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  • Product: 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride
  • CAS: 2230799-85-4

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: A Technical Guide to the Investigational Mechanism of Action of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the current informational void surrounding the mechanism of action for the novel compound, 3-(1H-Imi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current informational void surrounding the mechanism of action for the novel compound, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. In the absence of established pharmacological data, this document presents a structured, hypothesis-driven framework for its systematic investigation. By deconstructing the molecule into its core chemical motifs—a 2-substituted imidazole ring and a cyclobutylamine group—we extrapolate a series of plausible biological targets. This guide is intended to serve as a foundational roadmap for researchers, providing in-depth, actionable protocols and a logical framework for elucidating the compound's therapeutic potential.

Introduction: Deconstructing the Molecule

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a small molecule of synthetic origin. Its structure is characterized by a central, rigid cyclobutane ring, which is substituted with a primary amine and a 2-substituted imidazole moiety. This unique combination of a constrained aliphatic scaffold and a versatile heterocyclic ring suggests a range of potential biological interactions.

The imidazole ring is a well-known pharmacophore present in a multitude of clinically significant drugs. Its ability to act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions makes it a promiscuous binder to a variety of biological targets.[1][2] Notably, imidazole-containing compounds have been developed as receptor agonists/antagonists and enzyme inhibitors.[3][4]

The cyclobutylamine moiety introduces conformational rigidity, which can enhance binding affinity and selectivity for a specific biological target.[5][6] The primary amine group is a common feature in many neurotransmitters and other signaling molecules, suggesting potential interactions with receptors and transporters. Cyclobutane-containing amines have been explored for a variety of therapeutic applications, including as neurological agents and in oncology.[5][7]

Given the absence of direct studies on 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, a logical, stepwise approach is required to unveil its mechanism of action. This guide proposes three primary, testable hypotheses based on the compound's structural features.

Core Hypotheses on the Mechanism of Action

Hypothesis 1: The Compound is a Modulator of Histamine Receptors

The structural similarity of the imidazole ring to the endogenous ligand histamine is a strong indicator that 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride may interact with one or more of the four histamine receptor subtypes (H1, H2, H3, H4).[8][9] The ethylamine side chain of histamine is, in this compound, replaced by a more rigid cyclobutylamine structure, which could confer subtype selectivity.

Hypothesis 2: The Compound Interacts with Adrenergic Receptors

Several imidazole derivatives are known to act as agonists at α-adrenergic receptors.[10][11][12][13] The overall structure of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride bears some resemblance to known imidazoline-based α-adrenergic agonists. The protonated amine and the aromatic imidazole ring are key features for binding to these receptors.

Hypothesis 3: The Compound Acts as an Enzyme Inhibitor

The imidazole moiety is a known binder to the active sites of various enzymes, including kinases and cytochrome P450s.[1][3][4] It can coordinate with metal ions in metalloenzymes or form hydrogen bonds with active site residues. The specific substitution pattern of the compound could direct it towards a particular class of enzymes.

A Proposed Research Roadmap for Mechanism of Action Elucidation

To systematically investigate the proposed hypotheses, a multi-tiered experimental approach is recommended, beginning with in silico and in vitro assays, and potentially progressing to in vivo models.

Tier 1: In Silico and Initial In Vitro Screening

This initial phase aims to rapidly and cost-effectively narrow down the most probable biological targets.

Experimental Workflow for Tier 1

Tier1_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Screening MolDock Molecular Docking Data_Analysis Data Analysis and Hypothesis Refinement MolDock->Data_Analysis TargetPred Target Prediction Algorithms TargetPred->Data_Analysis ReceptorPanel Broad Receptor Screening Panel (e.g., Eurofins SafetyScreen) ReceptorPanel->Data_Analysis KinasePanel Kinase Inhibition Panel (e.g., DiscoverX KINOMEscan) KinasePanel->Data_Analysis Start Start: Compound Synthesis and Purification Start->ReceptorPanel Start->KinasePanel Hypothesis_Selection Hypothesis-Driven Target Selection Start->Hypothesis_Selection Hypothesis_Selection->MolDock H1, H2, H3 Hypothesis_Selection->TargetPred Tier2_Go Proceed to Tier 2 Data_Analysis->Tier2_Go

Caption: Tier 1 Investigational Workflow.

Detailed Protocols:

  • Molecular Docking:

    • Obtain high-resolution crystal structures of human histamine receptors (H1-H4) and α-adrenergic receptors (α1 and α2 subtypes) from the Protein Data Bank (PDB).

    • Prepare the receptor structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

    • Generate a 3D conformation of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride and perform energy minimization.

    • Utilize docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding mode and estimate the binding affinity of the compound to the active sites of the selected receptors.

    • Analyze the docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).

  • Broad Panel Screening:

    • Submit the compound to a commercial service for broad target screening (e.g., Eurofins SafetyScreen or similar).

    • Select a panel that includes a wide range of GPCRs (including histamine and adrenergic subtypes), ion channels, and transporters.

    • The initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify potential hits (e.g., >50% inhibition or stimulation).

  • Kinase Inhibition Panel:

    • Submit the compound to a kinase profiling service (e.g., DiscoverX KINOMEscan or similar).

    • Screen against a large panel of human kinases to identify any potential inhibitory activity.

    • Analyze the results to determine the selectivity of any observed inhibition.

Tier 2: In Vitro Target Validation and Characterization

Based on the results from Tier 1, this phase focuses on confirming and characterizing the interactions with the most promising targets.

Experimental Workflow for Tier 2

Tier2_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Start Start: Hits from Tier 1 Radioligand Radioligand Binding Assays Start->Radioligand SPR Surface Plasmon Resonance (SPR) Start->SPR Calcium Calcium Mobilization Assays (for Gq-coupled receptors) Start->Calcium cAMP cAMP Accumulation Assays (for Gs/Gi-coupled receptors) Start->cAMP Enzyme Enzyme Inhibition Assays (e.g., IC50 determination) Start->Enzyme Data_Analysis Determine Affinity (Kd), Potency (EC50/IC50), and Efficacy Radioligand->Data_Analysis SPR->Data_Analysis Calcium->Data_Analysis cAMP->Data_Analysis Enzyme->Data_Analysis Tier3_Go Proceed to Tier 3 (Cellular/In Vivo Models) Data_Analysis->Tier3_Go

Caption: Tier 2 Target Validation Workflow.

Detailed Protocols:

  • Radioligand Binding Assays:

    • Use cell membranes expressing the target receptor of interest (e.g., HEK293 cells overexpressing the human H1 receptor).

    • Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-pyrilamine for H1R) and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Determine the Ki (inhibition constant) of the test compound by competitive binding analysis.

  • cAMP Accumulation Assays (for Gs/Gi-coupled receptors):

    • Use whole cells expressing the target receptor (e.g., CHO-K1 cells expressing human H2R or H3R).

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin).

    • Add varying concentrations of the test compound.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curves.

  • Enzyme Inhibition Assays:

    • If a kinase hit is identified, perform an in vitro kinase assay using the purified enzyme, a suitable substrate, and ATP.

    • Incubate the enzyme with varying concentrations of the test compound.

    • Measure the enzyme activity, for example, by quantifying the amount of phosphorylated substrate.

    • Determine the IC50 value of the compound.

Quantitative Data Summary Table

Assay TypeParameters to be DeterminedExample Target
Radioligand BindingKi (nM)H1 Receptor
cAMP Functional AssayEC50/IC50 (nM), Emax (%)H2 Receptor
Calcium MobilizationEC50 (nM), Emax (%)H1 Receptor
Kinase InhibitionIC50 (nM)EGFR Kinase
Tier 3: Cellular and In Vivo Models

Should the in vitro data reveal a potent and selective activity at a specific target, further investigation in more complex biological systems would be warranted. The choice of models would depend on the confirmed mechanism of action. For example, if the compound is a potent H1 receptor antagonist, its effects could be evaluated in animal models of allergy or inflammation.

Conclusion and Future Directions

While the precise mechanism of action of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride remains to be elucidated, its chemical structure provides a strong basis for a targeted investigational approach. The hypotheses presented in this guide, centered on histamine receptors, adrenergic receptors, and enzyme inhibition, offer a logical starting point for research. The detailed experimental workflows provide a practical roadmap for researchers to systematically unravel the pharmacological properties of this novel compound. The successful identification of its mechanism of action will be a critical step in determining its potential as a lead compound for future drug development.

References

  • Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective.
  • Potent and selective alpha1A adrenoceptor partial agonists--novel imidazole frameworks. PubMed. (URL: [Link])

  • Chemical structures for common α 1 -AR agonists α 1. ResearchGate. (URL: [Link])

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com. (URL: [Link])

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI. (URL: [Link])

  • 2-(Anilinomethyl)imidazolines as α1 Adrenergic Receptor Agonists: the Discovery of α1a Subtype Selective 2'-Alkylsulfonyl-Substituted Analogues. ACS Publications. (URL: [Link])

  • A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. PubMed. (URL: [Link])

  • CA2190865A1 - Imidazole derivatives as histamine receptor h3 (ant)agonists.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Histamine receptor agonists (H 1 , H 2 , and H 3 ). ResearchGate. (URL: [Link])

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
  • NG-Acylated Imidazolylpropylguanidines as Potent Histamine H4 Receptor Agonists: Selectivity by Variation of the NG-Substituent. ACS Publications. (URL: [Link])

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. (URL: [Link])

  • A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research. (URL: [Link])

  • Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. PMC. (URL: [Link])

  • Synthesis and Biological Activities of 2-Amino-1-arylidenamino Imidazoles as Orally Active Anticancer Agents. ACS Publications. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

  • Structural basis of ligand recognition and activation of the histamine receptor family. PMC. (URL: [Link])

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC. (URL: [Link])

  • Cyclobutylamine. MySkinRecipes. (URL: [Link])

Sources

Exploratory

Physicochemical Profiling and Analytical Workflows for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine Dihydrochloride

Executive Summary In contemporary drug discovery, the strategic selection of molecular building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(1H-Imidazol-2-yl)cyclobutan-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic selection of molecular building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride (CAS: 2230799-85-4) has emerged as a highly versatile, bifunctional scaffold. By combining a conformationally restricted cyclobutane core with a bioisosteric imidazole ring and a reactive primary amine, this compound serves as an ideal pharmacophore linker or fragment hit.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural behavior, and field-proven, self-validating analytical protocols required for its characterization.

Structural Causality & Physicochemical Dynamics

The physicochemical behavior of this compound is dictated by four distinct structural motifs, each engineered to solve specific challenges in medicinal chemistry:

  • The Cyclobutane Core (Conformational Rigidity): Unlike flexible linear alkyl chains, the cyclobutane ring adopts a "puckered" conformation. This rigidity restricts the spatial vectors of the attached amine and imidazole groups, significantly reducing the entropic penalty upon target binding and improving ligand efficiency 1[1].

  • The 1H-Imidazole Ring (Bioisosterism): The imidazole moiety frequently serves as an amide bioisostere. It mimics the hydrogen-bond donor/acceptor geometry of an amide but resists enzymatic hydrolysis, thereby enhancing metabolic stability and central nervous system (CNS) permeability 2[2].

  • The Primary Amine (Nucleophilic Hub): Positioned at the 1-position of the cyclobutane ring, the primary amine provides a highly reactive nucleophilic center for amide coupling, reductive amination, or urea formation.

  • The Dihydrochloride Salt Form (Stability & Solubility): Free-base primary amines on small cycloalkanes are notoriously prone to aerial oxidation and often present as difficult-to-handle viscous oils. Formulating this compound as a dihydrochloride salt ensures a highly crystalline solid state, prevents degradation, and maximizes aqueous solubility for physiological assays 3[3].

G comp 3-(1H-Imidazol-2-yl)cyclobutan-1-amine 2HCl cyc Cyclobutane Core comp->cyc ami Primary Amine comp->ami imi Imidazole Ring comp->imi salt Dihydrochloride Salt comp->salt prop1 Conformational Rigidity & Vector Control cyc->prop1 Puckering dynamics prop2 High pKa (~9.5) Nucleophilic Coupling ami->prop2 Reactive center prop3 Bioisosteric H-Bonding Metabolic Stability imi->prop3 Tautomerism prop4 Aqueous Solubility Oxidative Stability salt->prop4 Ionization state

Fig 1: Structural causality mapping of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

Quantitative Physicochemical Data

The following table summarizes the verified physicochemical parameters of the compound, cross-referenced with regulatory and commercial databases 4[4].

ParameterValueCausality / Implication
Chemical Name 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochlorideNomenclature reflects the bifunctional substitution on the cyclobutane ring.
CAS Registry Number 2230799-85-4Unique identifier for sourcing and regulatory compliance.
Molecular Formula C₇H₁₁N₃ · 2HCl (C₇H₁₃Cl₂N₃)Indicates dual protonation sites (amine and imidazole).
Molecular Weight 210.10 g/mol (Salt) / 137.18 g/mol (Free Base)Low molecular weight makes it an ideal fragment for FBDD (Fragment-Based Drug Discovery).
Physical State Solid (Crystalline Powder)Dihydrochloride formulation prevents oiling out and oxidation.
Solubility High in H₂O and DMSOFacilitates immediate use in aqueous biological assays and NMR characterization.

Self-Validating Analytical Workflows

To ensure scientific integrity, analytical protocols must be designed with built-in causality and self-validation mechanisms. Below are the definitive methodologies for characterizing this specific compound.

Workflow 1: HILIC-UV-MS for Purity and Mass Confirmation

Causality: Standard reversed-phase (C18) chromatography fails for highly polar, doubly charged diamine salts due to a lack of hydrophobic retention, leading to rapid elution in the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to ensure an adequate retention factor ( k′>2 ) and accurate purity assessment.

Step-by-Step Protocol:

  • Column Selection: Equip the LC system with a ZIC-HILIC column (e.g., 150 mm × 2.1 mm, 3 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium formate in water (pH adjusted to 3.0 with formic acid to ensure complete ionization).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Run a gradient starting at 90% B, decreasing to 40% B over 10 minutes. (Note: In HILIC, high organic content is the weak solvent).

  • Sample Preparation: Dissolve the compound in 50:50 Acetonitrile:Water to a concentration of 0.1 mg/mL.

  • System Suitability Test (SST) [Self-Validation]: Inject a blank, followed by a caffeine reference standard. The run is only validated if the caffeine peak exhibits a tailing factor ( Tf​ ) < 1.5 and theoretical plates ( N ) > 5000.

  • Detection: Monitor UV at 210 nm (amine absorption) and 254 nm (imidazole absorption). Set the mass spectrometer to positive ESI mode, scanning for the [M+H]+ ion at m/z 138.1.

Workflow 2: Multinuclear NMR Structural Elucidation

Causality: While D₂O provides excellent solubility for dihydrochloride salts, it causes rapid deuterium exchange with the primary amine ( −NH2​ ) and imidazole ( −NH ) protons, rendering them invisible. To confirm the stoichiometry of protonation and observe all structural features, a polar aprotic solvent like DMSO- d6​ must be used.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal Standard [Self-Validation]: Add 0.05% v/v Tetramethylsilane (TMS). The spectrometer is calibrated to the TMS peak at exactly 0.00 ppm, validating the chemical shift axis.

  • 1H-NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher.

    • Expected Signals: Look for the broad downfield signals (~8.0 - 10.0 ppm) corresponding to the −NH3+​ and protonated imidazole ring. The cyclobutane methine protons will appear as complex multiplets between 2.0 and 4.0 ppm due to cis/trans coupling dynamics.

  • 13C-NMR Acquisition: Acquire a carbon spectrum to confirm the 7 unique carbon environments (4 from cyclobutane, 3 from imidazole).

Sources

Foundational

Crystal structure of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

An In-Depth Technical Guide to the Crystal Structure of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride Abstract This technical guide provides a comprehensive framework for the determination, analysis, and applica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the determination, analysis, and application of the crystal structure of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride (CAS No. 2230799-85-4). While a public, experimentally determined crystal structure for this specific compound is not available as of this writing, this document serves as an expert guide for researchers and drug development professionals on the methodologies to obtain and interpret such a structure. We will explore the strategic importance of this molecule, outline detailed protocols for its synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis, and discuss the anticipated structural features and their implications for pharmaceutical development. The guide emphasizes the causality behind experimental choices and integrates computational approaches as a powerful predictive tool.

Introduction: The Strategic Value of the Imidazolyl-Cyclobutane Scaffold

The molecule 3-(1H-Imidazol-2-yl)cyclobutan-1-amine combines two pharmacologically significant motifs: the imidazole ring and a cyclobutane-amine core. The imidazole ring is a ubiquitous heterocycle in medicinal chemistry, found in numerous approved drugs and known for its ability to act as a proton donor/acceptor and coordinate with metal ions in enzymes.[1][2] The cyclobutane scaffold provides a rigid, three-dimensional structure that can offer improved metabolic stability and unique vectoral orientations for substituents compared to more flexible aliphatic chains or larger rings.[3] The dihydrochloride salt form suggests a strategy to enhance aqueous solubility and stability for potential pharmaceutical applications.

Unambiguously determining the three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is paramount.[4][5][6] This "gold standard" technique provides precise data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.[7][8] Such information is critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the precise 3D conformation of the molecule is essential for designing potent and selective ligands for biological targets.

  • Pharmacophore Modeling: A high-resolution crystal structure provides the foundational data for computational models of receptor binding.

  • Physicochemical Property Optimization: Crystal packing and hydrogen bonding networks directly influence key properties like solubility, dissolution rate, and stability, which are critical for drug formulation.[9]

This guide will, therefore, outline the expert-driven pathway to elucidate and leverage this structural knowledge.

Experimental Elucidation of the Crystal Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring careful planning and execution. The workflow is a self-validating system where the success of each step is contingent on the previous one.

Synthesis and Purification

The synthesis of the target compound would likely begin with a suitable precursor, such as 3-(1H-imidazol-2-yl)cyclobutan-1-one hydrochloride.[10][11] A common and effective strategy would be a reductive amination reaction, followed by salt formation.

Proposed Synthetic Protocol:

  • Reductive Amination: Dissolve 3-(1H-imidazol-2-yl)cyclobutan-1-one hydrochloride in a suitable solvent like methanol. Add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Reduction: Introduce a reducing agent such as sodium cyanoborohydride (NaBH₃CN) portion-wise while maintaining a controlled temperature (e.g., 0 °C to room temperature). The choice of a milder reducing agent like NaBH₃CN is crucial to avoid reduction of the imidazole ring.

  • Workup and Purification: Quench the reaction, perform an extractive workup to isolate the free base, and purify it using column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol). The dihydrochloride salt should precipitate out of the solution.

  • Final Purification: Collect the precipitate by filtration, wash with a cold solvent like diethyl ether to remove residual impurities, and dry under vacuum. The purity should be confirmed by NMR, MS, and HPLC before proceeding.

Crystallization Strategy

Growing diffraction-quality single crystals is often the most challenging step.[7] The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a crystalline lattice. For a polar, hydrochloride salt, polar solvents are the logical starting point.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., water, methanol, ethanol, isopropanol).

  • Slow Evaporation: Prepare a near-saturated solution in a suitable solvent (e.g., ethanol/water mixture) in a small vial. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a good solvent (e.g., water). Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a solution with a higher concentration of a precipitant (an "anti-solvent" like isopropanol or acetone). Over time, the solvent from the drop will slowly diffuse into the reservoir, increasing the concentration in the drop and inducing crystallization.

    • Sitting Drop: The principle is the same, but the drop of the compound solution is placed on a post in the middle of the well.

  • Crystal Harvesting: Once suitable crystals have formed (ideally >20 µm in all dimensions), they must be carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen for data collection.[6]

The overall workflow for synthesis and crystallization is depicted below.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization start 3-(1H-imidazol-2-yl)cyclobutan-1-one HCl reductive_amination Reductive Amination (NH4OAc, NaBH3CN) start->reductive_amination workup Aqueous Workup & Crude Extraction reductive_amination->workup purification Column Chromatography (Free Base) workup->purification salt_formation Salt Formation (HCl in IPA) purification->salt_formation final_product Purified Dihydrochloride Salt salt_formation->final_product solvent_screening Solvent Screening final_product->solvent_screening method_selection Method Selection solvent_screening->method_selection slow_evap Slow Evaporation method_selection->slow_evap vapor_diff Vapor Diffusion method_selection->vapor_diff crystal_growth Crystal Growth & Monitoring slow_evap->crystal_growth vapor_diff->crystal_growth harvesting Crystal Harvesting & Flash Cooling crystal_growth->harvesting

Workflow for Synthesis and Single Crystal Growth.
Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful, non-destructive technique that provides the definitive 3D structure.[8]

SCXRD Data Acquisition and Analysis Protocol:

  • Mounting and Data Collection: The flash-cooled crystal is mounted on a goniometer in a diffractometer. A high-intensity X-ray beam (often from a MetalJet source for small or weakly diffracting crystals) is directed at the crystal.[4] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of the thousands of measured reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are refined against the experimental data using a least-squares algorithm until the calculated diffraction pattern matches the observed pattern.

  • Validation: The final structure is validated using established metrics (e.g., R-factors, goodness-of-fit) and checked for geometric reasonability. The results are typically deposited in a crystallographic database and reported in a standard Crystallographic Information File (CIF).

G data_collection Data Collection (X-ray Diffractometer) data_processing Data Processing (Indexing, Integration) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution model_building Model Building & Refinement (Least-Squares Fitting) structure_solution->model_building validation Structure Validation (CIF File Generation) model_building->validation final_structure Final 3D Crystal Structure validation->final_structure

Single-Crystal X-ray Diffraction (SCXRD) Workflow.

Anticipated Structural Features and Analysis

Based on known structures of imidazole salts and cyclobutane derivatives, we can predict the key structural features of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.[9][12][13]

Hypothetical Crystallographic Data

The following table represents a plausible set of crystallographic parameters for a molecule of this type. This data is representative and serves as an example of standard reporting.

ParameterAnticipated Value
Chemical FormulaC₇H₁₃Cl₂N₃
Formula Weight210.11 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)8 - 12
b (Å)6 - 10
c (Å)15 - 20
α, γ (°)90
β (°)95 - 110 (for Monoclinic)
Volume (ų)1000 - 1500
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.3 - 1.5
Final R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.15
Molecular Geometry and Conformation
  • Cyclobutane Ring Puckering: The cyclobutane ring will not be planar. It will adopt a puckered conformation to relieve ring strain. The degree of puckering and the relative positions (cis/trans) of the imidazole and amine substituents will be definitively established.

  • Torsion Angles: The key torsion angles defining the orientation of the imidazole ring relative to the cyclobutane ring and the conformation of the amine group will be precisely determined. This is crucial for understanding how the molecule will present its functional groups to a receptor.

Intermolecular Interactions: The Hydrogen Bond Network

As a dihydrochloride salt, the crystal packing will be dominated by a robust network of hydrogen bonds. We anticipate:

  • Strong N-H···Cl⁻ Bonds: The protonated amine group (-NH₃⁺) and the protonated imidazole ring (Imidazolium) will act as strong hydrogen bond donors to the chloride anions.

  • Charge-Assisted Hydrogen Bonds: These interactions are particularly strong and are the primary drivers of the crystal lattice formation, significantly influencing the material's melting point and stability.

  • π-π Stacking: Depending on the packing arrangement, there may be parallel-displaced or T-shaped π-π stacking interactions between the imidazole rings of adjacent molecules, further stabilizing the crystal structure.[9]

Understanding this network is vital for predicting dissolution behavior and identifying potential polymorphic forms.

The Role of Computational Chemistry

In cases where obtaining single crystals is intractable, or as a complementary approach, Crystal Structure Prediction (CSP) can be employed.[7] CSP algorithms generate a landscape of energetically plausible crystal packing arrangements based on the molecule's 2D structure. These predicted structures can then be compared against experimental powder X-ray diffraction (PXRD) data. The best match between a predicted structure's simulated powder pattern and the experimental PXRD pattern can provide a highly reliable model of the crystal structure.

Conclusion and Outlook

The crystal structure of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride holds invaluable information for any drug discovery program centered on this scaffold. This guide has provided a comprehensive, expert-led roadmap for its determination and analysis, from chemical synthesis to advanced structural refinement. The elucidation of its precise 3D geometry, conformational preferences, and intermolecular interactions is not merely an academic exercise; it is a critical, data-driven foundation for designing safer, more effective medicines. The protocols and insights detailed herein empower research teams to unlock the full potential of this promising molecular architecture.

References

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  • Small molecule crystallography. Excillum.
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  • Synthesis and Crystal Structure of 3-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol- 1-yl). IRIS.
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  • 3-(1h-imidazol-2-yl)cyclobutan-1-one hydrochloride. PubChemLite.
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  • 医薬薬審発 1006 第1号 令 和 7 年 1 0 月 6 日 各都道府県衛生主管部(局)長 殿 厚生. Ministry of Health, Labour and Welfare (Japan).
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Exploratory

A Methodological Framework for Characterizing the Pharmacokinetic Profile of Novel Imidazole-Containing Cyclobutane Amines

A Case Study of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride Abstract The journey of a novel chemical entity from discovery to a viable clinical candidate is critically dependent on a thorough understanding of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Case Study of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Abstract

The journey of a novel chemical entity from discovery to a viable clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, methodology-focused framework for the characterization of novel small molecules, using the structural features of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride as a guiding case study. We will explore the logical progression from initial in silico and in vitro assessments of absorption, distribution, metabolism, and excretion (ADME) to the design and execution of definitive in vivo pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed, actionable protocols to enable a robust evaluation of a compound's potential.

Introduction: Deconstructing the Molecule for PK Prediction

The structure of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride presents several key features that inform our initial pharmacokinetic assessment strategy. The presence of a primary amine and an imidazole ring suggests a high likelihood of pH-dependent solubility and charge, which will directly impact its absorption and distribution. The imidazole moiety is a known substrate for various metabolic enzymes, making the characterization of its metabolic fate a critical path activity. The cyclobutane core provides a rigid, three-dimensional structure that may influence receptor binding and off-target interactions.

Our approach is therefore not a generic checklist, but a tailored strategy based on these initial structural alerts. The following sections will detail a logical flow of experiments designed to systematically address the key questions arising from this initial analysis.

The Tiered Approach to ADME Profiling

A successful ADME screening strategy is not about running every possible assay, but about making informed decisions at each stage of the drug discovery process.[1] Our approach is tiered, starting with high-throughput in vitro assays to quickly identify potential liabilities and guide medicinal chemistry efforts. Promising candidates then advance to more complex and resource-intensive studies.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Tiered ADME Profiling Workflow" enddot

Tier 1 & 2: In Vitro Characterization of Absorption and Distribution

The initial goal is to understand the fundamental physicochemical and biological properties that will govern the compound's ability to be absorbed and distribute to its site of action.

Permeability Assessment

A compound must cross biological membranes to be effective. We assess this using a two-pronged approach.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free model is a cost-effective, high-throughput method to predict passive diffusion.[2] It provides a clean measure of a molecule's intrinsic ability to cross a lipid bilayer, avoiding the complexities of active transport.[2] For our case study compound, with its ionizable amine and imidazole groups, running the assay at different pH values (e.g., pH 5.0, 6.2, and 7.4) is critical to mimic the transit through the gastrointestinal tract.[3]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.[4] The Caco-2 assay is invaluable for identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can significantly limit oral absorption.[4] By measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests active efflux.[4]

Table 1: Hypothetical Permeability Data

Assay TypeConditionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (BA/AB)Classification
PAMPApH 7.48.5N/AHigh
Caco-2pH 7.43.24.1Moderate (P-gp Substrate)
Caco-2 + InhibitorpH 7.49.11.1High (Efflux Inhibited)
Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its target and be cleared.[5] Therefore, determining the extent of plasma protein binding is essential. The gold-standard method is Equilibrium Dialysis .[6][7]

  • Equilibrium Dialysis: In this assay, plasma containing the test compound is placed on one side of a semi-permeable membrane, and buffer is placed on the other.[8] The system is allowed to reach equilibrium, after which the concentration of the compound in both chambers is measured by LC-MS/MS.[5] This allows for a direct calculation of the unbound fraction. Given that many modern drug candidates can be very highly bound (>99.9%), using advanced techniques that mitigate non-specific binding is crucial for accuracy.[7]

Tier 1 & 2: In Vitro Characterization of Metabolism

Metabolism is a primary driver of drug clearance and can be a source of drug-drug interactions (DDIs). Our initial focus is on metabolic stability and potential interactions with the major drug-metabolizing enzymes, the Cytochrome P450 (CYP) family.

Metabolic Stability
  • Liver Microsomal Stability Assay: This is a cornerstone assay to assess a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[9][10] The compound is incubated with liver microsomes (from human and relevant preclinical species) and a necessary cofactor (NADPH).[11][12] The rate of disappearance of the parent compound over time is measured, from which key parameters like half-life (t½) and intrinsic clearance (CLint) can be calculated.[12] The imidazole ring in our case compound is a known site of metabolism, making this assay particularly important.[13]

Table 2: Hypothetical Metabolic Stability Data

SpeciesHalf-Life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Classification
Human4530.8Moderate
Rat2069.3High
Dog6521.3Low-Moderate
CYP450 Inhibition

To assess the potential for our compound to cause DDIs by inhibiting the metabolism of other drugs, a CYP inhibition assay is performed. The compound is incubated with human liver microsomes and a panel of specific CYP isoform probe substrates.[14] The ability of our compound to inhibit the metabolism of these probes is measured, and an IC50 value (the concentration that causes 50% inhibition) is determined.[14]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, width=1.5]; edge [fontname="Arial", fontsize=9];

} caption: "CYP Inhibition Assay Principle" enddot

Tier 3 & 4: Definitive In Vivo Pharmacokinetic Studies

While in vitro assays provide crucial guidance, the definitive assessment of a compound's PK profile requires in vivo studies. Rodent models (typically rats or mice) are the standard first step.[15][16]

Study Design

A typical initial PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[15][17]

  • Intravenous (IV) Administration: This provides direct entry into the systemic circulation and allows for the determination of fundamental PK parameters like Clearance (CL), Volume of Distribution (Vd), and terminal half-life (t½).

  • Oral (PO) Administration: This route is used to assess oral absorption and determine key parameters like the maximum concentration (Cmax), time to maximum concentration (Tmax), and, by comparing the Area Under the Curve (AUC) to the IV dose, the absolute oral bioavailability (%F).

Serial blood samples are collected at multiple time points after dosing.[18] The concentration of the drug in plasma is then quantified using a validated LC-MS/MS method.

dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

} caption: "In Vivo Pharmacokinetic Study Workflow" enddot

Table 3: Hypothetical Rat Pharmacokinetic Parameters

ParameterIV Dose (1 mg/kg)PO Dose (5 mg/kg)
AUC₀-inf (ng*h/mL)12503125
CL (mL/min/kg)13.3-
Vd (L/kg)1.5-
t½ (h)1.92.1
Cmax (ng/mL)-850
Tmax (h)-0.5
Oral Bioavailability (%F) - 50%

The moderate bioavailability (50%) in this hypothetical example would correlate with the in vitro findings of moderate permeability due to P-gp efflux and high first-pass metabolism in rat liver microsomes. This synergy between in vitro and in vivo data is the ultimate goal of a well-designed PK program, providing confidence in the translatability of the findings.

Conclusion

The characterization of a compound's pharmacokinetic profile is a multi-faceted, iterative process that is fundamental to successful drug development. By employing a tiered, data-driven approach, we can efficiently identify and optimize compounds with drug-like properties. The framework presented here, using 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride as a structural case study, illustrates a logical progression from high-throughput in vitro screening to definitive in vivo studies. This systematic methodology allows for the early identification of potential liabilities, guides medicinal chemistry efforts, and ultimately increases the probability of selecting a clinical candidate with a pharmacokinetic profile conducive to safety and efficacy in humans.

Experimental Protocols

PAMPA Protocol
  • Preparation: A lipid solution (e.g., 1% lecithin in dodecane) is prepared.[19] A 96-well filter plate (donor plate) is coated with 5 µL of the lipid solution.[19] The acceptor plate is filled with 300 µL of buffer per well.[19]

  • Dosing: The test compound is dissolved in buffer at the desired concentration (e.g., 10 µM). 150-200 µL of this solution is added to the donor plate wells.[19]

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for 4-18 hours at room temperature.[3][19]

  • Analysis: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS or UV-Vis spectroscopy.[20]

  • Calculation: The apparent permeability (Papp) is calculated using an established formula that accounts for the volume of the wells and the surface area of the membrane.

Caco-2 Permeability Protocol
  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for ~21 days to allow for differentiation and monolayer formation.[21][22]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[23]

  • Permeability Assay (A-to-B): The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side over a time course (e.g., 30, 60, 90, 120 minutes).[4][23]

  • Permeability Assay (B-to-A): In a separate set of wells, the compound is added to the basolateral (B) side, and samples are taken from the apical (A) side to assess active efflux.[4]

  • Analysis & Calculation: Sample concentrations are determined by LC-MS/MS. Papp values and the efflux ratio (Papp(B-A) / Papp(A-B)) are calculated.

Liver Microsomal Stability Protocol
  • Preparation: A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL), buffer (e.g., potassium phosphate), and the test compound (e.g., 1 µM).[10][11]

  • Initiation: The reaction is initiated by adding an NADPH-regenerating system.[11]

  • Incubation: The mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[10]

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[11]

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.

Plasma Protein Binding (Equilibrium Dialysis) Protocol
  • Preparation: A rapid equilibrium dialysis (RED) device is used, which contains individual wells separated by a semi-permeable membrane (8-12 kDa MWCO).[5][24]

  • Loading: The test compound is spiked into plasma (e.g., at 1 µM). 200-300 µL of this plasma is added to the sample chamber.[5] 350-500 µL of dialysis buffer (PBS, pH 7.4) is added to the buffer chamber.[5]

  • Incubation: The plate is sealed and incubated at 37°C on a shaker for 4-6 hours to reach equilibrium.[5]

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.[5] To ensure accurate comparison, the plasma sample is mixed with buffer, and the buffer sample is mixed with blank plasma (matrix matching).

  • Analysis: The concentrations in both matrix-matched samples are determined by LC-MS/MS.

  • Calculation: The percent bound is calculated based on the difference in concentrations between the plasma and buffer chambers.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Sartorius. How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • University of Washington. Caco2 assay protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • National Center for Biotechnology Information. Synthesis and therapeutic potential of imidazole containing compounds - PMC. [Link]

  • BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Concept Life Sciences. Caco-2 Permeability. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]

  • YouTube. Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. [Link]

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  • Taylor & Francis Online. Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

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  • IJRAR.org. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. [Link]

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Foundational

Receptor binding affinity of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

An In-depth Technical Guide to the Receptor Binding Affinity of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride Abstract This technical guide provides a comprehensive framework for characterizing the receptor bind...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Receptor Binding Affinity of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. Given its structural features, particularly the imidazole and cyclobutylamine moieties, this compound is a strong candidate for interaction with histamine receptors, most notably the H3 subtype. This document outlines the scientific rationale, detailed experimental protocols, and data analysis methodologies required to elucidate its binding characteristics. The target audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the exploration of new chemical entities targeting G-protein coupled receptors.

Introduction: Unveiling a Potential Histamine H3 Receptor Ligand

The compound 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride presents a compelling structural architecture for investigation as a modulator of histamine receptors. The imidazole nucleus is a cornerstone of many endogenous ligands and synthetic drugs, including histamine itself.[1] Its presence in this molecule immediately suggests a potential interaction with one or more of the four known histamine receptor subtypes (H1, H2, H3, and H4).

The histamine H3 receptor, in particular, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[2] The H3 receptor primarily functions as a presynaptic autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters.[2] Antagonists of the H3 receptor, therefore, can enhance neurotransmitter release, leading to pro-cognitive and wakefulness-promoting effects.[2]

The unique cyclobutane ring in 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride introduces a degree of conformational rigidity to the molecule. This constrained conformation can be advantageous in drug design, as it may lead to higher selectivity and affinity for the target receptor by locking the molecule into a bioactive conformation. The exploration of cyclic constraints in histamine receptor ligands has been a fruitful area of research, yielding potent and selective compounds.[3]

This guide provides the necessary technical details to systematically evaluate the binding affinity of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride for the histamine H3 receptor, a critical first step in understanding its pharmacological potential.

Experimental Workflow for Receptor Binding Affinity Determination

The following diagram illustrates the general workflow for characterizing the receptor binding affinity of a novel compound.

G cluster_0 Phase 1: In Vitro Binding Assays cluster_1 Phase 2: Functional Assays A Compound Preparation and Solubilization C Radioligand Binding Assay Setup A->C B Membrane Preparation (Source of H3 Receptors) B->C D Incubation and Separation of Bound/Free Ligand C->D E Quantification of Radioactivity D->E F Data Analysis (IC50 and Ki Determination) E->F G Selection of Appropriate Functional Assay (e.g., [35S]GTPγS binding, cAMP accumulation) F->G Proceed if significant binding affinity is observed H Assay Execution with Varying Compound Concentrations G->H I Measurement of Functional Response H->I J Data Analysis (EC50/IC50 and Potency Determination) I->J

Figure 1: General workflow for determining receptor binding affinity and functional activity.

Detailed Protocol: Radioligand Binding Assay for Histamine H3 Receptor

This protocol is designed to determine the inhibitory constant (Ki) of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride for the histamine H3 receptor using a competitive radioligand binding assay. The method is adapted from established procedures for H3 receptor antagonists.[4]

3.1. Materials and Reagents

  • Test Compound: 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

  • Radioligand: [3H]-Nα-methylhistamine (a selective H3 receptor agonist)

  • Membrane Preparation: Rat brain cortex membranes (a rich source of H3 receptors) or membranes from cells recombinantly expressing the human H3 receptor.

  • Non-specific Binding Control: Thioperamide or another high-affinity H3 receptor antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

3.2. Step-by-Step Procedure

  • Compound Preparation: Prepare a stock solution of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride in deionized water or an appropriate solvent. Perform serial dilutions to obtain a range of concentrations for the competition assay.

  • Assay Setup: In a 96-well microplate, combine the following in triplicate for each condition:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, membrane preparation, and a high concentration of the non-specific binding control (e.g., 10 µM thioperamide).

    • Competition Binding: Assay buffer, radioligand, membrane preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation and Interpretation

The results of the radioligand binding assay can be presented in a clear and concise table.

ParameterValue
IC50 Calculated value (e.g., 150 nM)
Ki Calculated value (e.g., 75 nM)
Hill Slope Calculated value (e.g., -1.0)

A Ki value in the nanomolar range would indicate a high affinity of the compound for the histamine H3 receptor. The Hill slope should be close to -1.0 for a competitive interaction at a single binding site.

Functional Characterization: Assessing Agonist or Antagonist Activity

Once binding affinity is established, it is crucial to determine the functional activity of the compound. Does it activate the receptor (agonist), block the action of an agonist (antagonist), or reduce the constitutive activity of the receptor (inverse agonist)? A common method for assessing H3 receptor function is the [35S]GTPγS binding assay.

G cluster_0 [35S]GTPγS Binding Assay Workflow A Prepare Membranes and Reagents B Incubate Membranes with GDP A->B C Add [35S]GTPγS and Test Compound (Agonist or Antagonist Mode) B->C D Incubate to Allow G-protein Activation C->D E Separate Bound and Free [35S]GTPγS D->E F Quantify Radioactivity E->F G Data Analysis (EC50 or IC50) F->G

Figure 2: Workflow for the [35S]GTPγS functional assay.

5.1. Principle of the [35S]GTPγS Binding Assay

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that signals through Gi/o proteins. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation. The [35S]GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to activated G-proteins. The amount of bound [35S]GTPγS is a direct measure of receptor activation.

5.2. Experimental Procedure

The protocol is similar to the radioligand binding assay, with the following key differences:

  • Reagents: [35S]GTPγS, GDP, and an H3 receptor agonist (for antagonist testing).

  • Agonist Mode: The test compound is added at various concentrations to determine if it stimulates [35S]GTPγS binding. An increase in binding indicates agonist activity.

  • Antagonist Mode: The test compound is added at various concentrations in the presence of a fixed concentration of an H3 receptor agonist. A decrease in the agonist-stimulated [35S]GTPγS binding indicates antagonist activity.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the initial characterization of the receptor binding affinity and functional activity of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. A strong affinity and antagonist/inverse agonist profile at the histamine H3 receptor would position this compound as a promising lead for further preclinical development in the context of neurological disorders. The described methodologies are foundational in modern drug discovery and are essential for elucidating the pharmacological properties of novel chemical entities.

References

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  • 3-(1H-imidazol-2-yl)
  • Synthesis and biological activity evaluation Of 3-[2-(1h-imidazol-2-Yl)alkyl]-2-thioxo-2,3-dihydroquinazolin-4 (1h) -one derivatives. (2019). International Journal of Green Pharmacy (IJGP).
  • 3-(1h-imidazol-2-yl)cyclobutan-1-one hydrochloride. (n.d.). PubChemLite.
  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. (2025). PubMed.
  • Cyclopropane-based conformational restriction of histamine. (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a highly selective agonist for the histamine H3 receptor, having a cis-cyclopropane structure. (2003). PubMed.
  • Cyclobutanamine, 3-(1H-imidazol-2-yl)-, trans- 2360149-26-2 wiki. (n.d.). Guidechem.
  • 3-(1H-imidazol-2-yl)cyclobutan-1-one hydrochloride. (n.d.). Sigma-Aldrich.

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Exploratory

An In-depth Technical Guide to CAS 2230799-85-4: Elucidating the Molecular Weight and Chemical Structure of 5-Hydrazinyl-1,2,4-thiadiazole dihydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive analysis of the chemical compound associated with CAS number 2230799-80-9, identif...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the chemical compound associated with CAS number 2230799-80-9, identified as 5-Hydrazinyl-1,2,4-thiadiazole dihydrochloride. Initial investigations for CAS 2230799-85-4 did not yield a specific compound, suggesting a potential typographical error in the query. This document focuses on the confirmed chemical entity, CAS 2230799-80-9, detailing its molecular weight, chemical structure, and key identifiers. The information presented herein is intended to support research and development activities by providing a foundational understanding of this molecule.

Introduction: The Importance of Accurate Compound Identification

In the fields of chemical research and drug development, precise identification of a molecule is paramount. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous recognition in literature, databases, and regulatory submissions. While the initial query for CAS 2230799-85-4 did not resolve to a specific molecule, a closely related number, CAS 2230799-80-9, was identified as 5-Hydrazinyl-1,2,4-thiadiazole dihydrochloride. This guide proceeds with a detailed examination of this compound, assuming it to be the intended subject of inquiry.

The 1,2,4-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, known to interact with various biological targets.[1] The presence of a hydrazinyl group suggests potential for further chemical modification and derivatization, making it a compound of interest for synthetic chemists.

Core Molecular Attributes

The fundamental properties of 5-Hydrazinyl-1,2,4-thiadiazole dihydrochloride have been collated from verified chemical databases. These core attributes are essential for experimental design, analytical characterization, and computational modeling.

Quantitative Data Summary
PropertyValueSource
CAS Number 2230799-80-9ChemScene
Molecular Formula C₂H₆Cl₂N₄SChemScene[2]
Molecular Weight 189.07 g/mol ChemScene[2]
SMILES NNC1=NC=NS1.Cl.ClChemScene[2]

Elucidation of the Chemical Structure

The chemical structure of a compound dictates its physical, chemical, and biological properties. The structure of 5-Hydrazinyl-1,2,4-thiadiazole dihydrochloride is characterized by a five-membered 1,2,4-thiadiazole ring substituted with a hydrazinyl group at the 5-position. The "dihydrochloride" designation indicates that the molecule is salified with two equivalents of hydrochloric acid, protonating basic nitrogen atoms within the structure.

2D Structural Representation

The following diagram illustrates the two-dimensional chemical structure of 5-Hydrazinyl-1,2,4-thiadiazole dihydrochloride, derived from its SMILES notation.

2D structure of 5-Hydrazinyl-1,2,4-thiadiazole dihydrochloride.

Experimental and Computational Protocols

While specific experimental data for CAS 2230799-80-9 is not extensively available in the public domain, standard analytical techniques would be employed for its characterization.

Molecular Weight Determination

Methodology: Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) for polar molecules like this.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. For the protonated molecule [M+H]⁺, the expected m/z would correspond to the mass of the free base (C₂H₄N₄S).

  • Data Interpretation: The obtained mass spectrum is analyzed to confirm the molecular weight of the parent compound.

Structural Verification

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: This technique would be used to identify the number and types of protons in the molecule, confirming the presence of the hydrazinyl group and the proton on the thiadiazole ring.

  • ¹³C NMR: This would provide information about the carbon skeleton of the molecule.

  • 2D NMR (e.g., HSQC, HMBC): These experiments would be used to establish the connectivity between the different atoms in the molecule, confirming the substitution pattern of the thiadiazole ring.

Conclusion

This technical guide has provided a detailed overview of the molecular weight and chemical structure of 5-Hydrazinyl-1,2,4-thiadiazole dihydrochloride (CAS 2230799-80-9). By consolidating key identifiers and outlining standard analytical methodologies for its characterization, this document serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The accurate identification and characterization of such molecules are critical for advancing scientific discovery and the development of new therapeutic agents.

References

  • PubChem. 5-Hydrazineyl-1H-1,2,4-triazole dihydrochloride. [Link]

  • PubChemLite. 5-hydrazinyl-1,2,4-thiadiazole dihydrochloride (C2H4N4S). [Link]

  • PubChemLite. 5-hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride (C3H6N4S). [Link]

  • MDPI. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]

  • PubChem. 2,5-Dihydrazino-1,3,4-thiadiazole. [Link]

  • Universiti Tun Hussein Onn Malaysia. synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives. [Link]

  • PubMed. Medicinal chemistry and properties of 1,2,4-thiadiazoles. [Link]

Sources

Foundational

Biological Fluid Stability of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine Dihydrochloride: A Methodological Whitepaper

Audience: Pharmacokineticists, Bioanalytical Scientists, and Pre-clinical Drug Development Professionals Perspective: Senior Application Scientist Executive Summary & Structural Profiling Evaluating the stability of a no...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Pharmacokineticists, Bioanalytical Scientists, and Pre-clinical Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Structural Profiling

Evaluating the stability of a novel chemical entity in biological fluids (plasma, serum, and simulated gastrointestinal fluids) is a critical gateway in pre-clinical drug development. As a Senior Application Scientist, I approach the stability assessment of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride not merely as a standard assay, but as a kinetic system governed by its specific physicochemical properties.

This molecule presents a unique bioanalytical challenge due to its three distinct structural motifs:

  • The Imidazole Ring: Thermodynamically robust, possessing a significantly lower standard enthalpy of formation compared to isomers like pyrazole. This is largely due to its 1,3-nitrogen arrangement, which minimizes lone-pair repulsion ()[1]. In biological matrices, it acts as an amphoteric center and is highly resistant to spontaneous hydrolysis[2].

  • The Cyclobutane Core: Provides conformational rigidity and steric shielding, significantly reducing the likelihood of rapid aliphatic oxidation compared to linear alkyl chains.

  • The Primary Amine: This is the primary metabolic liability. In plasma and serum, primary amines are susceptible to enzymatic deamination by plasma amine oxidases (e.g., SSAO) and can exhibit temperature-dependent instability if samples are not pre-processed rapidly ()[3].

StructuralLiabilities Compound 3-(1H-Imidazol-2-yl) cyclobutan-1-amine Amine Primary Amine Liability: Moderate Target: Plasma Amine Oxidases Compound->Amine Enzymatic Deamination Imidazole Imidazole Ring Liability: Low Target: N-Glucuronidation Compound->Imidazole Phase II Conjugation Cyclobutane Cyclobutane Core Liability: Very Low Target: CYP Hydroxylation Compound->Cyclobutane Steric Shielding

Fig 1. Predictive metabolic and chemical liabilities of the target compound.

Bioanalytical Method Development: The Causality of Choice

All method development for biological fluid stability must be grounded in the[4], ensuring that accuracy, precision, selectivity, and stability are rigorously proven.

The Chromatographic Challenge (Why C18 Fails)

The dihydrochloride salt form dictates that the molecule will be highly ionized (polycationic) at physiological pH (7.4). This extreme hydrophilicity guarantees excellent solubility in aqueous fluids but virtually guarantees poor retention on standard reversed-phase (C18) columns .

Attempting to quantify this compound using C18 will result in co-elution with the solvent front, subjecting the analyte to catastrophic ion suppression from early-eluting endogenous plasma phospholipids. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is non-negotiable. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase, allowing polar amines to be retained effectively while separating them from matrix interferents.

Sample Preparation Strategy

To extract the compound from plasma, we utilize Protein Precipitation (PPT) with Acetonitrile (ACN) . ACN is chosen over Methanol because:

  • It yields a tighter, more cohesive protein pellet during centrifugation.

  • The resulting supernatant (high in ACN) is directly compatible with the initial highly organic mobile phase conditions required for HILIC, eliminating the need for time-consuming dry-down and reconstitution steps.

Standardized Experimental Protocols

The following protocol is designed as a self-validating system. The inclusion of a zero-minute ( T=0 ) quench control establishes the baseline recovery, while a parallel incubation without the test compound (blank matrix) ensures no endogenous isobaric interferences obscure the LC-MS/MS signal.

Protocol A: Plasma Stability Assay (Rat/Human)

Adapted from standard high-throughput ADME protocols ()[5].

Reagents & Materials:

  • Test Compound: 10 mM stock in DMSO.

  • Matrix: Pooled Human or Rat Plasma (K2EDTA treated), pre-warmed to 37°C.

  • Quench Solution: 100% Ice-cold ACN spiked with 50 ng/mL Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar polar amine).

Step-by-Step Workflow:

  • Matrix Preparation: Dilute the 10 mM DMSO stock to 100 µM in 50% Methanol/Water to create a working solution.

  • Spiking: Add 10 µL of the working solution to 990 µL of pre-warmed plasma to achieve a 1 µM final concentration . (Note: Final DMSO concentration must remain ≤0.1% to prevent solvent-induced protein denaturation).

  • Incubation: Incubate the spiked plasma in a shaking water bath at 37°C.

  • Time-Course Sampling: At designated time points ( T=0,15,30,60,120 minutes), withdraw 50 µL aliquots of the mixture.

  • Quenching (Critical Step): Immediately dispense the 50 µL aliquot into a microcentrifuge tube containing 150 µL of the ice-cold Quench Solution. Vortex vigorously for 30 seconds to precipitate plasma proteins and halt enzymatic degradation.

  • Centrifugation: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the clear supernatant to an autosampler vial for HILIC LC-MS/MS analysis.

BioanalyticalWorkflow Step1 Matrix Prep Warm Plasma (37°C) Step2 Spike Analyte 1 µM Final Conc. Step1->Step2 Step3 Incubation 0 to 120 min Step2->Step3 Step4 Quench & PPT 3x Vol Cold ACN Step3->Step4 Step5 Centrifugation 15,000g, 10 min Step4->Step5 Step6 HILIC LC-MS/MS Analysis Step5->Step6

Fig 2. Step-by-step bioanalytical workflow for the plasma stability assay.

Data Interpretation & Kinetic Modeling

Stability is quantified by monitoring the disappearance of the parent compound over time. The natural logarithm of the percentage remaining is plotted against time to determine the elimination rate constant ( k ), assuming pseudo-first-order kinetics.

Half-life calculation: t1/2​=k−ln(2)​

Table 1: Physicochemical Profile & Fluid Implications
FeaturePropertyBiological Fluid Implication
Salt Form DihydrochlorideRapid dissolution in gastric fluid; requires buffered plasma to prevent localized pH shifts.
Ionization Polycationic at pH 7.4Low plasma protein binding; necessitates HILIC chromatography for retention.
Imidazole Amphoteric (pKa ~6.8)Resists spontaneous hydrolysis; highly stable in serum and SGF/SIF.
Amine Primary (pKa ~9.5)Susceptible to plasma amine oxidases; potential for slow glycation (Schiff base).
Table 2: Kinetic Acceptance Criteria (FDA Aligned)
ParameterAcceptance CriterionCorrective Action if Failed
T=0 Recovery > 85% of nominal spikeCheck solubility; evaluate non-specific binding to plasticware.
IS Variation < 15% CV across timepointsDilute samples further to minimize matrix ion suppression.
Blank Matrix < 20% of LLOQ signalSwitch MRM transitions; use a more selective LC gradient.

By rigorously controlling the bioanalytical environment and understanding the intrinsic liabilities of the cyclobutane-amine and imidazole motifs, researchers can generate highly reliable, regulatory-compliant stability data for this class of compounds.

References

  • FDA issues final guidance on bioanalytical method validation. GaBI Online / U.S. Food and Drug Administration. URL:[Link]

  • Di, L., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. Bio-protocol / Int J Pharmaceutics. URL:[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. URL:[Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Exploratory

A Preliminary Investigation of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine Dihydrochloride Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The confluence of rigid scaffolds and versatile pharmacophores represents a compelling strategy in modern drug discovery. This technical guide provides a preliminary investigation into the therapeutic potential...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of rigid scaffolds and versatile pharmacophores represents a compelling strategy in modern drug discovery. This technical guide provides a preliminary investigation into the therapeutic potential of derivatives based on the 3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride core. We will explore the scientific rationale for focusing on this molecular framework, drawing from the established significance of both the cyclobutane and imidazole moieties in medicinal chemistry. This document will serve as a foundational resource for researchers, scientists, and drug development professionals by outlining proposed synthetic routes, a comprehensive characterization and screening cascade, and a forward-looking perspective on the potential of this novel class of compounds.

Introduction: The Strategic Integration of Cyclobutane and Imidazole Moieties

The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of pharmaceutical research. The 3-(1H-imidazol-2-yl)cyclobutan-1-amine scaffold presents a unique opportunity to leverage the synergistic advantages of two critical structural motifs: the conformationally constrained cyclobutane ring and the functionally versatile imidazole heterocycle.

The cyclobutane unit, with its inherent ring strain and puckered conformation, offers a rigid framework that can confer unique pharmacological properties.[1] Unlike more flexible cycloalkanes, the cyclobutane motif can improve a drug candidate's potency, selectivity, and pharmacokinetic (PK) profile by locking in a bioactive conformation and providing novel vectors for substituent placement.[1] Its application has been instrumental in overcoming metabolic instability in several drug development programs.[1]

The imidazole ring is a ubiquitous feature in a vast array of biologically active molecules, both natural and synthetic.[2][3][4][5][6][7][8] Present in essential biomolecules like the amino acid histidine, the imidazole nucleus is a key component of numerous pharmaceuticals with applications as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[2][5][8][9][10][11] Its ionizable and polar nature can enhance solubility and bioavailability, while its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged structure for enzyme and receptor binding.[5][6]

The combination of these two moieties in the 3-(1H-imidazol-2-yl)cyclobutan-1-amine core suggests a promising starting point for the development of novel therapeutics. The dihydrochloride salt form of the parent compound, with CAS Number 2230799-85-4, provides a water-soluble handle for initial studies.[12] This guide will outline a systematic approach to the preliminary investigation of derivatives of this core structure.

Proposed Research and Development Workflow

A comprehensive preliminary investigation into this novel class of compounds necessitates a multi-faceted approach, encompassing synthesis, characterization, and biological evaluation. The following workflow is proposed as a robust starting point for research in this area.

Research Workflow Figure 1: Proposed Research & Development Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening Cascade cluster_sar Data Analysis & Iteration Synthesis Derivative Synthesis Purification Purification & Isolation Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Purity Purity Analysis (HPLC) Purification->Purity Primary_Screening Primary in vitro Assays Purity->Primary_Screening Secondary_Screening Secondary & Selectivity Assays Primary_Screening->Secondary_Screening ADME_Tox Preliminary ADME/Tox Secondary_Screening->ADME_Tox SAR_Analysis Structure-Activity Relationship (SAR) Analysis ADME_Tox->SAR_Analysis Lead_Optimization Lead Identification & Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A comprehensive workflow for the preliminary investigation of novel derivatives.

Synthetic Strategy and Methodologies

The synthesis of a focused library of derivatives is the first critical step. A plausible and adaptable synthetic route is outlined below, starting from commercially available precursors.

General Synthetic Scheme

The proposed synthesis involves a multi-step sequence, beginning with the formation of the imidazole ring, followed by functionalization of the cyclobutane moiety and subsequent derivatization of the amine.

Synthetic Pathway Figure 2: Proposed General Synthetic Pathway start Cyclobutanone Precursor intermediate1 Formation of Imidazole Ring start->intermediate1 e.g., Glyoxal, Ammonia intermediate2 Functional Group Interconversion on Cyclobutane intermediate1->intermediate2 e.g., Reduction, Halogenation intermediate3 Introduction of Amine intermediate2->intermediate3 e.g., Azide reduction, Reductive amination final_product Derivative Library (e.g., Amides, Sulfonamides) intermediate3->final_product Acylation, Sulfonylation SAR Analysis Figure 3: Key Areas for SAR Exploration Core Core Scaffold 3-(Imidazol-2-yl)cyclobutanamine R1 R1 Substitutions (Amine Derivatization) Core->R1 Impact on Potency & PK R2 R2 Substitutions (Imidazole Ring) Core->R2 Modulation of Electronic Properties R3 R3 Substitutions (Cyclobutane Ring) Core->R3 Probing Steric Pockets Stereo Stereochemistry Core->Stereo Enantiomeric Selectivity

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine Dihydrochloride: An Application and Protocol Guide

Introduction This document provides a comprehensive guide to the synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, a key building block in contemporary drug discovery. The presence of the cyclobutane s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a comprehensive guide to the synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, a key building block in contemporary drug discovery. The presence of the cyclobutane scaffold, a strained four-membered ring, imparts unique conformational constraints that are of increasing interest in medicinal chemistry for the development of novel therapeutics.[1] The imidazole moiety is a common feature in many biologically active molecules, known for its ability to participate in hydrogen bonding and coordination with metal ions in enzymes.[2][3] The combination of these two pharmacophoric elements in the target molecule makes it a valuable intermediate for the synthesis of a diverse range of potential drug candidates.

The synthetic strategy outlined herein is a multi-step sequence designed for clarity, robustness, and scalability. It commences with the commercially available 3-oxocyclobutane-1-carboxylic acid and proceeds through key intermediates, including a novel α-haloketone, to construct the imidazole ring, followed by the introduction of the amine functionality and final salt formation. Each step is detailed with procedural instructions, mechanistic insights, and safety considerations, drawing upon established principles of organic synthesis.

Overall Synthetic Scheme

The synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is proposed to proceed via a seven-step sequence, as illustrated below. This pathway prioritizes the use of well-established and reliable chemical transformations to ensure a high probability of success in a research and development setting.

Synthetic_Pathway A 3-Oxocyclobutane-1-carboxylic acid B 3,3-Dimethoxycyclobutane-1-carboxylic acid A->B Ketalization C 1-(3,3-Dimethoxycyclobutyl)ethan-1-one B->C Weinreb amide formation & Grignard reaction D 2-Bromo-1-(3,3-dimethoxycyclobutyl)ethan-1-one C->D α-Bromination E 2-(3,3-Dimethoxycyclobutyl)-1H-imidazole D->E Imidazole synthesis F 3-(1H-Imidazol-2-yl)cyclobutan-1-one E->F Deprotection G 3-(1H-Imidazol-2-yl)cyclobutan-1-amine F->G Reductive Amination H 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride G->H Salt Formation

Caption: Proposed synthetic pathway for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

Part 1: Synthesis of the Key Intermediate: 3-(1H-Imidazol-2-yl)cyclobutan-1-one

The initial phase of the synthesis focuses on the construction of the core structure, 3-(1H-imidazol-2-yl)cyclobutan-1-one, from 3-oxocyclobutane-1-carboxylic acid. This involves protection of the ketone, elaboration of the carboxylic acid to an α-bromoketone, formation of the imidazole ring, and subsequent deprotection.

Step 1: Ketal Protection of 3-Oxocyclobutane-1-carboxylic acid

The ketone functionality of the starting material is protected as a dimethyl ketal to prevent its interference in subsequent reactions. This is a standard acid-catalyzed reaction with an orthoformate.

Protocol:

  • To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol, add trimethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the acid catalyst with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure to obtain the crude 3,3-dimethoxycyclobutane-1-carboxylic acid, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(3,3-Dimethoxycyclobutyl)ethan-1-one

The protected carboxylic acid is converted to a methyl ketone. A reliable method for this transformation is through the formation of a Weinreb amide followed by reaction with a Grignard reagent.

Protocol:

  • Weinreb Amide Formation:

    • To a solution of 3,3-dimethoxycyclobutane-1-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq), along with a base like triethylamine or N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove any solid byproducts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Weinreb amide.

  • Grignard Reaction:

    • Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.

    • Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain 1-(3,3-dimethoxycyclobutyl)ethan-1-one.

Step 3: α-Bromination to 2-Bromo-1-(3,3-dimethoxycyclobutyl)ethan-1-one

The methyl ketone is brominated at the α-position to generate the key α-haloketone intermediate required for imidazole synthesis.

Protocol:

  • Dissolve 1-(3,3-dimethoxycyclobutyl)ethan-1-one (1.0 eq) in a suitable solvent such as methanol or acetic acid.

  • Add a solution of bromine (Br₂) (1.0 eq) in the same solvent dropwise at room temperature while protecting the reaction from light.

  • Stir the reaction mixture for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3,3-dimethoxycyclobutyl)ethan-1-one. This intermediate is often used immediately in the next step due to potential instability.

Step 4: Imidazole Ring Formation

The synthesized α-bromoketone is condensed with formamidine to construct the imidazole ring. This is a classic and efficient method for the synthesis of 2-substituted imidazoles.[4][5][6]

Protocol:

  • Prepare a solution of formamidine acetate (or generate formamidine in situ from formamidine hydrochloride and a base) (1.5 eq) in a suitable solvent like ethanol or a mixture of THF and water.[5][6]

  • Add the crude 2-bromo-1-(3,3-dimethoxycyclobutyl)ethan-1-one (1.0 eq) to the formamidine solution.

  • Add a base such as potassium bicarbonate to the reaction mixture.[5]

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain 2-(3,3-dimethoxycyclobutyl)-1H-imidazole.

Step 5: Deprotection to 3-(1H-Imidazol-2-yl)cyclobutan-1-one

The ketal protecting group is removed under acidic conditions to yield the desired ketone intermediate.

Protocol:

  • Dissolve 2-(3,3-dimethoxycyclobutyl)-1H-imidazole (1.0 eq) in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(1H-imidazol-2-yl)cyclobutan-1-one.

Part 2: Synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine

With the key ketone intermediate in hand, the next stage involves the introduction of the amine functionality via reductive amination.

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Work-up A 3-(1H-Imidazol-2-yl)cyclobutan-1-one E Stir at Room Temperature A->E B Ammonia Source (e.g., NH4OAc) B->E C Reducing Agent (e.g., NaBH(OAc)3) C->E D Solvent (e.g., Methanol) D->E F Quench Reaction E->F G Extraction F->G H Purification G->H

Caption: General workflow for the reductive amination step.

Step 6: Reductive Amination

Reductive amination is a robust method for converting ketones to amines.[7][8][9] In this step, the ketone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.

Protocol:

  • Dissolve 3-(1H-imidazol-2-yl)cyclobutan-1-one (1.0 eq) in a suitable solvent, such as methanol or 1,2-dichloroethane.

  • Add an ammonia source, such as ammonium acetate (NH₄OAc) or a solution of ammonia in methanol (5-10 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to control any effervescence.[7][8]

  • Continue stirring the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (using a silica gel column treated with a small amount of triethylamine to prevent product streaking) to yield 3-(1H-imidazol-2-yl)cyclobutan-1-amine as a free base.

Part 3: Synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

The final step of the synthesis is the formation of the dihydrochloride salt to improve the compound's stability and solubility in aqueous media.[3][10]

Step 7: Dihydrochloride Salt Formation

The free base, containing two basic nitrogen atoms (the imidazole and the cyclobutylamine), is treated with two equivalents of hydrochloric acid to form the dihydrochloride salt.[10]

Protocol:

  • Dissolve the purified 3-(1H-imidazol-2-yl)cyclobutan-1-amine (1.0 eq) in a minimal amount of a suitable solvent, such as methanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (2.0 eq) in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • A precipitate should form upon addition of the acid.

  • Stir the suspension at 0 °C for an additional 30-60 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.

  • Dry the product under vacuum to obtain 3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride as a stable, crystalline solid.

Quantitative Data Summary

StepStarting MaterialProductKey ReagentsExpected Yield (%)
13-Oxocyclobutane-1-carboxylic acid3,3-Dimethoxycyclobutane-1-carboxylic acidTrimethyl orthoformate, p-TsOH>95
23,3-Dimethoxycyclobutane-1-carboxylic acid1-(3,3-Dimethoxycyclobutyl)ethan-1-oneN,O-dimethylhydroxylamine HCl, DCC, CH₃MgBr60-70 (over 2 steps)
31-(3,3-Dimethoxycyclobutyl)ethan-1-one2-Bromo-1-(3,3-dimethoxycyclobutyl)ethan-1-oneBromine80-90
42-Bromo-1-(3,3-dimethoxycyclobutyl)ethan-1-one2-(3,3-Dimethoxycyclobutyl)-1H-imidazoleFormamidine acetate, K₂CO₃70-85
52-(3,3-Dimethoxycyclobutyl)-1H-imidazole3-(1H-Imidazol-2-yl)cyclobutan-1-oneHCl (catalytic)>90
63-(1H-Imidazol-2-yl)cyclobutan-1-one3-(1H-Imidazol-2-yl)cyclobutan-1-amineNH₄OAc, NaBH(OAc)₃65-80
73-(1H-Imidazol-2-yl)cyclobutan-1-amine3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochlorideHCl>95

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Specific Hazards:

    • Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.

    • Grignard Reagents: Highly reactive with water and protic solvents. All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Strong Acids and Bases: Corrosive. Handle with care.

    • Sodium Cyanoborohydride: Can release toxic hydrogen cyanide gas upon contact with strong acids. Work-up procedures should be performed carefully in a well-ventilated area.

Conclusion

The detailed synthetic protocol provided in this guide offers a logical and experimentally sound pathway for the preparation of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. By leveraging established and reliable synthetic transformations, this multi-step synthesis is designed to be accessible to researchers in the fields of organic and medicinal chemistry. The successful execution of this synthesis will provide access to a valuable building block for the exploration of new chemical space in drug discovery programs.

References

  • The Dihydrochloride Salt Form in Drug Design: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/technical-guides/the-dihydrochloride-salt-form-in-drug-design-a-technical-guide]
  • An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0181]
  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review - International Science Community Association. [URL: http://www.isca.in/rjcs/Archives/v5/i10/10.ISCA-RJCS-2015-163.pdf]
  • An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones - American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/op0341355]
  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. [URL: https://www.wjpsonline.org/admin/uploads/gVY9O1_wjps_1437397223.pdf]
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273641/]
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. [URL: https://www.mdpi.com/1420-3049/28/2/838]
  • Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. [URL: https://www.acs.org/greenchemistry/meetings/27th-annual-green-chemistry-and-engineering-conference/innovative-continuous-process-for-the-production-of-3-oxocyclobutane-1-carboxylic-acid.html]
  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [URL: http://theses.gla.ac.uk/3070]
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. [URL: https://patents.google.
  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts]
  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. [URL: https://patents.google.
  • Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap. [URL: https://eureka.patsnap.
  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. [URL: https://patents.google.
  • Reductive amination - Wikipedia. [URL: https://en.wikipedia.
  • Reductive Amination, and How It Works - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Synthesis of primary amines by one-pot reductive amination of aldehydes - Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Reductive Amination - Chemistry Steps. [URL: https://www.chemistrysteps.

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Application

Application Notes &amp; Protocols: 3-(1H-Imidazol-2-yl)cyclobutan-1-amine Dihydrochloride as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Combination of Rigidity and Versatile Interactions In the landscape of modern drug discovery, the selection of molecular building blocks is a critical determinant of success. The ideal scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Combination of Rigidity and Versatile Interactions

In the landscape of modern drug discovery, the selection of molecular building blocks is a critical determinant of success. The ideal scaffold should confer advantageous physicochemical properties and provide vectors for synthetic elaboration to optimize biological activity. 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride emerges as a building block of significant interest, embodying a strategic fusion of two medicinally important motifs: a conformationally constrained cyclobutane ring and a functionally versatile imidazole heterocycle.

The cyclobutane moiety is increasingly employed to instill rigidity into otherwise flexible molecules.[1][2] This pre-organization into a bioactive conformation can lead to a significant enhancement in binding affinity for a biological target by minimizing the entropic penalty upon binding.[1][3] Its three-dimensional, puckered structure also serves to increase the sp³ character of a molecule, a strategy often used to improve solubility, reduce planarity, and enhance metabolic stability.[3][4]

Complementing the cyclobutane's structural role, the imidazole ring is a well-established "privileged structure" in medicinal chemistry.[5][6] Its unique electronic and amphoteric nature allows it to act as a hydrogen bond donor, acceptor, and a bioisostere for other functional groups.[7] This versatility enables it to engage in a wide array of interactions with biological targets, including enzymes, receptors, and ion channels, and it is a core component of numerous approved drugs across therapeutic areas like oncology and infectious diseases.[7][8][9]

This guide provides a detailed overview of the properties of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, its strategic applications, and a robust, field-proven protocol for its incorporation into lead compounds via amide coupling.

Section 1: Physicochemical Profile and Structural Rationale

The utility of this building block is rooted in its distinct physicochemical and structural characteristics. The dihydrochloride salt form ensures stability and improves handling properties.

Key Physicochemical Properties
PropertyValueSource
Chemical Name 3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride[10]
CAS Number 2230799-85-4[10]
Molecular Formula C₇H₁₁N₃ · 2HCl[11]
Molecular Weight 210.10 g/mol (dihydrochloride salt)Calculated
Monoisotopic Mass 137.0953 g/mol (free base)[11]
Predicted XlogP -0.2 (free base)[11]
Form Solid[12]
The Synergy of Imidazole and Cyclobutane

The power of this building block lies in the combination of its two core components. The primary amine serves as the principal synthetic handle for covalent modification, while the cyclobutane and imidazole moieties dictate the molecule's spatial and interactive properties.

cluster_0 3-(1H-Imidazol-2-yl)cyclobutan-1-amine cluster_1 Medicinal Chemistry Implications mol Imidazole Moiety Cyclobutane Core Primary Amine imidazole_props Imidazole Properties (Target Interaction Site) • Hydrogen Bond Donor/Acceptor • Metal Chelation (e.g., Zn, Fe) • π-π Stacking • Bioisostere mol:f0->imidazole_props Drives Pharmacodynamics cyclobutane_props Cyclobutane Properties (Structural Scaffold) • Conformational Rigidity • Improved Metabolic Stability • Increased sp³ Character • Vector Control mol:f1->cyclobutane_props Controls 3D Shape & Pharmacokinetics amine_props Amine Properties (Synthetic Handle) • Nucleophilic Site • Amide Bond Formation • Sulfonamide Synthesis • Reductive Amination mol:f2->amine_props Enables Derivatization

Caption: Key structural features and their medicinal chemistry roles.

Section 2: Strategic Applications in Drug Design

The unique architecture of 3-(1H-imidazol-2-yl)cyclobutan-1-amine makes it a powerful tool for addressing common challenges in drug discovery.

  • Conformational Restriction and Potency Enhancement : In many ligand-receptor interactions, a degree of conformational flexibility in the ligand leads to an entropic cost upon binding. By replacing a flexible linker (e.g., an ethyl or propyl chain) with the rigid 1,3-disubstituted cyclobutane core, a molecule can be "pre-organized" into a lower-energy, bioactive conformation.[1][3] This can translate directly to improved binding affinity and potency.

  • Improving Pharmacokinetic Profiles : The introduction of the sp³-rich cyclobutane ring can disrupt planarity, which may reduce undesirable π-π stacking-driven aggregation and improve aqueous solubility.[3] Furthermore, replacing metabolically labile moieties, such as a cyclohexane ring, with a more stable cyclobutane can decrease metabolic clearance, extending the half-life of a drug candidate.[4]

  • Scaffold for Diverse Target Classes : The imidazole ring is a versatile interaction partner. Its ability to coordinate with metal ions makes it an excellent choice for inhibitors of metalloenzymes (e.g., matrix metalloproteinases, histone deacetylases). Its hydrogen bonding capabilities are crucial for interactions within kinase hinge regions and protease active sites.[7][8] This building block provides a ready-made scaffold for creating focused libraries against these important target classes.

  • Fragment-Based Drug Discovery (FBDD) : With a low molecular weight and desirable physicochemical properties, this molecule is an ideal starting point in FBDD campaigns. Its defined vectors for growth (the primary amine) and interaction (the imidazole) allow for the rational, step-wise evolution of a low-affinity fragment into a high-potency lead compound.

Section 3: Core Synthetic Protocol: Amide Bond Formation

The primary amine of the building block is a robust nucleophile, making amide coupling the most direct and widely used method for its incorporation into larger molecules.[13] The following protocol details a reliable procedure using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient coupling reagent known for rapid reaction times and suppression of side reactions.[14]

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes the coupling of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride with a generic carboxylic acid (R-COOH).

Materials and Reagents:

  • 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Appropriate solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes)

Experimental Procedure:

  • Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and HATU (1.2 eq). Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

    • Rationale: Pre-mixing the carboxylic acid with the coupling reagent allows for the formation of the activated HOBt ester intermediate, which is highly reactive towards the amine.[14]

  • Amine Preparation: In a separate flask, suspend 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (3.5 eq) and stir for 10-15 minutes at room temperature.

    • Rationale: The building block is a dihydrochloride salt. A non-nucleophilic organic base like DIPEA is required to neutralize the two HCl equivalents to form the free amine in situ, which is the active nucleophile. An excess of base is used to also neutralize the acid generated during the coupling reaction.[15][16]

  • Coupling Reaction: Add the free amine solution from Step 2 dropwise to the activated carboxylic acid solution from Step 1 at room temperature.

    • Rationale: The free amine attacks the activated ester, displacing the HOBt leaving group to form the stable amide bond.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material (typically the amine) is consumed. Reactions are often complete within 1-4 hours.

    • Rationale: Reaction monitoring is crucial to prevent the formation of byproducts from prolonged reaction times and to confirm the reaction has gone to completion.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and water-soluble components.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Rationale: Removal of all water is essential before concentrating the solvent to prevent hydrolysis of any sensitive functional groups and to obtain a dry crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% methanol in DCM) to yield the pure amide product.

    • Rationale: Chromatography is necessary to remove the urea byproduct from HATU, excess reagents, and any minor impurities, ensuring the final compound is of high purity for biological testing.[17]

Workflow Visualization

start Start prep_acid Step 1: Activate Carboxylic Acid (R-COOH + HATU in DMF) start->prep_acid prep_amine Step 2: Prepare Free Amine (Building Block + DIPEA in DMF) start->prep_amine couple Step 3: Combine & React (Mix solutions, stir at RT) prep_acid->couple prep_amine->couple monitor Step 4: Monitor Progress (TLC / LC-MS) couple->monitor workup Step 5: Aqueous Workup (Dilute, Wash with NaHCO₃, Brine) monitor->workup dry Step 6: Dry & Concentrate (Dry with MgSO₄, Rotovap) workup->dry purify Step 7: Purify (Flash Column Chromatography) dry->purify end Pure Amide Product purify->end

Caption: Experimental workflow for HATU-mediated amide coupling.

Section 4: Characterization of Final Products

To ensure the successful synthesis and purity of the final amide product, a standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure. The disappearance of the amine proton signal and the appearance of a new amide N-H signal, along with characteristic shifts in the cyclobutane and aromatic regions, will validate the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, thereby verifying its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. For compounds intended for biological screening, a purity of >95% is typically required.

Conclusion

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is more than just a collection of atoms; it is a rationally designed building block that offers medicinal chemists a powerful tool to introduce desirable structural and functional properties into their molecules. By providing conformational constraint, metabolic stability, and a versatile site for target interaction, it enables the efficient exploration of chemical space and the development of drug candidates with enhanced potency and improved pharmacokinetic profiles. The robust amide coupling protocol provided herein serves as a reliable entry point for leveraging the significant potential of this valuable scaffold.

References

  • Benchchem.
  • Willems, S., et al. (2020).
  • International Journal of Pharmaceutical Sciences. (2025). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions.
  • Willems, S., et al. (2022).
  • MDPI. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy.
  • ResearchGate. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • International Journal of Current Advanced Research. (2016).
  • PMC. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy.
  • PharmaBlock.
  • Life Chemicals. (2020).
  • Chemical Substance Information. 3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride.
  • NextSDS. (1r,3r)-3-(1H-imidazol-1-yl)cyclobutan-1-amine dihydrochloride.
  • PubChemLite. 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride.
  • ScholarWorks. (2023). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Growing Science. (2022).
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • PubChemLite. 3-(1h-imidazol-2-yl)cyclobutan-1-one hydrochloride.
  • PubMed. (2025). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies.
  • MilliporeSigma. 1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine dihydrochloride.
  • Longdom Publishing. (2017).
  • SpringerLink. (2008).
  • IJRAR.org. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.
  • PMC. Synthesis and therapeutic potential of imidazole containing compounds.

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Method

Application Note: HPLC Sample Preparation Protocol for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Abstract This application note provides a detailed, field-proven guide for the preparation of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride samples for High-Performance Liquid Chromatography (HPLC) analysis. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven guide for the preparation of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride samples for High-Performance Liquid Chromatography (HPLC) analysis. As a polar, small molecule with a primary amine and an imidazole moiety, this compound presents specific challenges, including poor retention on traditional reversed-phase columns and the lack of a strong native chromophore for UV detection.[1] This guide explains the causal relationships behind each step, ensuring a robust and reproducible methodology. It covers solvent selection, pH considerations, concentration optimization, and filtration techniques. An optional, but recommended, protocol for pre-column derivatization is also included to significantly enhance detection sensitivity. The protocols described herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with the tools to generate accurate and reliable chromatographic data.

Introduction and Physicochemical Rationale

3-(1H-Imidazol-2-yl)cyclobutan-1-amine is a heterocyclic amine of interest in pharmaceutical research. Its analysis by HPLC is crucial for purity assessment, pharmacokinetic studies, and quality control. The compound is supplied as a dihydrochloride salt, which fundamentally influences its physical properties and dictates the sample preparation strategy.[2]

The structure contains two key functional groups:

  • A primary amine: This group is basic and readily protonated. In reversed-phase HPLC, unprotonated amines can interact with residual silanols on the column packing, leading to poor peak shape (tailing).[1]

  • An imidazole ring: This ring is aromatic and also basic, with a pKa of approximately 7.[3] It is generally stable, but can be susceptible to oxidative conditions.[4]

The dihydrochloride salt form ensures high solubility in aqueous and polar solvents, which is advantageous for sample preparation.[2] The primary challenge in its analysis is often its low UV absorptivity, which may necessitate derivatization for trace-level quantification.[5]

Physicochemical Data Summary
PropertyValue / Predicted CharacteristicSource
Molecular Formula C₇H₁₁N₃ · 2HCl-
Molecular Weight 210.11 g/mol Calculated
Structure Imidazole ring linked to a cyclobutane with a primary amine-
Form Dihydrochloride salt-
Predicted XLogP -0.2 (for free base)[6]
Solubility Expected to be highly soluble in water and polar solvents like methanol and acetonitrile.[2][3]-
pKa (Predicted) Imidazole N: ~7.0, Aliphatic Amine N: ~9.5-10.5[3][7]

Materials and Reagents

  • 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride reference standard

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Formic acid (FA), HPLC grade

  • Ammonium acetate, HPLC grade

  • Analytical balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Adjustable micropipettes

  • Vortex mixer

  • Sonicator bath

  • pH meter

  • Syringes (1 mL or 3 mL)

  • Syringe filters (0.22 µm or 0.45 µm pore size)[8]

  • HPLC vials with caps and septa

Core Protocol: Direct Analysis Sample Preparation

This protocol is suitable for applications where the analyte concentration is sufficiently high for direct detection or when using a detector not reliant on UV absorbance, such as a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

The Causality of Diluent Selection

The choice of sample diluent is the most critical step in sample preparation.[9] An improper solvent can cause peak distortion (splitting, fronting, or tailing) and poor reproducibility.[10]

  • Principle of Solvent Strength: For optimal chromatography, the sample should be dissolved in a solvent that is of equal or weaker strength than the initial mobile phase conditions.[10][11] Injecting a sample in a solvent significantly stronger than the mobile phase causes the analyte to prematurely travel down the column in the "bolus" of strong solvent, leading to band broadening and distorted peaks.[9]

  • Recommended Diluent: For this polar compound, a diluent consisting of a high percentage of water with a small amount of organic modifier is ideal. A common and effective choice is 90:10 (v/v) Water:Acetonitrile with 0.1% Formic Acid .

  • The Role of Acid: The addition of 0.1% formic acid serves to keep the mobile phase and diluent pH low (typically pH 2.5-3.0). At this pH, both the primary amine and the imidazole ring are fully protonated. This suppresses the interaction of the analyte with free silanol groups on the silica-based column packing, resulting in sharper, more symmetrical peaks.

Step-by-Step Protocol
  • Stock Solution Preparation (e.g., 1.0 mg/mL): a. Accurately weigh approximately 10.0 mg of the 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride reference standard into a 10 mL Class A volumetric flask. b. Add approximately 7 mL of the recommended diluent (90:10 Water:ACN + 0.1% FA). c. Vortex and/or sonicate the flask for 2-5 minutes to ensure complete dissolution.[12] Incomplete dissolution is a primary source of analytical error. d. Allow the solution to return to room temperature. e. Dilute to the 10 mL mark with the diluent. Cap and invert the flask 15-20 times to ensure homogeneity.

  • Working Standard Preparation (e.g., 10 µg/mL): a. Pipette 100 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the same diluent. c. Cap and vortex thoroughly. This working solution is now at a concentration suitable for many HPLC systems. Further dilutions can be made as required by the analytical method's sensitivity.

  • Filtration - A Non-Negotiable Step: a. Particulate matter from the sample can clog the fine passages of the HPLC system and, most critically, the column frit, leading to high backpressure and a shortened column lifespan.[8][13][14] b. Draw the prepared working standard into a 1 mL or 3 mL syringe. c. Attach a syringe filter to the syringe tip. The choice of filter is critical. d. Filter the solution directly into an HPLC vial. Discard the first ~100-200 µL of filtrate to ensure any potential extractables from the filter membrane are washed away.

Syringe Filter Selection Guide
ParameterRecommendationRationale
Membrane Material Hydrophilic PTFE or Nylon . Avoid standard (hydrophobic) PTFE unless pre-wetted with alcohol.The sample diluent is highly aqueous. Hydrophilic membranes are required for aqueous solutions to prevent membrane blockage and ensure flow.[15][16] Nylon is broadly compatible with aqueous and organic solvents.[8][17]
Pore Size 0.22 µm for UHPLC (particle size < 2 µm) or 0.45 µm for standard HPLC (particle size > 3 µm).The filter pore size must be smaller than the particle size of the column packing material to effectively protect the column.[16]
Diameter 13 mm for sample volumes up to 10 mL.The filter diameter should be matched to the sample volume to minimize sample loss (hold-up volume).[8][16][17]
Workflow for Direct Analysis

G cluster_prep Solution Preparation cluster_final Final Processing weigh 1. Weigh Compound dissolve 2. Dissolve in Diluent (e.g., 90:10 Water:ACN + 0.1% FA) weigh->dissolve mix 3. Vortex / Sonicate dissolve->mix dilute 4. Dilute to Final Concentration mix->dilute filter 5. Syringe Filter (0.22 or 0.45 µm) dilute->filter inject 6. Transfer to Vial & Inject filter->inject

Caption: Standard sample preparation workflow.

Advanced Protocol: Pre-Column Derivatization for Enhanced UV/Fluorescence Detection

For low-concentration samples, derivatization is often essential.[5] This process attaches a molecule with a strong chromophore or fluorophore to the primary amine of the analyte. o-Phthalaldehyde (OPA) is an excellent choice as it reacts rapidly with primary amines to form highly fluorescent derivatives.[5][18]

Principle of OPA Derivatization

OPA reacts with primary amines in the presence of a thiol (like N-acetyl-cysteine) at a basic pH to form a fluorescent isoindole derivative. This derivative can be detected at very low levels using a fluorescence detector (FLD) or a UV detector.[18][19]

Step-by-Step Derivatization Protocol
  • Prepare Sample Solution: Prepare the sample in a suitable solvent as described in section 3.2, but without the formic acid (e.g., in 90:10 Water:ACN).

  • pH Adjustment: Transfer a known volume (e.g., 100 µL) of the sample solution to a microcentrifuge tube or HPLC vial. Add a borate buffer (pH ~9.5) to raise the pH, which is required for the reaction.

  • Add Reagent: Add the OPA/thiol derivatizing reagent. The reaction is nearly instantaneous.

  • Incubate: Allow the reaction to proceed for 1-2 minutes at room temperature. Note that OPA derivatives can be unstable, so the time between derivatization and injection should be consistent and minimized.[18][19]

  • Inject: Immediately inject the derivatized sample into the HPLC system.

Workflow for OPA Derivatization

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_final Analysis prep_sample 1. Prepare Sample Solution (No Acid) add_buffer 2. Add Borate Buffer (pH 9.5) prep_sample->add_buffer add_opa 3. Add OPA Reagent add_buffer->add_opa incubate 4. Incubate (1-2 min) add_opa->incubate inject 5. Inject Immediately into HPLC incubate->inject

Caption: OPA pre-column derivatization workflow.

Troubleshooting Guide

SymptomPotential Sample Prep CauseRecommended Solution
Peak Tailing Sample solvent is too strong; pH of the diluent is too high, causing silanol interactions.Ensure sample is dissolved in a solvent weaker than the mobile phase.[10][11] Add 0.1% formic acid to the diluent to ensure the analyte is fully protonated.[20]
Split or Broad Peaks Sample solvent is significantly different from the mobile phase (solvent mismatch); sample concentration is too high (overload).Prepare the sample in a diluent as close to the initial mobile phase composition as possible.[10] Dilute the sample further.[11]
High System Backpressure Particulates in the sample; improper filtration.Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection.[12][21] Ensure the correct filter membrane is used for the solvent.
No Peaks or Very Small Peaks Incomplete sample dissolution; analyte degradation in the diluent.Sonicate the sample to ensure full dissolution. Check the stability of the compound in the chosen diluent over time; prepare samples fresh if necessary.
Retention Time Drift Inconsistent sample preparation; poor pH control of the diluent.Use volumetric flasks and calibrated pipettes for all preparations. Ensure the pH of the diluent is consistent between runs.[22]

Conclusion

The successful HPLC analysis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is critically dependent on a meticulous and scientifically-grounded sample preparation strategy. By dissolving the compound in a diluent weaker than the mobile phase and controlling the pH with a suitable acid, analysts can achieve sharp, symmetrical peaks suitable for accurate quantification. Filtration is a mandatory step to ensure the longevity and reliability of the HPLC system. For applications requiring high sensitivity, pre-column derivatization with reagents like OPA offers a robust solution. Following the detailed protocols and troubleshooting advice in this guide will enable researchers to produce high-quality, reproducible HPLC data.

References

  • Chrom Tech. (2025, October 28). Syringe Filters for HPLC Sample Preparation: A Guide to Choosing the Right Filter for Consistent and Accurate Results.
  • Agilent. How to Select the Right Membrane Syringe Filter.
  • Sterlitech Corporation. (2025, December 5). HPLC Preparation: Choosing the Right Syringe Filter.
  • Analytics-Shop. Syringe filters for laboratories: a selection guide.
  • Sigma-Aldrich. Syringe Filters for Chromatography.
  • Organomation. HPLC Sample Preparation.
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • The Science of Separation. Understanding High-Performance Liquid Chromatography.
  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC.
  • PubMed. (2009, August 1). A measurement method for atmospheric ammonia and primary amines based on aqueous sampling, OPA derivatization and HPLC analysis.
  • ACS Publications. (2009, July 1). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology.
  • BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
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  • BenchChem. An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4,5-dimethyl-1H-imidazole.
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  • ResearchGate. (2015, January 21). Stability Constants of Imidazole and Alkylimidazole-Copper(II)Complexes.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Chromatography Forum. (2006, March 17). Detecting Primary Amines.
  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • HPLC Troubleshooting Guide.
  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
  • Journal of the American Chemical Society. (2015, June 11). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships.
  • Thermo Fisher Scientific - US. HPLC Troubleshooting.
  • ResearchGate. (2010, June 11). Problem with Imidazole.
  • PubChemLite. 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride.
  • Chemical Substance Information. 3-(1H-imidazol-2-yl)cyclobutan-1-one hydrochloride.
  • Blogs - News. (2025, April 15). Key Considerations For Sample Preparation in HPLC.
  • BenchChem. Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide.
  • Axion Labs. (2024, July 9). Best Solvent To Dissolve HPLC Samples.
  • BenchChem. An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride.
  • NIH PubChem. Imidazole | C3H4N2 | CID 795.
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  • PubChemLite. 3-(1h-imidazol-2-yl)cyclobutan-1-one hydrochloride.
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Application

In Vivo Dosing of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride: Application Notes and Protocols

Abstract This document provides a comprehensive guide for the in vivo administration of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, a small molecule of interest for preclinical research. The protocols detaile...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the in vivo administration of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, a small molecule of interest for preclinical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a framework for establishing safe and effective dosing strategies in rodent models. This guide emphasizes the rationale behind vehicle selection, formulation preparation, and the technical execution of various administration routes, including oral gavage, intravenous, intraperitoneal, and subcutaneous injections. The overarching goal is to ensure data integrity and animal welfare throughout the experimental process.

Introduction: Understanding the Compound and its In Vivo Context

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a polar, ionizable aromatic compound, a characteristic that often enhances pharmacokinetic properties and bioavailability.[1][2] The imidazole moiety is a common pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs and is known to interact with a wide range of biological targets.[3][4][5] The dihydrochloride salt form suggests good aqueous solubility, a critical factor for formulation development.

The selection of an appropriate in vivo dosing strategy is paramount for the successful preclinical evaluation of any new chemical entity.[6] The chosen route of administration, vehicle, and dosing volume can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its observed efficacy and toxicity.[7] This guide provides a systematic approach to developing a robust dosing protocol for this specific compound.

Pre-formulation and Vehicle Selection: A Critical First Step

Prior to in vivo administration, a thorough understanding of the compound's physicochemical properties is essential. For 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, its salt form implies a degree of hydrophilicity.

Solubility Assessment

A preliminary solubility assessment in commonly used, well-tolerated in vivo vehicles is the foundational step. This will dictate the feasibility of a solution-based formulation versus a suspension.

Table 1: Recommended Vehicles for Initial Solubility Screening

VehicleRationalePotential Considerations
Sterile Water for Injection Ideal for highly water-soluble compounds; non-toxic and well-tolerated.[8]May not be suitable if the compound is prone to hydrolysis.
0.9% Sodium Chloride (Saline) Isotonic and less likely to cause tissue irritation, especially for injections.[8][9]Preferred for intravenous and intraperitoneal routes.
Phosphate-Buffered Saline (PBS) Buffered to a physiological pH, which can be important for compound stability and tolerability.Ensure compatibility with the compound.

Protocol 1: Small-Scale Solubility Assessment

  • Weigh 1-5 mg of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride into a clear glass vial.

  • Add the selected vehicle (e.g., saline) in small, incremental volumes (e.g., 100 µL).

  • After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution.

  • Continue adding the vehicle until the compound is fully dissolved or a maximum practical volume is reached.

  • Calculate the approximate solubility in mg/mL.

Vehicle Selection Rationale

The choice of vehicle is contingent on the compound's solubility, the intended route of administration, and potential vehicle-induced toxicity.[7][8] For a polar, dihydrochloride salt, aqueous vehicles are the primary choice.

  • For Oral, IV, IP, and SC routes: If the compound is sufficiently soluble in saline or PBS at the desired concentration, these are the preferred vehicles due to their excellent safety profile.[10][11]

  • If solubility is limited: For oral administration, a suspension may be considered. Common suspending agents include carboxymethylcellulose (CMC) at 0.5-2%.[9] However, for parenteral routes (IV, IP, SC), a solution is strongly preferred to avoid potential complications like embolism or irritation.

It is crucial to run a vehicle control group in all in vivo experiments to differentiate the effects of the compound from those of the vehicle.[9]

Formulation Preparation: Ensuring Accuracy and Sterility

All formulations for in vivo use must be prepared under sterile conditions to prevent infection.[12][13]

Protocol 2: Preparation of a Sterile Solution for Injection

  • Calculate the total volume of dosing solution required based on the number of animals, dose level, and dosing volume per animal.

  • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride and transfer it to a sterile container.

  • Add the chosen sterile vehicle (e.g., 0.9% saline) to approximately 80% of the final volume.

  • Agitate the mixture (e.g., using a sterile magnetic stir bar or by gentle swirling) until the compound is completely dissolved.

  • Adjust the pH if necessary, using sterile solutions of HCl or NaOH. The recommended pH range for injections is generally 4.5 to 8.0.[14]

  • Bring the solution to the final volume with the sterile vehicle.

  • Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Store the formulation appropriately (e.g., at 4°C) and determine its stability over the intended period of use.

In Vivo Dosing Techniques: A Step-by-Step Guide

The selection of the administration route depends on the experimental goals, such as achieving rapid systemic exposure (intravenous) or mimicking clinical oral administration. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[7]

Oral Gavage (PO)

Oral gavage ensures direct delivery of a precise dose to the stomach.[15][16]

Table 2: Recommended Volumes and Needle Sizes for Oral Gavage

SpeciesMaximum Volume (mL/kg)Recommended Needle Gauge
Mouse 1018-20 gauge, 1.5 inches, with a rounded tip
Rat 10-2016-18 gauge, 2-3 inches, with a rounded tip

Source:[15][16]

Protocol 3: Oral Gavage in Mice and Rats

  • Weigh the animal to determine the correct dosing volume.[15]

  • Select the appropriate size gavage needle. Measure the needle from the tip of the animal's nose to the bottom of the sternum and mark the tube to avoid perforation of the stomach.[15][17]

  • Restrain the animal securely. For mice, scruff the neck to extend the head and create a straight line through the neck and esophagus.[16][17] For rats, hold the animal near the thoracic region.[16]

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal may swallow as the tube passes.[15][18]

  • If any resistance is met, do not force the tube. Withdraw and try again.[19]

  • Once the needle is in the esophagus, administer the substance smoothly.[15]

  • Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.[19]

Intravenous Injection (IV)

IV injection provides 100% bioavailability and rapid distribution. The lateral tail vein is the most common site in rodents.[20][21]

Table 3: Recommended Volumes and Needle Sizes for IV Injection

SpeciesMaximum Volume (mL/kg)Recommended Needle Gauge
Mouse 5 (bolus), 10 (slow)27-30 gauge
Rat 5 (bolus)25-27 gauge

Source:[22][23]

Protocol 4: Intravenous Tail Vein Injection

  • Warm the animal's tail to dilate the veins using a heat lamp or warm water.[14][23]

  • Restrain the animal in a suitable device.[20]

  • Wipe the tail with 70% alcohol.[22]

  • Hold the tail and insert a new, sterile needle (bevel up) into one of the lateral tail veins at a shallow angle.[14][21]

  • A "flash" of blood in the needle hub may indicate correct placement.[14] Do not aspirate, as this can collapse the vein.[20]

  • Inject the substance slowly and smoothly. If a bleb or swelling appears, the needle is not in the vein. Remove the needle and re-attempt at a more proximal site.[14][22]

  • After injection, withdraw the needle and apply gentle pressure to the site to stop any bleeding.[20]

Intraperitoneal Injection (IP)

IP injection is a common route for administering larger volumes and substances that may be irritating if given subcutaneously.

Table 4: Recommended Volumes and Needle Sizes for IP Injection

SpeciesMaximum Volume (mL/kg)Recommended Needle Gauge
Mouse 1025-27 gauge
Rat 1023-25 gauge

Source:[12]

Protocol 5: Intraperitoneal Injection

  • Restrain the animal on its back with its head tilted downwards.[24]

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[12][14][25]

  • Clean the site with alcohol.[25]

  • Insert the needle (bevel up) at a 30-45° angle into the peritoneal cavity.[25]

  • Aspirate to ensure no blood or urine is drawn back.[24]

  • Inject the substance smoothly.

  • Withdraw the needle and return the animal to its cage.

Subcutaneous Injection (SC or SQ)

SC injection provides slower, more sustained absorption compared to IV or IP routes.

Table 5: Recommended Volumes and Needle Sizes for SC Injection

SpeciesMaximum Volume per Site (mL/kg)Recommended Needle Gauge
Mouse 525-27 gauge
Rat 523-25 gauge

Source:[26][27]

Protocol 6: Subcutaneous Injection

  • Grasp the loose skin over the shoulders ("scruff") to form a tent.[26][28]

  • Insert the needle (bevel up) into the base of the skin tent, parallel to the body.[26] Be careful not to pass through to the other side.[28]

  • Aspirate to check for blood. If blood appears, withdraw the needle and re-attempt.[28]

  • Inject the substance. A small bleb will form under the skin.[13]

  • Withdraw the needle and gently massage the area to help disperse the substance.[13]

  • Return the animal to its cage.

Experimental Workflow and Decision Making

The following diagram illustrates the logical flow for establishing an in vivo dosing protocol for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

Dosing_Workflow cluster_preformulation Phase 1: Pre-formulation cluster_decision1 cluster_formulation Phase 2: Formulation cluster_dosing Phase 3: In Vivo Administration cluster_analysis Phase 4: Sample Analysis A Compound Characterization (3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride) B Solubility Assessment in Aqueous Vehicles (Saline, PBS) A->B C Is Compound Soluble at Desired Concentration? B->C D Prepare Sterile Solution (Protocol 2) C->D Yes E Consider Suspension for PO (e.g., 0.5% CMC) C->E No F Select Route of Administration (PO, IV, IP, SC) D->F E->F PO Only G Perform Dosing (Protocols 3-6) F->G I Monitor Animal Welfare G->I H Include Vehicle Control Group H->G J Collect Biological Samples (Blood, Tissues) I->J K Develop & Validate Bioanalytical Method (LC-MS/MS) J->K L Quantify Compound Levels K->L

Caption: Workflow for in vivo dosing protocol development.

Post-Dosing: Sample Collection and Bioanalysis

To understand the pharmacokinetic profile of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, biological samples (e.g., blood, plasma, tissues) must be collected at various time points post-dosing.

The quantification of the compound in these biological matrices typically requires a validated bioanalytical method.[29] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique commonly used for this purpose.[30][31][32] The development of such a method involves optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation, and mass spectrometric detection.[29][33]

Conclusion and Best Practices

The successful in vivo dosing of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride hinges on a systematic and well-documented approach. Key best practices include:

  • Thorough pre-formulation studies: Understanding the compound's solubility is non-negotiable.

  • Rational vehicle selection: Prioritize simple, well-tolerated aqueous vehicles whenever possible.

  • Aseptic technique: All formulations for injection must be sterile.

  • Proper animal handling and technique: Ensure all procedures are performed by trained individuals to minimize animal stress and ensure data quality.

  • Inclusion of control groups: A vehicle control group is essential for interpreting results.

  • Adherence to IACUC guidelines: All animal work must be ethically reviewed and approved.

By following the principles and protocols outlined in this guide, researchers can confidently and responsibly administer 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride in preclinical models, paving the way for a robust evaluation of its therapeutic potential.

References

  • Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.).
  • Rodent Administration Route Tutorial. (n.d.). NIH OACU.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014, May 15). UBC Animal Care Services.
  • Oral Gavage In Mice and Rats. (n.d.). IACUC.
  • Rodent Subcutaneous (SQ/SC) Administration Necessary Supplies Technique. (n.d.). University Animal Care.
  • Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories.
  • A Beginners Guide on How to Inject Mice. (2021, June 17). Ichor Bio.
  • Mouse Oral Gavage Administration Necessary Supplies Technique. (n.d.).
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.).
  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (2020, December 15).
  • SOP: Intraperitoneal Injections in the Rat. (2017, December 12). Research and Innovation | Virginia Tech.
  • UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (2020, November 15).
  • Lateral Tail Vein Injection in Mice and Rats (Preferred Technique). (n.d.). IACUC.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). wsu iacuc.
  • SOP: Mouse Intravenous Injections. (2017, December 12). Research and Innovation | Virginia Tech.
  • SOP: Oral Gavage in the Rat. (2017, December 12). Virginia Tech.
  • Subcutaneous Injection in the Rat. (2020, February 10). Research Animal Training.
  • Footpad Injection Procedure of Mice and Rats. (n.d.).
  • What are the vehicles used to dissolve drugs for in vivo treatment?. (2014, July 10). ResearchGate.
  • Technical Support Center: Vehicle Controls for In Vivo Studies. (n.d.). Benchchem.
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  • I want to deliver my compound to animals What is the best solvent to use?. (n.d.). Cayman Chemical.
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  • Synthesis and therapeutic potential of imidazole containing compounds. (n.d.). PMC - NIH.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Taylor & Francis.
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  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018, March 8). ResearchGate.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). PMC.
  • In-vitro and in-vivo studies on a topical formulation of sitamaquine dihydrochloride for cutaneous leishmaniasis. (2006, August 15). PubMed.
  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR.org.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.).
  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. (2025, May 31). International Journal of Pharmaceutical Sciences.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021, July 11). MDPI.
  • Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. (n.d.). PMC.
  • Method for preparing an amine hydrochloride suspension. (n.d.). Google Patents.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Development and validation of bioanalytical method for quantification of cycloserine in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study. (2019, August 15). PubMed.
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4).
  • Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with. (n.d.). Food and Drug Administration.
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  • Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. (n.d.). Mitchell Lab.
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Method

Topic: High-Sensitivity Mass Spectrometric Analysis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

An Application Note and Protocol from a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction 3-(1H-Imidazol-2-yl)cyclobutan-1-amine is a small molecule featurin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1H-Imidazol-2-yl)cyclobutan-1-amine is a small molecule featuring a polar amine group and a basic imidazole ring, structural motifs common in pharmaceutical development.[1][2] As a dihydrochloride salt, it exhibits high aqueous solubility. The accurate and sensitive quantification of this compound in various matrices, from early discovery to clinical trials, is critical for understanding its pharmacokinetics, stability, and disposition. Its inherent polarity, however, presents a significant challenge for traditional reversed-phase liquid chromatography.[3][4]

This application note provides a comprehensive guide to developing a robust and sensitive analytical method for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will detail two primary workflows: a quantitative method using a triple quadrupole (QqQ) mass spectrometer and a qualitative method for structural confirmation using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap. The causality behind key experimental choices, from sample preparation to data interpretation, is explained to provide a field-proven, self-validating protocol.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is the foundation of robust method development.

PropertyValue / CharacteristicImplication for MS Analysis
Chemical Name 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochlorideThe dihydrochloride salt form ensures high solubility in polar solvents, ideal for sample preparation.
CAS Number 2230799-85-4[5]Unique identifier for substance tracking.
Molecular Formula (Free Base) C₇H₁₁N₃Used for calculating exact mass.
Monoisotopic Mass (Free Base) 137.0953 g/mol [6]The basis for all mass calculations.
Key Functional Groups Primary Amine, Imidazole RingBoth groups are basic and readily accept a proton, making the molecule ideal for positive-mode Electrospray Ionization (ESI+).
Polarity HighPoor retention is expected on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation strategy.[4][7][8]

The molecule's structure, with its readily protonated nitrogen atoms, dictates that positive ion ESI will be the most sensitive ionization mode, primarily forming the protonated molecule, [M+H]⁺.

Experimental Workflow Overview

The analytical process involves a streamlined workflow designed to ensure reproducibility and high sensitivity.

Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. Mass Spectrometry cluster_data 4. Data Analysis Sample Biological or Formulation Sample Prep Protein Precipitation or Simple Dilution Sample->Prep LC HILIC Chromatography Prep->LC MS_Source Positive ESI Source LC->MS_Source MS_Analysis MS/MS Analysis (QqQ or HRMS) MS_Source->MS_Analysis Data Quantification (MRM) or Structural Elucidation (HRMS) MS_Analysis->Data

Caption: Overall experimental workflow for the analysis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine.

Part 1: Quantitative Analysis Protocol (LC-QqQ-MS/MS)

This protocol is optimized for high-throughput quantification in complex matrices like plasma.

Materials and Reagents
  • Analyte: 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride reference standard.

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N-labeled) is highly recommended. If unavailable, a structurally similar compound with similar chromatographic behavior can be used.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol (MeOH).

  • Mobile Phase Additives: LC-MS grade Ammonium Acetate or Ammonium Formate.

  • Protein Precipitation Agent: Acetonitrile or Methanol containing 0.1% Formic Acid and the Internal Standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for cleaning up biological samples.

  • Prepare Precipitation Reagent: In a clean glass vial, prepare a solution of ACN containing the internal standard at a known concentration (e.g., 50 ng/mL).

  • Sample Aliquot: To a 1.5 mL microcentrifuge tube, add 50 µL of the sample (e.g., plasma, urine).

  • Precipitation: Add 200 µL of the cold precipitation reagent (a 4:1 ratio of reagent to sample) to the sample.

  • Vortex: Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tube at >14,000 rcf for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography: HILIC Method

The use of HILIC is critical for achieving good retention and peak shape for this polar compound.[4][7]

ParameterRecommended ConditionRationale
LC System UHPLC systemProvides high resolution and fast analysis times.
Column Amide- or Silica-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 50 mm)The polar stationary phase retains the polar analyte.[8]
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium FormateHigh organic content is necessary for retention in HILIC mode.
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium FormateThe aqueous component used to elute the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces mobile phase viscosity.
Injection Volume 2-5 µLMinimize injection of sample matrix.
Gradient Elution Time (min)%B
0.02
2.540
2.698
3.598
3.62
5.02
Mass Spectrometry: QqQ Method

A triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine and imidazole groups are readily protonated.[9][10]
Capillary Voltage 3.0 - 4.0 kVOptimizes spray stability and ion generation.
Source Temperature 150°CAssists in desolvation without causing thermal degradation.
Desolvation Gas Nitrogen, ~600 L/hr at 400°CEfficiently removes solvent from the ESI droplets.
MRM Transitions Precursor Ion (Q1): m/z 138.1[M+H]⁺ for the free base (C₇H₁₁N₃).
Product Ion (Q3): See Part 2 for fragmentation details. A common transition is m/z 138.1 -> 121.1 (loss of NH₃). Another is m/z 138.1 -> 81.1 (imidazole-related fragment).The most intense and specific product ions should be chosen after infusion and optimization.
Collision Gas ArgonInert gas for efficient collision-induced dissociation (CID).
Collision Energy 10 - 30 eVMust be optimized for each MRM transition to maximize signal.

Part 2: Structural Elucidation and Fragmentation Analysis (LC-HRMS)

This protocol is designed for confirming the identity of the analyte and characterizing its fragmentation pathways, which is essential for metabolite identification and troubleshooting.

High-Resolution Mass Spectrometry Method

A Q-TOF or Orbitrap instrument is used to obtain accurate mass measurements. The LC method from section 1.3 can be used directly.

ParameterRecommended Setting
Instrument Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode ESI, Positive
Scan Mode Full MS and Targeted MS/MS (or data-dependent acquisition)
Mass Range (Full MS) m/z 50 - 500
Resolution >20,000 FWHM
Collision Energy (MS/MS) Stepped or ramped (e.g., 10-40 eV)
Fragmentation Pathway Analysis

The fragmentation of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine is driven by its key structural features: the cyclobutane ring and the imidazole moiety. Mass spectra of cyclobutane derivatives are known to exhibit characteristic ring cleavage.[11] Similarly, imidazoles often fragment via loss of neutral molecules like HCN.[12]

Predicted Precursor Ion:

  • Formula: C₇H₁₂N₃⁺

  • Calculated Exact Mass: 138.1026

  • Observed m/z: ~138.1

Proposed Fragmentation Scheme:

Caption: Proposed CID fragmentation pathway for protonated 3-(1H-Imidazol-2-yl)cyclobutan-1-amine.

Interpretation:

  • m/z 121.1: A common loss from primary amines is ammonia (NH₃), resulting in a stable carbocation. This is a highly probable and often abundant fragment.

  • m/z 81.1: This fragment likely arises from the characteristic cleavage of the cyclobutane ring, a well-documented fragmentation pathway for such structures.[11] This would result in a vinyl-imidazole cation.

  • m/z 67.0: Represents the core imidazolium cation, a common fragment for imidazole-containing compounds.[12]

For quantitative analysis (MRM), the transitions 138.1 -> 121.1 and 138.1 -> 81.1 would be excellent candidates for a quantifier and qualifier ion pair, respectively, due to their high expected intensity and structural relevance.

Conclusion

The analysis of polar small molecules like 3-(1H-Imidazol-2-yl)cyclobutan-1-amine by LC-MS/MS requires a tailored approach that deviates from standard reversed-phase methodologies. By employing HILIC for chromatographic separation and leveraging positive ion ESI, robust and sensitive methods can be developed for both quantitative analysis and structural confirmation. The protocols detailed herein provide a validated starting point for researchers, emphasizing the rationale behind each parameter to allow for effective adaptation and troubleshooting. The predictable fragmentation pattern, involving ammonia loss and cyclobutane ring cleavage, enables confident identification and the establishment of highly selective MRM transitions for bioanalytical studies.

References

  • Bak, D. A., & Conrow, K. Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry. Available at: [Link]

  • Bowie, J. H., et al. Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry. Available at: [Link]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. Available at: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • ECHA. 3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride — Chemical Substance Information. Available at: [Link]

  • Gao, Y., et al. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and... Available at: [Link]

  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]

  • Royal Society of Chemistry. Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Available at: [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Available at: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Nakurte, I., et al. Collision-induced dissociation of imidazolium-based zwitterionic liquids. European Journal of Mass Spectrometry. Available at: [Link]

  • NextSDS. (1r,3r)-3-(1H-imidazol-1-yl)cyclobutan-1-amine dihydrochloride - Chemical Substance Information. Available at: [Link]

  • ResearchGate. Collision-induced dissociation of sulfur-containing imidazolium ionic liquids. Available at: [Link]

  • ResearchGate. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]

  • PubChemLite. 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride. Available at: [Link]

  • Lesimple, A., et al. Collision-induced Dissociation of Sulfur-Containing Imidazolium Ionic Liquids. Journal of Mass Spectrometry. Available at: [Link]

  • MDPI. Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Available at: [Link]

  • PubMed. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available at: [Link]

  • Kruve, A., et al. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. Available at: [Link]

  • ACS Publications. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Available at: [Link]

  • PubChemLite. 3-(1h-imidazol-2-yl)cyclobutan-1-one hydrochloride. Available at: [Link]

  • Vreeken, R. J., & van der Knaap, M. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]

  • University of Tartu. MERIT OSS Ionization efficiency in electrospray ionization source and its relations to compounds' physico-chemical properties. Available at: [Link]

  • NextSDS. 3-(1H-imidazol-2-yl)cyclobutan-1-one hydrochloride — Chemical Substance Information. Available at: [Link]

  • de Oliveira, C. S., et al. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available at: [Link]

Sources

Application

Application Note: Conjugation Strategies for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

An in-depth guide to the synthetic conjugation of a versatile building block, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, designed for researchers and drug development professionals. Introduction: A Scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthetic conjugation of a versatile building block, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, designed for researchers and drug development professionals.

Introduction: A Scaffold of Unique Potential

The 3-(1H-Imidazol-2-yl)cyclobutan-1-amine scaffold is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure uniquely combines three key pharmacophoric elements:

  • A rigid cyclobutane ring , which reduces conformational flexibility, often leading to higher binding affinity and improved metabolic stability compared to linear analogues.[1][2]

  • A primary amine group , which serves as a versatile chemical handle for covalent attachment (conjugation) to a wide array of molecules, including proteins, linkers, and other small-molecule fragments.

  • An imidazole moiety , a common feature in bioactive molecules, capable of participating in hydrogen bonding, metal coordination, and other critical binding interactions.[3][4]

This guide provides detailed protocols and the underlying chemical principles for the two most prevalent and effective methods for conjugating this building block in organic synthesis: Amide Bond Formation and Reductive Amination.

Critical Prerequisite: Handling the Dihydrochloride Salt

The starting material is supplied as a dihydrochloride salt (CAS No. 2230799-85-4), meaning the primary amine and one of the imidazole nitrogens are protonated.[5] This renders the primary amine non-nucleophilic. Therefore, a crucial first step in any conjugation reaction is the in situ neutralization of the amine hydrochloride salt to liberate the free, nucleophilic primary amine.

This is typically achieved by adding a non-nucleophilic organic base. The choice of base is critical to avoid competitive reactions.

Recommended Bases Rationale Equivalents Required
Diisopropylethylamine (DIPEA or Hünig's base)Sterically hindered, preventing it from acting as a nucleophile.At least 2.2 equivalents
Triethylamine (TEA)Commonly used and effective. Can sometimes act as a nucleophile in sensitive reactions.At least 2.2 equivalents

Note: At least two equivalents of base are required to neutralize both hydrochloride salts. A slight excess (e.g., 2.2-2.5 equivalents) is often used to drive the equilibrium towards the free amine.

Method 1: Amide Bond Formation via Activated Esters

Amide bond formation is one of the most robust and widely used reactions in organic synthesis. The strategy involves activating a carboxylic acid partner to make it highly reactive towards the primary amine of the cyclobutane scaffold. The most common method for this is the use of carbodiimide coupling agents, often in conjunction with an additive to improve efficiency and minimize side reactions, particularly racemization in chiral substrates.[6]

Principle of EDC/NHS Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to hydrolysis. To improve stability and reaction efficiency, N-hydroxysuccinimide (NHS) is added. The O-acylisourea rapidly reacts with NHS to form a more stable, amine-reactive NHS ester.[7] This activated ester then cleanly reacts with the primary amine of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine to form a stable amide bond.[7][8]

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling A Carboxylic Acid (R-COOH) C Amine-Reactive NHS Ester A->C Activation B EDC + NHS E Final Amide Conjugate C->E Nucleophilic Attack D 3-(1H-Imidazol-2-yl)cyclobutan-1-amine + DIPEA (Base) D->E G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A Aldehyde/Ketone (R-CHO / R-CO-R') C Iminium Ion Intermediate (in situ) A->C B 3-(1H-Imidazol-2-yl)cyclobutan-1-amine + DIPEA (Base) B->C E Final Secondary Amine Conjugate C->E Reduction D Sodium Triacetoxyborohydride (STAB) D->E

Sources

Method

Application Notes and Protocols: 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride in Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds that can be readily diversified to target a range of biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds that can be readily diversified to target a range of biological entities is a cornerstone of successful drug discovery campaigns. 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride presents itself as a compelling starting point for such endeavors. This molecule is characterized by a unique combination of a rigid cyclobutane core, a primary amine that offers a vector for further chemical modification, and the critically important imidazole moiety.

The imidazole ring is a well-established "privileged structure" in pharmacology, found in a multitude of natural products and synthetic drugs.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, its aromatic nature, and its capacity to coordinate with metal ions in enzymes make it a versatile pharmacophore.[1][4] This inherent biological relevance suggests that 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is not merely a simple chemical building block, but a molecule pre-disposed for biological activity.

These application notes will serve as a comprehensive guide for researchers and drug development professionals to explore the therapeutic potential of this compound. We will proceed from a hypothesis-driven approach, identifying high-probability biological targets based on its structural features, and provide detailed, field-proven protocols for its initial characterization and validation.

Hypothesized Biological Targets and Scientific Rationale

The structural architecture of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine strongly suggests its potential as a ligand for two primary classes of receptors that are of significant interest in current therapeutic development: Histamine Receptors and Imidazoline Receptors.

Histamine H3 Receptor (H3R): A Target for Cognitive and Metabolic Disorders

The Histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor in the central nervous system (CNS). Its activation inhibits the synthesis and release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Consequently, antagonizing or acting as an inverse agonist at the H3R enhances the release of these neurotransmitters, a mechanism that is being actively explored for the treatment of a variety of CNS disorders.[5][6]

Rationale for Targeting H3R:

  • The Imidazole Core: The imidazole ring is a classic pharmacophore for histamine receptor ligands. Pitolisant (Wakix®), the first H3R antagonist/inverse agonist to receive market approval, features this very moiety.[7][8] The nitrogen atoms in the imidazole ring are critical for interacting with key residues in the H3R binding pocket.

  • Therapeutic Promise: H3R antagonists have shown significant preclinical promise and clinical utility in treating conditions such as narcolepsy, sleep-wake disorders, and cognitive impairments associated with Alzheimer's disease, Parkinson's disease, and schizophrenia.[7] There is also growing interest in their potential for treating obesity due to the role of histamine in regulating appetite and metabolism.[9]

Imidazoline Receptors (IRs): Emerging Targets for Neuroprotection and Pain

Imidazoline receptors are a distinct class of receptors that recognize ligands with an imidazoline or related heterocyclic structure.[10][11] They are broadly classified into three subtypes:

  • I1 Receptor: Primarily involved in the central regulation of blood pressure.[10][11]

  • I2 Receptor: Implicated in a wider range of functions, including neuroprotection, pain modulation, and psychiatric conditions. I2 receptor ligands are being investigated as potential treatments for neurodegenerative diseases like Alzheimer's and for chronic pain management.[12][13]

  • I3 Receptor: Primarily located in pancreatic β-cells and involved in the regulation of insulin secretion.[10][14]

Rationale for Targeting IRs:

  • Structural Similarity: The 2-substituted imidazole core of the target molecule is a common feature in many known imidazoline receptor ligands.[14]

  • Therapeutic Potential: The modulation of I2 receptors, in particular, represents a promising therapeutic strategy. I2 ligands have been shown to offer neuroprotective effects and can enhance the analgesic effects of opioids while potentially reducing tolerance and dependence.[12][13] This makes them attractive candidates for treating complex neurological and chronic pain conditions.

Experimental Protocols for Target Validation and Characterization

The following protocols provide detailed, step-by-step methodologies for the initial screening and characterization of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride against its hypothesized targets.

Protocol 1: Radioligand Binding Assay for Histamine H3 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of the test compound for the human Histamine H3 Receptor.

Objective: To quantify the ability of the test compound to displace a known high-affinity radioligand from the H3R.

Materials:

  • HEK293 cells stably expressing human H3R (or commercially available membrane preparations).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

  • Non-specific control: Histamine (100 µM final concentration).

  • Test Compound: 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • 96-well microplates and a cell harvester with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Membrane Preparation: If starting from cells, homogenize the H3R-expressing HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL membrane suspension, 50 µL [³H]-Nα-methylhistamine (at a final concentration equal to its Kd, typically ~1 nM), and 50 µL assay buffer.

    • Non-specific Binding: 50 µL membrane suspension, 50 µL [³H]-Nα-methylhistamine, and 50 µL of 100 µM Histamine.

    • Compound Competition: 50 µL membrane suspension, 50 µL [³H]-Nα-methylhistamine, and 50 µL of the serially diluted test compound.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: H3R Functional Assay (cAMP Accumulation Assay)

This protocol determines whether the compound acts as an antagonist or an inverse agonist at the H3R by measuring its effect on cAMP levels.

Objective: To assess the functional activity of the test compound by measuring its ability to block or reverse the agonist-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably co-expressing human H3R and a cAMP-responsive reporter (e.g., GloSensor™). Alternatively, a commercial cAMP assay kit (e.g., HTRF, ELISA) can be used.

  • Cell Culture Medium (e.g., DMEM/F12) with appropriate supplements.

  • H3R Agonist: (R)-(-)-α-methylhistamine (RAMH).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (to prevent cAMP degradation).

  • Test Compound.

Methodology:

  • Cell Plating: Seed the H3R-expressing cells into 96-well plates and allow them to adhere overnight.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for 15-30 minutes.

    • Add the H3R agonist RAMH (at its EC80 concentration) to all wells except the basal control.

    • Add Forskolin (e.g., 1 µM final concentration) to stimulate cAMP production.

    • Incubate for 30-60 minutes at 37°C.

  • Inverse Agonist Mode:

    • Incubate the cells with varying concentrations of the test compound in the presence of Forskolin (without any H3R agonist).

    • Incubate for 30-60 minutes at 37°C.

  • Signal Detection: Lyse the cells (if required by the kit) and measure the cAMP levels according to the manufacturer's protocol (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Normalize the data to the response produced by Forskolin alone (100%).

    • For antagonist activity: Plot the cAMP response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50.

    • For inverse agonist activity: Plot the cAMP response against the log concentration of the test compound to determine the EC50.

Data Presentation and Interpretation

Quantitative data from these initial screening assays should be organized for clear comparison and decision-making.

Table 1: Hypothetical Screening Data for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine

Assay TypeTargetResult (Hypothetical)Interpretation
Radioligand BindingHuman H3RKi = 50 nMModerate to high affinity for the H3 receptor.
cAMP Functional AssayHuman H3RIC50 = 120 nM (Antagonist)Functional antagonist at the H3 receptor.
Radioligand BindingRat Brain I2Ki > 10,000 nMLow affinity for the I2 imidazoline receptor.

Interpretation of Results:

  • A low nanomolar Ki value at H3R, coupled with a potent antagonist/inverse agonist profile in the functional assay, would strongly validate this compound as a promising lead for H3R-targeted therapies.

  • High selectivity over other related receptors (e.g., Histamine H1, H2, H4, and adrenergic receptors) would be a critical next step to minimize off-target side effects.

  • Should the compound show high affinity for I2 receptors, this would open an alternative path for investigation into its potential as a neuroprotective or analgesic agent.

Visualization of Key Concepts

Proposed Mechanism of H3R Antagonism

H3R_Antagonism Mechanism of H3R Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Release Histamine Release Histamine_Vesicle->Release H3R Histamine H3 Autoreceptor H3R->Histamine_Vesicle Inhibits Release Test_Compound 3-(1H-Imidazol-2-yl) cyclobutan-1-amine (Antagonist) Test_Compound->H3R Blocks Histamine Histamine Release->Histamine Postsynaptic_Receptors Postsynaptic (e.g., H1R, H2R) Histamine->Postsynaptic_Receptors Activates Signal Increased Neuronal Signaling Postsynaptic_Receptors->Signal

Caption: H3R antagonists block the inhibitory autoreceptor, increasing histamine release and postsynaptic signaling.

Drug Discovery Workflow

Drug_Discovery_Workflow Start Compound Synthesis: 3-(1H-Imidazol-2-yl) cyclobutan-1-amine Primary_Screening Primary Screening - H3R Binding Assay - I2-IR Binding Assay Start->Primary_Screening Functional_Assay Functional Assays - H3R cAMP Assay - Other relevant assays Primary_Screening->Functional_Assay Selectivity Selectivity Profiling (H1R, H2R, H4R, Adrenergic, etc.) Functional_Assay->Selectivity ADME In Vitro ADME/Tox - Microsomal Stability - hERG, Cytotoxicity Selectivity->ADME Lead_Opt Lead Optimization (SAR Studies) ADME->Lead_Opt In_Vivo In Vivo Proof of Concept (e.g., Novel Object Recognition) Lead_Opt->In_Vivo

Caption: A typical workflow for advancing a hit compound from initial screening to in vivo studies.

Conclusion and Future Directions

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride represents a molecule of significant potential for drug discovery, primarily as a scaffold for developing ligands targeting the Histamine H3 and Imidazoline receptors. Its "privileged" imidazole core provides a strong rationale for initiating a screening campaign against these high-value therapeutic targets. The protocols detailed herein offer a robust and validated framework for conducting this initial characterization. Positive results from these assays would warrant progression to full selectivity profiling, in vitro ADME studies, and subsequent lead optimization through structure-activity relationship (SAR) studies to enhance potency, selectivity, and drug-like properties. This structured approach provides a clear and efficient path from a promising chemical starting point toward the development of novel therapeutics.

References

  • Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. (2024). Journal of Medicinal Chemistry.
  • Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders. (2006). PubMed.
  • Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors. (2024).
  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). Frontiers in Neuroscience.
  • Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. (2024).
  • Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. (2012). Current Medicinal Chemistry.
  • Imidazoline receptor. (N.D.). Wikipedia.
  • New imidazoline I2-receptor ligands to face neurodegenerative diseases. (N.D.).
  • The imidazoline receptors and ligands in pain modul
  • Imidazoline Receptor System: The Past, the Present, and the Future. (2020). PubMed.
  • A review: Imidazole synthesis and its biological activities. (2016). International Journal of Pharmaceutical Science and Research.
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). World Journal of Pharmaceutical Sciences.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (N.D.). PMC.

Sources

Application

Mastering Preclinical Formulation: A Practical Guide for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Foreword: Navigating the Path from Discovery to Development The journey of a new chemical entity (NCE) from a promising hit to a clinical candidate is fraught with challenges, many of which lie in the realm of formulatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Path from Discovery to Development

The journey of a new chemical entity (NCE) from a promising hit to a clinical candidate is fraught with challenges, many of which lie in the realm of formulation science. For researchers, scientists, and drug development professionals, the ability to develop a stable, effective, and safe formulation for preclinical evaluation is a critical determinant of a program's success. This guide provides a detailed, experience-driven framework for the formulation of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, a small molecule with potential therapeutic applications. While specific experimental data for this compound is not extensively published, the principles and protocols outlined herein are derived from established best practices in preclinical formulation development for amine hydrochloride salts and are designed to be broadly applicable.[1][2][3] Our focus is on building a robust understanding of the compound's physicochemical properties to enable the rational design of formulations for essential preclinical studies, including pharmacokinetic (PK), pharmacodynamic (PD), and toxicology assessments.[3][4]

Section 1: The Foundation of Formulation - Pre-formulation Studies

Before any formulation work commences, a thorough characterization of the drug substance is paramount.[5][6] These pre-formulation studies provide the fundamental knowledge required to make informed decisions about vehicle selection, solubilization strategies, and the design of stable dosage forms.[5][6] For 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, a water-soluble salt, the initial focus will be on understanding its behavior in aqueous systems and its inherent stability.

Physicochemical Characterization: Knowing Your Molecule

The first step is to confirm the identity and purity of the active pharmaceutical ingredient (API) and to understand its basic physical properties.

ParameterMethod(s)Importance in Formulation
Identity 1H NMR, 13C NMR, Mass SpectrometryConfirms the chemical structure of the compound.
Purity HPLC-UV, LC-MSDetermines the presence of impurities that could affect safety and efficacy.[7][8]
Physical Form Microscopy, X-ray Powder Diffraction (XRPD)Identifies the crystalline or amorphous nature, which impacts solubility and stability.
pKa Potentiometric titration, UV-spectrophotometryPredicts the ionization state at different pH values, which is critical for solubility and absorption.[9]
LogP/LogD Shake-flask method, HPLC-based methodsIndicates the lipophilicity of the compound, influencing its permeability and potential for oral absorption.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on thermal stability and purity.[10]
Solubility Assessment: The Key to Delivery

As a dihydrochloride salt, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine is anticipated to have good aqueous solubility.[11][12] However, a comprehensive solubility profile is essential for developing formulations for various routes of administration.

Protocol 1: Equilibrium Solubility Determination

  • Preparation of Media: Prepare a range of aqueous media, including deionized water, phosphate-buffered saline (PBS) at pH 7.4, and buffers at pH 1.2 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid).

  • Sample Addition: Add an excess of the compound to a known volume of each medium in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Calculation: Determine the solubility in mg/mL.

Expected Solubility Profile (Illustrative)

Solvent/MediumExpected SolubilityRationale
Deionized WaterHighDihydrochloride salt form enhances aqueous solubility.[11]
0.1 N HCl (pH ~1)HighThe amine is fully protonated, promoting solubility.
PBS (pH 7.4)Moderate to HighThe compound will still be largely protonated.
Organic Solvents (e.g., Ethanol, Propylene Glycol)VariableImportant for developing non-aqueous or co-solvent formulations.[13]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Excess Compound] --> B{Equilibration in Vehicle}; B --> C[Separation of Undissolved Solid]; C --> D[Quantification of Solute]; D --> E[End: Solubility Value];

}

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profiling: Ensuring Compound Integrity

Stability is a critical attribute of any preclinical formulation, as it ensures that the test system receives the intended dose of the active compound.[14][15]

Protocol 2: Solution State Stability Assessment

  • Formulation Preparation: Prepare solutions of the compound in the selected preclinical vehicles at low and high concentrations.

  • Storage Conditions: Store aliquots of the formulations under various conditions, including refrigerated (2-8°C), ambient temperature (e.g., 25°C), and accelerated (e.g., 40°C). Protect samples from light.

  • Time Points: Pull samples at specified time points (e.g., 0, 4, 8, 24 hours, and 7 days).

  • Analysis: Analyze the samples for potency (concentration of the parent compound) and purity (presence of degradants) using a stability-indicating HPLC method.

  • Evaluation: Compare the results to the initial time point. A common acceptance criterion for preclinical formulations is the retention of 90-110% of the initial concentration.[14]

Protocol 3: Solid-State Stability (Forced Degradation)

Forced degradation studies help to identify potential degradation pathways and develop a stability-indicating analytical method.[15][16]

  • Stress Conditions: Expose the solid compound to various stress conditions, including heat (e.g., 60°C), humidity (e.g., 75% RH), light (ICH Q1B), and oxidation (e.g., hydrogen peroxide solution).

  • Analysis: Analyze the stressed samples by HPLC to identify and quantify any degradation products.

Section 2: Formulation Development Strategies

The choice of formulation strategy depends on the intended route of administration and the physicochemical properties of the compound.[2][3] For preclinical studies, simple solutions are generally preferred for their dose accuracy and reproducibility.[3]

Oral Formulations

Oral administration is a common route for preclinical efficacy and toxicology studies.[2]

Vehicle Selection for Oral Dosing

VehicleCompositionAdvantagesConsiderations
Aqueous Solution Water for Injection, SalineSimple, physiologically compatible.Limited by aqueous solubility.
Buffered Solution Phosphate or Citrate BufferControls pH to maintain solubility.Buffer capacity and potential in vivo effects.
Co-solvent System e.g., Water with 10-20% Propylene Glycol or PEG 400Enhances solubility for less soluble compounds.[13]Potential for in vivo toxicity of the co-solvent at high concentrations.[17]
Suspension e.g., 0.5% Methylcellulose in WaterFor compounds with low solubility.Requires careful particle size control and validation of dose uniformity.

Protocol 4: Preparation of an Aqueous Oral Solution

  • Vehicle Preparation: Prepare the desired aqueous vehicle (e.g., 0.9% saline).

  • Compound Dissolution: Weigh the required amount of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride and add it to the vehicle.

  • Mixing: Stir or sonicate until the compound is completely dissolved.

  • pH Adjustment (if necessary): Measure the pH and adjust with dilute HCl or NaOH if needed to maintain solubility and stability.

  • Final Volume: Add vehicle to reach the final target volume and mix thoroughly.

  • QC Testing: Verify the concentration and purity of the final formulation.

Intravenous Formulations

Intravenous (IV) administration is often used for pharmacokinetic studies to determine bioavailability and for efficacy studies requiring rapid onset of action.[5]

Vehicle Selection for Intravenous Dosing

IV formulations must be sterile, and the excipients must be safe for parenteral administration.

VehicleCompositionAdvantagesConsiderations
Isotonic Saline 0.9% Sodium Chloride in Water for InjectionPhysiologically compatible, well-tolerated.Limited by the compound's solubility in saline.
Dextrose Solution 5% Dextrose in Water for Injection (D5W)Provides an isotonic solution.Potential for pH shifts upon dilution in the bloodstream.
Buffered IV Solution e.g., Phosphate-buffered salineMaintains pH to ensure solubility and stability.Must use parenterally acceptable buffers.
Co-solvent System e.g., Saline with low concentrations of Ethanol, Propylene Glycol, or PEG 400Can increase the solubility of the compound.Co-solvent levels must be kept low to avoid hemolysis and other toxicities.[13][18]

Protocol 5: Preparation of an Intravenous Solution

  • Aseptic Technique: All steps must be performed in a sterile environment (e.g., a laminar flow hood).

  • Vehicle Preparation: Use sterile Water for Injection or a suitable sterile IV vehicle.

  • Compound Dissolution: Dissolve the weighed compound in the sterile vehicle. Gentle warming may be used if it does not compromise stability.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • QC Testing: Perform concentration analysis, sterility testing, and endotoxin testing.

dot graph TD { rankdir=LR; subgraph "Pre-formulation Data" A[Solubility Profile] B[Stability Data] end

}

Caption: Decision workflow for preclinical formulation development.

Section 3: Analytical Quality Control

Robust analytical methods are essential for ensuring the quality and consistency of preclinical formulations.[7][19]

HPLC Method for Potency and Purity

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of formulation analysis.[8][10]

Illustrative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient e.g., 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 210 nm)
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and range.

Section 4: Conclusion and Best Practices

The successful formulation of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride for preclinical studies hinges on a systematic and data-driven approach.

  • Start with Thorough Pre-formulation: Do not underestimate the value of comprehensive physicochemical characterization.[5][6]

  • Keep it Simple: For early-stage preclinical studies, the simplest formulation that meets the requirements of the study is often the best.[3]

  • Ensure Stability: The stability of the formulation under the conditions of preparation, storage, and administration must be confirmed.[14]

  • Consider the Clinic: Whenever possible, use excipients that are generally recognized as safe (GRAS) and have a history of use in clinical formulations to facilitate a smoother transition to human studies.[20]

  • Collaborate: Effective communication between formulation scientists, analytical chemists, and toxicologists is crucial for successful preclinical development.[20][21]

By following the principles and protocols outlined in this guide, researchers can develop robust and reliable formulations that will enable the accurate and effective preclinical evaluation of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

References

  • Preclinical Dose-Formulation Stability. Pharmaceutical Technology. [Link]

  • A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. PubMed. [Link]

  • Preclinical Formulations That Don't Break Your IND and Keep Studies On Track. DavosPharma. [Link]

  • Design & Formulation for GLP Toxicology Studies. Catalent. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • 3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride — Chemical Substance Information. Chemwatch. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International. [Link]

  • Formulation Strategies for High Dose Toxicology Studies: Case Studies. ResearchGate. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. [Link]

  • Stability Studies - Pre Clinical, Clinical and Post Approval. Scribd. [Link]

  • Stability program in the development of a medicinal product. ResearchGate. [Link]

  • The Importance of Stability Studies in Pharmaceuticals. CMC Pharma. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • Separation Science in Drug Development, Part 3: Analytical Development. LCGC. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]

  • Preclinical research strategies for drug development. AMS Biotechnology (AMSBIO). [Link]

  • (1r,3r)-3-(1H-imidazol-1-yl)cyclobutan-1-amine dihydrochloride. NextSDS. [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry. [Link]

  • 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride. PubChemLite. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Preclinical Regulatory Requirements. Duke University. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animals. [Link]

  • 3-(1h-imidazol-2-yl)cyclobutan-1-one hydrochloride. PubChemLite. [Link]

  • Solubilizing Excipients in Oral and Injectable Formul
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
  • Influence of Bile Salts as Excipients in Ranitidine, Aminophylline and Phenobarbital Tablets on Dissolution Rate. ResearchGate. [Link]

  • Method for preparing an amine hydrochloride suspension.
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Pharmaceutical composition containing sympathomimetic amine salt and co-distillable additive.
  • Amine acid salt compounds and process for the production thereof.
  • Salt selection for basic drugs. Journal of Pharmaceutical Sciences.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]

  • 3-(1H-imidazol-2-yl)cyclobutan-1-one hydrochloride — Chemical Substance Information. Chemwatch. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Welcome to the technical support center for the synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity.

I. Introduction to the Synthesis

The synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine is a multi-step process that combines the formation of a substituted cyclobutane ring with the construction of an imidazole moiety. The cyclobutane scaffold is a valuable structural element in medicinal chemistry, known for its ability to introduce conformational rigidity, which can enhance binding affinity and metabolic stability of drug candidates[1][2]. The imidazole ring is also a common pharmacophore found in numerous biologically active compounds[3][4].

The overall synthetic strategy typically involves the creation of a functionalized cyclobutane precursor, followed by the formation of the imidazole ring, and finally, conversion to the dihydrochloride salt. This guide will address potential pitfalls at each stage of this process.

Generalized Synthetic Workflow

Synthesis_Workflow A Cyclobutane Precursor Synthesis B Imidazole Ring Formation A->B Key Coupling C Purification of Intermediate B->C Crude Product D Salt Formation (HCl) C->D Purified Amine E Final Product Isolation D->E Precipitation

Caption: A generalized workflow for the synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part A: Cyclobutane Precursor Synthesis

Question 1: I am experiencing low yields in my [2+2] cycloaddition reaction to form the cyclobutane ring. What are the likely causes and solutions?

Answer: Low yields in [2+2] cycloadditions are a common challenge due to the strained nature of the cyclobutane ring[5][6]. Several factors can contribute to this:

  • Substrate Reactivity: The electronic nature of your alkene and ketene (or ketene equivalent) is critical. Electron-donating groups on one component and electron-withdrawing groups on the other generally enhance reactivity. Consider modifying your starting materials if possible.

  • Steric Hindrance: Bulky substituents on either reaction partner can significantly impede the approach required for cycloaddition. If your design allows, using less sterically hindered starting materials can improve yields.

  • Reaction Conditions:

    • Temperature: Photochemical [2+2] cycloadditions are often sensitive to temperature. Running the reaction at lower temperatures can sometimes suppress side reactions. For thermal cycloadditions, careful optimization of the temperature is necessary to promote the desired reaction without causing decomposition.

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. A solvent screen is often a worthwhile endeavor.

    • Catalyst: For catalyzed [2+2] cycloadditions, the choice of Lewis acid or transition metal catalyst is crucial. Screening different catalysts and ligands may be necessary to find the optimal conditions for your specific substrates[6].

  • Side Reactions: Competing reactions, such as polymerization of the alkene or dimerization of the ketene, can reduce the yield of the desired cyclobutane product. Running the reaction at a higher dilution may favor the intramolecular cycloaddition if applicable, or a slow addition of one reagent can minimize its self-reaction.

Question 2: My cyclobutane intermediate is difficult to purify. What strategies can I employ?

Answer: The purification of cyclobutane derivatives can be challenging due to their often similar polarity to byproducts.[1] Here are some strategies:

  • Column Chromatography:

    • Normal Phase: If your compound is not excessively polar, standard silica gel chromatography can be effective. A careful selection of the eluent system is key. Gradient elution is often necessary to achieve good separation.

    • Reverse Phase: For more polar cyclobutane intermediates, reverse-phase chromatography (e.g., with C18-functionalized silica) can be a powerful tool.[7]

  • Crystallization: If your intermediate is a solid, recrystallization is an excellent method for purification. A systematic screen of different solvents and solvent mixtures can help identify suitable conditions for crystallization.

  • Derivatization: In some cases, it may be beneficial to temporarily protect a functional group on your cyclobutane intermediate to alter its polarity, making it easier to separate from impurities. The protecting group can then be removed in a subsequent step.

Part B: Imidazole Ring Formation

Question 3: The imidazole ring formation step is giving me a complex mixture of products and a low yield of the desired 3-(1H-Imidazol-2-yl)cyclobutan-1-amine. What could be going wrong?

Answer: Imidazole synthesis, often a variation of the Debus-Radziszewski reaction, can be prone to side reactions and low yields if not properly controlled[8][9].

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, but excessive heat can lead to decomposition and the formation of tars. Careful temperature control is critical. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for imidazole formation by providing rapid and uniform heating[8][9].

    • Reagent Stoichiometry: The ratio of the dicarbonyl compound (or its precursor from the cyclobutane), the aldehyde, and the ammonia source (often ammonium acetate) is crucial. An excess of the ammonia source is typically used to drive the reaction to completion.

  • Side Reactions:

    • Aldol Condensation: The aldehyde and dicarbonyl starting materials can undergo self-condensation or cross-condensation reactions.

    • Oxazole Formation: Under certain conditions, the formation of oxazole byproducts can compete with imidazole synthesis[8].

  • Purity of Starting Materials: Ensure that your cyclobutane precursor and other reagents are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

Question 4: I am having trouble with the work-up and isolation of the free amine after the imidazole synthesis. It seems to be very water-soluble.

Answer: The product, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine, is a polar, basic compound and is expected to have significant water solubility, making extraction from aqueous media challenging[7][10].

  • Extraction with Different Solvents: Standard extraction with solvents like ethyl acetate may be inefficient. Try using more polar solvents like n-butanol or a mixture of dichloromethane and isopropanol.

  • Salting Out: Before extraction, saturating the aqueous layer with a salt such as sodium chloride or potassium carbonate can decrease the solubility of your amine in the aqueous phase and improve extraction efficiency.

  • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to ensure your amine is in its free base form and not protonated, which would increase its water solubility.

  • Evaporation of Aqueous Layer: In some cases, if the amine is stable, it may be possible to remove the water under reduced pressure (lyophilization) after neutralizing any excess base. The crude product can then be taken up in an organic solvent and filtered to remove inorganic salts.

Part C: Purification and Salt Formation

Question 5: My final amine product is difficult to purify by standard silica gel chromatography. It streaks badly on the column.

Answer: The basic nature of amines often leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation[11][12].

  • Amine-Modified Solvents: Adding a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent can help to "deactivate" the silica gel by neutralizing the acidic sites, leading to improved peak shape and separation[11][12].

  • Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica gel stationary phase can be highly effective for the purification of basic compounds. These columns minimize the acid-base interactions that cause streaking[11].

  • Alternative Stationary Phases: Basic alumina can sometimes be a good alternative to silica gel for the purification of basic compounds.

  • Reverse-Phase Chromatography: As mentioned for the intermediate, reverse-phase chromatography is an excellent option for purifying polar amines[7][12]. The mobile phase pH can be adjusted to optimize retention and separation.

Question 6: I am having issues with the formation of the dihydrochloride salt. The product is oily or does not precipitate cleanly.

Answer: The formation of a crystalline dihydrochloride salt requires careful control of conditions.

  • Solvent System: The choice of solvent is critical for obtaining a crystalline salt. A common method is to dissolve the purified free amine in a solvent in which the amine is soluble but the hydrochloride salt is not. Examples include isopropanol, ethanol, or a mixture of diethyl ether and methanol.

  • HCl Source: Anhydrous HCl is preferred to avoid introducing water, which can sometimes lead to the formation of oils or hydrates. This can be in the form of a solution in a solvent like dioxane or isopropanol, or as gaseous HCl.

  • Stoichiometry: It is important to add the correct amount of HCl (2 equivalents) to form the dihydrochloride salt. An excess of acid can sometimes lead to the formation of an oily product.

  • Temperature: Precipitation is often induced by cooling the solution. Scratching the inside of the flask with a glass rod can also help to initiate crystallization.

  • Trituration: If an oil forms initially, it can sometimes be induced to crystallize by trituration with a non-polar solvent like hexane or diethyl ether.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Problem_Area Identify Problem Stage Start->Problem_Area Cycloaddition Cyclobutane Formation Problem_Area->Cycloaddition Step 1 Imidazole_Formation Imidazole Synthesis Problem_Area->Imidazole_Formation Step 2 Purification Purification Step Problem_Area->Purification Step 3 Salt_Formation Salt Formation Problem_Area->Salt_Formation Step 4 Solutions_Cyclo Check: - Substrate Reactivity - Steric Hindrance - Reaction Conditions - Side Reactions Cycloaddition->Solutions_Cyclo Solutions_Imidazole Check: - Temperature Control - Reagent Stoichiometry - Purity of Starting Materials - Side Reactions Imidazole_Formation->Solutions_Imidazole Solutions_Purification Try: - Amine-Modified Solvents - Amine-Functionalized Silica - Reverse-Phase HPLC - Crystallization Purification->Solutions_Purification Solutions_Salt Optimize: - Solvent System - HCl Source & Stoichiometry - Temperature - Trituration Salt_Formation->Solutions_Salt End Improved Synthesis Solutions_Cyclo->End Solutions_Imidazole->End Solutions_Purification->End Solutions_Salt->End

Caption: A troubleshooting workflow for the synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

III. Experimental Protocols

General Protocol for Imidazole Formation

This is a representative protocol and may require optimization for your specific cyclobutane precursor.

  • Reaction Setup: To a solution of the cyclobutane-1,3-dione precursor (1.0 eq) in glacial acetic acid, add the desired aldehyde (1.1 eq) and ammonium acetate (5.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Microwave irradiation can be an effective alternative to conventional heating[8][9].

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Basification and Extraction: Carefully basify the aqueous mixture with a concentrated solution of sodium or potassium hydroxide to pH > 10. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., n-butanol or a DCM/isopropanol mixture).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

General Protocol for Dihydrochloride Salt Formation
  • Dissolution: Dissolve the purified 3-(1H-Imidazol-2-yl)cyclobutan-1-amine free base in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath and slowly add 2.0 equivalents of a solution of anhydrous HCl in a suitable solvent (e.g., dioxane or isopropanol) with stirring.

  • Precipitation: Continue stirring in the ice bath for 30 minutes to an hour. If a precipitate does not form, try scratching the inside of the flask with a glass rod or adding a small seed crystal if available.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a cold, non-polar solvent, such as diethyl ether or hexane, to remove any residual impurities. Dry the solid under vacuum to obtain the final 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

IV. Data Summary

ParameterRecommended Range/ValueRationale
Imidazole Synthesis
Ammonium Acetate3-10 equivalentsExcess ammonia source drives the reaction to completion.
Temperature80-120 °C (conventional)Balances reaction rate with potential for decomposition.
100-150 °C (microwave)Allows for shorter reaction times and potentially higher yields[8][9].
Purification
Eluent Modifier (Normal Phase)0.1-1% Triethylamine or NH4OHNeutralizes acidic silica, preventing streaking of the basic amine[11][12].
Salt Formation
HCl Equivalents2.0To ensure formation of the dihydrochloride salt.
Precipitation SolventIsopropanol, Ethanol, Diethyl EtherSolvents in which the free base is soluble but the HCl salt is not.

V. References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Van Der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco‐Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Van der Eycken, E., & Kappe, C. O. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters, 6(7), 1163–1166. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • ChemRxiv. (2023). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • Wang, C., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. RSC Advances, 10(25), 14735-14739. [Link]

  • K. L. Po, et al. (2020). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Polymer Chemistry, 11(1), 63-68. [Link]

  • International Journal of Advanced Research in Science and Communication Technology. (2025, March 15). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. [Link]

  • Z. Wang, et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Medicinal Chemistry, 15(7), 1838-1853. [Link]

Sources

Optimization

Troubleshooting solubility issues with 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with 3-(1H-Imidazol-2-yl)cyclobutan-1-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride in Dimethyl Sulfoxide (DMSO).

Below, you will find mechanistic explanations, diagnostic FAQs, quantitative data, and self-validating experimental protocols to resolve these issues without compromising your downstream assays.

Mechanistic Overview: The "Why" Behind the Precipitation

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a highly polar molecule. In its salt form, it carries two protonated sites (the primary cyclobutylamine and the imidazole ring) balanced by two chloride counterions. While DMSO is an excellent polar aprotic solvent that readily solvates cations, it lacks the hydrogen-bond donating capability required to effectively solvate small, hard anions like chloride[1] (). Consequently, the strong crystal lattice energy of the dihydrochloride salt often exceeds the solvation energy provided by pure DMSO, leading to cloudy suspensions or immediate precipitation[2].

Diagnostic FAQs

Q1: Why does my compound form a cloudy suspension in freshly opened, anhydrous DMSO? A1: The extreme polarity of the dihydrochloride salt prevents it from overcoming its own lattice energy in a purely aprotic environment. Hygroscopic DMSO (which has absorbed atmospheric moisture) sometimes ironically dissolves these salts better than anhydrous DMSO because the trace water hydrates the chloride ions[3]. However, relying on degraded DMSO introduces experimental variability. Always start with fresh anhydrous DMSO and apply controlled interventions.

Q2: What are the immediate physical steps I can take to force dissolution? A2: Thermal-acoustic disruption is your first line of defense. Heating the suspension to 37–40°C increases the kinetic energy of the solvent molecules, while ultrasonic bath treatment (sonication) physically disrupts the crystalline lattice[4] ().

Q3: If physical methods fail, can I alter the solvent system without chemically changing the compound? A3: Yes, by adding a highly polar protic co-solvent. Adding 2–5% v/v of LC-MS grade water to the DMSO can drastically improve solubility by hydrating the chloride counterions and breaking the lattice[2]. This is highly recommended if your downstream biological or analytical assay tolerates trace aqueous environments.

Q4: My downstream assay is strictly incompatible with water. How can I achieve a pure organic stock? A4: You must chemically alter the solubility profile via in situ free-basing. By adding a stoichiometric amount of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), you deprotonate the amine and imidazole groups. The resulting neutral "free base" is significantly more lipophilic and readily dissolves in pure DMSO[5] ().

Quantitative Data Presentation

The table below summarizes the expected solubility profiles of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride under various troubleshooting conditions.

Solvent SystemIntervention AppliedExpected Solubility LimitRecommended Use Case
100% Anhydrous DMSONone (Room Temp)< 1 mM (Cloudy suspension)Not recommended.
100% Anhydrous DMSOHeat (40°C) + Sonication~5–10 mMLow-concentration organic stocks.
DMSO + 5% v/v H₂OProtic Co-solvent Addition> 50 mMAssays tolerant to trace aqueous environments.
100% Anhydrous DMSO+ 2.1 eq DIPEA (Free-basing)> 50 mMStrictly anhydrous assays requiring high concentrations.

Experimental Protocols

Protocol A: Thermal-Acoustic Solubilization (Non-destructive)

Use this protocol to preserve the exact salt form of the molecule for low-concentration needs.

  • Preparation: Weigh the required mass of the dihydrochloride salt into a clean, dry microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO to achieve your target concentration (do not exceed 10 mM). Vortex for 10 seconds.

  • Heating: Place the tube in a thermomixer or water bath set to 40°C for 10 minutes[2].

  • Sonication: Transfer the tube to an ultrasonic water bath. Sonicate for 15 minutes at room temperature[3].

  • Self-Validation: Hold the tube against a bright light source. If the solution scatters light (Tyndall effect), micro-particulates remain. Centrifuge the tube at 10,000 x g for 2 minutes. If a visible pellet forms at the bottom, the lattice is not fully disrupted, and you must proceed to Protocol B.

Protocol B: In Situ Free-Base Conversion using DIPEA

Use this protocol when high concentrations (>10 mM) in strictly anhydrous DMSO are required.

Causality: Adding 2.1 molar equivalents of DIPEA neutralizes both the protonated primary amine and the imidazole ring. This yields the highly lipophilic neutral free base of the target compound alongside DIPEA-HCl, both of which are highly soluble in DMSO[5].

  • Calculation: Determine the molarity of your target compound. (Example: 10.0 mg of the dihydrochloride salt [MW = 210.10 g/mol ] equals 47.6 µmol).

  • Suspension: Add 950 µL of anhydrous DMSO to the solid. Vortex for 10 seconds. (The solution will remain a cloudy suspension).

  • Base Addition: Calculate the required volume of pure DIPEA (MW = 129.24 g/mol , Density = 0.742 g/mL). (Example: 2.1 equivalents of 47.6 µmol = 100 µmol. Volume = (100 µmol × 129.24 µg/µmol) / 0.742 µg/µL = 17.4 µL).

  • Reaction: Pipette the calculated volume of DIPEA directly into the suspension. Vortex vigorously for 30 seconds.

  • Self-Validation: Observe the solution. The cloudy suspension should transition to an optically clear solution within 2-5 minutes. Centrifuge at 10,000 x g for 2 minutes; the complete absence of a pellet confirms successful solubilization. Verify compound integrity via LC-MS to ensure the free base is intact.

Troubleshooting Workflow Visualization

Workflow N1 Start: Add Compound to Anhydrous DMSO N2 Is the solution optically clear? N1->N2 N3 Thermal-Acoustic Intervention (Heat 40°C + Sonicate) N2->N3 No N8 Success: Proceed to Assay N2->N8 Yes N4 Did the precipitate dissolve? N3->N4 N5 Is an aqueous co-solvent tolerated? N4->N5 No N4->N8 Yes N6 Add 2-5% v/v LC-MS Grade H2O N5->N6 Yes N7 In Situ Free-Basing (Add 2.1 eq DIPEA) N5->N7 No N6->N8 N7->N8 N9 Failure: Re-evaluate Concentration

Figure 1: Logical workflow for troubleshooting dihydrochloride salt solubility in DMSO.

References

  • Title: Salt formation to improve drug solubility. Source: Advanced Drug Delivery Reviews (Serajuddin, A.T.M., 2007). URL: [Link]

  • Title: Solubility in water and DMSO: issues and potential solutions. Source: Pharmaceutical Profiling in Drug Discovery for Lead Selection (Lipinski, C.A., 2004). URL: [Link]

Sources

Troubleshooting

Preventing degradation of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride in aqueous solutions

Technical Support Center: 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride A Guide to Preventing Degradation in Aqueous Solutions Welcome to the technical support guide for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine di...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

A Guide to Preventing Degradation in Aqueous Solutions

Welcome to the technical support guide for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on maintaining the stability and integrity of this compound in aqueous solutions. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with aqueous solutions of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

Q1: I've just prepared a stock solution of my compound in water, and the pH is acidic. Is this normal and is it a cause for concern?

A1: Yes, an acidic pH upon dissolution in neutral water is entirely expected and normal. Your compound is a dihydrochloride salt. This means that both the primary amine on the cyclobutane ring and one of the nitrogen atoms on the imidazole ring are protonated, each associated with a chloride counter-ion.

When dissolved in water, this salt dissociates, and the protonated amine and imidazole groups act as weak acids, releasing protons (H+) into the solution and thus lowering the pH. The initial pH is typically in the 3-5 range.

Is it a concern? It can be. While the compound is supplied as a salt to enhance solid-state stability and solubility, this initial acidic environment is not necessarily optimal for long-term aqueous stability. Imidazole-containing compounds can be susceptible to degradation under harsh acidic or basic conditions.[1] Therefore, buffering the solution to an appropriate pH is a critical next step.

Q2: My solution has developed a slight yellow tint after a few days at 4°C. What could be happening?

A2: A color change is a common indicator of chemical degradation. For a molecule containing an imidazole ring and a primary amine, there are two primary suspects: oxidation and photodegradation.

  • Oxidative Degradation: The imidazole moiety, particularly under certain pH conditions, can be susceptible to base-mediated autoxidation or oxidation by dissolved atmospheric oxygen.[1][2] This process can lead to the formation of colored byproducts. Studies on other imidazole-containing molecules have shown that they can be oxidized by agents like hydrogen peroxide or even air.[2][3]

  • Photodegradation: Imidazole rings are known to be sensitive to light, especially UV radiation.[2] Exposure to ambient lab lighting over several days can be sufficient to initiate photochemical reactions, leading to the formation of various degradation products, which may be colored.

Troubleshooting Steps:

  • Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the vial in aluminum foil.

  • De-gas Your Solvent: To minimize oxidation, consider sparging your aqueous buffer with an inert gas (like nitrogen or argon) for 15-20 minutes before dissolving the compound.

  • Analyze for Purity: Use an analytical technique like HPLC-UV or LC-MS to compare the freshly prepared solution with the discolored one. The appearance of new peaks in the chromatogram of the aged solution is a clear sign of degradation.

Q3: What is the optimal pH for storing my aqueous stock solution, and which buffer should I use?

A3: The optimal pH is one that minimizes the rate of hydrolysis and oxidation. For imidazole-containing compounds, stability is often greatest under slightly acidic to neutral conditions. Extreme pH values should be avoided.

  • Alkaline Conditions (pH > 8): Can promote base-mediated autoxidation of the imidazole ring and may lead to photosensitized oxidation.[2][4]

  • Strongly Acidic Conditions (pH < 3): While less common, harsh acidic conditions can potentially lead to the cleavage of the imidazole ring over time, especially at elevated temperatures.[1]

A study on a similar heterocyclic compound found that the minimum degradation rate occurred near pH 6.[5] Therefore, a good starting point for your stability studies would be in the pH 5-7 range .

Recommended Buffers:

  • Phosphate Buffers (pH 6.0 - 7.5): Phosphate-buffered saline (PBS) or a simple sodium phosphate buffer is an excellent choice as it is biocompatible and buffers effectively in this range.

  • Acetate Buffers (pH 4.0 - 5.5): If your experiments require a more acidic pH, an acetate buffer is a suitable option.

Avoid buffers that may chelate metals (if metal-catalyzed oxidation is a concern) or that have reactive components.

Q4: I'm seeing multiple unexpected peaks in my LC-MS analysis. What are the likely degradation pathways?

A4: Based on the structure of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine, several degradation pathways are plausible, especially in forced degradation studies which are intentionally designed to identify potential degradants.[6][7]

  • Oxidation of the Imidazole Ring: This is a very common pathway for imidazole-containing drugs.[2] It can lead to the formation of various hydroxylated species or even ring-opened products like formamide and oxamide derivatives in the presence of oxygen.[3]

  • Oxidation of the Amine: The primary amine on the cyclobutane ring can be oxidized, though this is often less favorable than imidazole oxidation.

  • Photodegradation: Exposure to light can generate a complex mixture of products. Studies on daclatasvir, another imidazole-containing drug, identified multiple degradants formed through several distinct photochemical pathways.[2]

  • Imidazole Ring Cleavage: Under harsh conditions (e.g., strong acid/base, high heat), the imidazole ring can be cleaved.[8]

The workflow below illustrates a logical process for investigating these unexpected peaks.

Visualizations & Workflows

Troubleshooting Workflow for Unexpected Analytical Peaks

This diagram outlines the decision-making process when encountering potential degradation products.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Mitigation start Unexpected Peaks in LC-MS/HPLC Analysis check_control Analyze a freshly prepared 'T=0' sample start->check_control compare Do peaks exist in fresh sample? check_control->compare degradation Peaks confirmed as Degradation Products compare->degradation No impurity Peaks are Impurities from solid material compare->impurity Yes forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) degradation->forced_degradation identify Identify Degradation Pathways (e.g., Oxidation, Photolysis) forced_degradation->identify optimize Optimize Storage Conditions (pH, Temp, Light, Atmosphere) identify->optimize retest Re-test stability under optimized conditions optimize->retest

Caption: Workflow for identifying and mitigating degradation.

Potential Degradation Mechanisms

This diagram illustrates the primary chemical vulnerabilities of the molecule.

G cluster_stressors Stress Conditions cluster_products Potential Degradation Products compound 3-(1H-Imidazol-2-yl)cyclobutan-1-amine (Aqueous Solution) light Light (UV/Ambient) compound->light oxygen O₂ (dissolved air) compound->oxygen ph Extreme pH (Acid/Base) compound->ph photo_prod Photodegradants light->photo_prod Photolysis ox_prod Oxidized Imidazole & Ring-Opened Products oxygen->ox_prod Oxidation hydro_prod Ring-Cleavage Products ph->hydro_prod Hydrolysis

Sources

Optimization

Technical Support Center: HPLC Optimization for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine Dihydrochloride

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust chromatographic methods for highly polar, basic analytes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust chromatographic methods for highly polar, basic analytes.

Mechanistic Overview & Physicochemical Profiling

To optimize retention, we must first establish the physicochemical causality of the analyte's behavior. 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride possesses two basic nitrogen centers: a primary aliphatic amine and an imidazole ring. Because it is a dihydrochloride salt, it is highly solvated and permanently charged under standard acidic or neutral HPLC conditions.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyEstimated ValueChromatographic Implication
Primary Amine pKa ~9.5 - 10.5Remains protonated (+1) at pH < 9. Requires pH > 11.5 for full deprotonation in RP-HPLC.
Imidazole pKa ~6.0 - 7.0Remains protonated (+1) at pH < 5. Causes severe peak tailing via interactions with residual silanols.
LogP / LogD (pH 7) < -2.0Extremely hydrophilic. Will elute in the void volume ( t0​ ) on standard C18 columns.

Troubleshooting Guides & FAQs

Q1: Why does my compound elute in the void volume ( t0​ ) with severe peak tailing on a standard C18 column? A: Standard reversed-phase (RP) chromatography relies on dispersive hydrophobic interactions. Because your analyte is a highly polar, dual-basic dihydrochloride salt, it lacks the hydrophobicity required to partition into the C18 stationary phase. Furthermore, the protonated amine and imidazole groups undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica surface, causing severe peak tailing. To retain this compound, you must abandon standard RP and switch to HILIC, Ion-Pairing, or High-pH RP ().

Q2: I am transitioning to HILIC. How do I establish retention, and why am I observing peak splitting? A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for highly polar amines. It operates by partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase. Causality of Peak Splitting: Peak splitting (often called the "breakthrough effect") in HILIC almost always stems from a sample diluent mismatch. If your dihydrochloride salt is dissolved in 100% water, the strong aqueous injection solvent disrupts the localized high-organic mobile phase at the column head, causing a portion of the analyte to elute unretained ()[1]. Solution: Dilute the sample in at least 70% acetonitrile before injection, ensuring it remains soluble but matches the initial mobile phase conditions more closely.

Q3: I am restricted to UV detection and must use a standard C18 column. How can I retain this compound? A: You must employ Ion-Pairing Reversed-Phase (IP-RP) chromatography. By adding an anionic ion-pairing reagent (e.g., 1-octanesulfonic acid) to the mobile phase, the negatively charged sulfonate groups form a neutral, hydrophobic ion-pair complex with the protonated amine and imidazole groups. This complex possesses sufficient hydrophobicity to be retained on a C18 column ()[2]. Critical Consideration: Ion-pairing reagents alter the stationary phase semi-permanently and cause severe ion suppression in Mass Spectrometry (MS). Use this strictly for UV-based workflows.

Q4: Can I use pH modification to retain this compound without ion-pairing reagents? A: Yes, via High-pH Reversed-Phase chromatography. By raising the mobile phase pH to at least 2 units above the highest pKa (i.e., pH 11.5 - 12.0), both the imidazole and primary amine are fully deprotonated, rendering the molecule neutral and hydrophobic enough for C18 retention. Critical Consideration: Standard silica columns dissolve at pH > 8. You must use a hybrid organic/inorganic silica column (e.g., Ethylene Bridged Hybrid - BEH) designed to withstand extreme alkaline conditions ()[3].

Experimental Protocols & Self-Validating Workflows

G Start Target: 3-(1H-Imidazol-2-yl) cyclobutan-1-amine Q1 Is MS Detection Required? Start->Q1 HILIC HILIC Mode (Amide/Zwitterionic Column) Buffer: NH4 Formate (pH 3.0) Q1->HILIC Yes (Volatile Buffers) HighPH High-pH RP (Hybrid C18 Column) Buffer: NH4OH (pH 11.5) Q1->HighPH Yes (Alternative) IonPair Ion-Pairing RP (Standard C18) Reagent: Alkyl Sulfonate Q1->IonPair No (UV Detection Only)

Decision tree for selecting an HPLC retention strategy for highly polar amines.

Table 2: Method Parameter Comparison Matrix

ParameterHILIC (Recommended for MS)Ion-Pairing RP (UV Only)High-pH RP (Alternative)
Column Chemistry Amide, Bare Silica, or ZwitterionicStandard C18 (Fully Endcapped)Hybrid Silica C18 (e.g., BEH)
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)10 mM Sodium Octanesulfonate + 0.1% TFA10 mM Ammonium Hydroxide (pH 11.5)
Mobile Phase B Acetonitrile (with 0.1% Formic Acid)AcetonitrileAcetonitrile
Starting Gradient 90% B (Highly Organic)5% B (Highly Aqueous)5% B (Highly Aqueous)
Protocol 1: Self-Validating HILIC Workflow

Objective: Establish robust retention and peak shape for the dihydrochloride salt using an Amide column.

  • Column Equilibration: Flush the HILIC column with 50 column volumes of 50:50 Acetonitrile/Water to fully hydrate the stationary phase. Transition to initial conditions (e.g., 90% Acetonitrile / 10% Aqueous Buffer) and equilibrate for another 20 column volumes.

    • Self-Validation Step: Inject toluene as a void volume ( t0​ ) marker. If the retention time of toluene fluctuates by >0.05 min between consecutive injections, the aqueous layer is not fully established. Continue equilibration.

  • Mobile Phase Preparation: Prepare Mobile Phase A as 100 mM Ammonium Formate adjusted to pH 3.0. (Using a high stock concentration ensures adequate ionic strength when diluted with Mobile Phase B). Prepare Mobile Phase B as 100% Acetonitrile.

  • Sample Diluent Optimization: Dissolve the API in a minimum volume of water, then dilute with Acetonitrile to achieve a final composition of 75:25 Acetonitrile:Water.

    • Causality: This prevents the "breakthrough effect" by ensuring the injection plug does not disrupt the column's localized organic environment.

  • Gradient Execution: Run a shallow gradient from 90% B to 50% B over 10 minutes.

Protocol 2: Ion-Pairing Reversed-Phase (IP-RP) Workflow

Objective: Retain the polar amine on a standard C18 column for UV-based purity analysis.

  • Reagent Preparation: Prepare Mobile Phase A containing 10 mM Sodium Octanesulfonate and 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Causality: TFA lowers the pH to ~2.0, ensuring the primary amine and imidazole are fully protonated (+2 charge), maximizing electrostatic interaction with the negatively charged sulfonate.

  • Column Dedication: Dedicate a specific C18 column solely for this ion-pairing method.

    • Causality: Alkyl sulfonates permanently alter the stationary phase. Removing them completely is nearly impossible, and reusing the column for standard RP will yield irreproducible retention times.

  • Equilibration and Validation: Pump the mobile phase at initial conditions (e.g., 5% B) until the baseline stabilizes at 210 nm.

    • Self-Validation Step: Monitor the UV baseline drift. A stable, flat baseline indicates complete saturation of the stationary phase with the ion-pairing reagent, confirming the system is ready for injection.

References

  • Waters Corporation. (2011). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Retrieved from[Link]

  • Waters Corporation. (2023). Studying Mobile Phases for HILIC UV/MS Analysis of Oligonucleotide Therapeutics. Retrieved from[Link]

  • Waters Corporation. (2023). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from[Link]

Sources

Troubleshooting

Reducing impurities during 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride scale-up

Welcome to the technical support center for the scale-up synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on reducing impurities during the manufacturing process. The information presented here is grounded in established chemical principles and practical, field-proven insights to ensure scientific integrity and successful outcomes.

I. Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section addresses specific issues that may arise during the scale-up synthesis, focusing on the identification and control of impurities.

Question 1: We are observing a significant amount of an unknown impurity with a molecular weight corresponding to a cyclopentane derivative. What is the likely cause and how can we prevent its formation?

This is a common issue when working with cyclobutane rings, which are inherently strained structures.[1][2] The formation of a cyclopentane derivative is likely due to a ring expansion rearrangement.[1]

Causality: This rearrangement is often initiated by the formation of a carbocation on the cyclobutane ring, particularly at a carbon adjacent to a leaving group or under acidic conditions.[1] The driving force for this rearrangement is the relief of ring strain, as cyclopentane is more stable than cyclobutane.[1][2]

Preventative Measures:

  • Control of Reaction Temperature: Lowering the reaction temperature can disfavor the rearrangement pathway by reducing the energy available for the carbocation to overcome the activation barrier for ring expansion.

  • Choice of Solvent: Utilizing a less polar, non-protic solvent can help to stabilize the reactants and intermediates, minimizing the formation of carbocationic species.

  • Reagent Selection: Employing milder reagents and reaction conditions is crucial. For instance, if a reaction step involves the removal of a protecting group or the introduction of a functional group, select conditions that are less likely to generate a carbocation on the cyclobutane ring.

Experimental Protocol: Temperature and Solvent Screening for a Critical Step

  • Reaction Setup: Prepare multiple small-scale reactions in parallel under an inert atmosphere.

  • Variable Parameters:

    • Temperature: Test a range of temperatures, for example, -20°C, 0°C, and room temperature.

    • Solvent: Evaluate a selection of solvents with varying polarities, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).

  • Monitoring: Analyze the reaction progress and impurity profile at regular intervals using a suitable analytical technique like HPLC or UPLC.[3]

  • Analysis: Compare the impurity profiles across the different conditions to identify the optimal combination of temperature and solvent that minimizes the formation of the cyclopentane byproduct.

Question 2: Our final product shows traces of unreacted imidazole and other imidazole-related impurities. What are the best strategies for their removal during scale-up?

Imidazole and its derivatives are common starting materials or intermediates in the synthesis of the target molecule.[4][5][6] Their presence in the final product indicates incomplete reaction or inefficient purification.

Causality: Imidazole is a water-soluble, basic compound, which can make its complete removal by simple extraction challenging, especially at a large scale.[5] Other imidazole-related impurities may arise from side reactions or degradation.[4]

Mitigation and Purification Strategies:

  • Stoichiometry Control: Precise control of the stoichiometry of reactants is essential to ensure complete consumption of the imidazole starting material.

  • Aqueous Washes: Multiple extractions with acidic aqueous solutions (e.g., dilute HCl) can help to protonate and remove basic imidazole impurities.

  • Crystallization and Salt Formation: The dihydrochloride salt form of the final product offers a significant advantage for purification.[7] Crystallization of the salt from a suitable solvent system can effectively purge unreacted imidazole and other less polar impurities. The choice of solvent is critical for achieving good recovery and purity.[8]

  • Buffer-Based Extraction: For complex mixtures of amines, a buffer-based extraction procedure can be employed to separate primary, secondary, and tertiary amines based on their differing pKa values.[9]

Data Presentation: Comparison of Purification Methods

Purification MethodKey AdvantageKey DisadvantageTypical Purity Achieved
Aqueous Acidic Washes Simple and cost-effective for removing basic impurities.May not be sufficient for removing all related impurities.95-98%
Recrystallization of Dihydrochloride Salt Highly effective for achieving high purity and removing a broad range of impurities.Requires careful solvent selection to avoid product loss.>99.5%
Chromatography Excellent for separating closely related impurities.Costly and time-consuming for large-scale production.>99.8%
Question 3: We have identified a potential genotoxic impurity (PGI) in our process. What are the regulatory expectations and how should we approach its control?

The control of genotoxic impurities (GTIs) is a critical aspect of pharmaceutical development and manufacturing due to their potential to cause DNA damage and cancer.[10][11] Regulatory bodies like the ICH have specific guidelines for the control of these impurities.[11][12]

Regulatory Framework:

  • ICH M7 Guideline: This guideline provides a framework for the assessment and control of mutagenic impurities to limit potential carcinogenic risk.[11]

  • Threshold of Toxicological Concern (TTC): For most GTIs, a TTC of 1.5 µ g/day intake is considered to be associated with an acceptable risk.[10]

Control Strategies:

  • Risk Assessment: The first step is to conduct a thorough risk assessment to identify all potential GTIs that could be formed during the synthesis. This involves analyzing the structures of starting materials, reagents, intermediates, and byproducts for any "structural alerts" for genotoxicity.[13]

  • Process Modification: The most effective strategy is to modify the synthetic process to avoid the formation of the GTI altogether.[12][13] This could involve changing reagents, solvents, or reaction conditions.

  • Purging and Removal: If formation cannot be avoided, demonstrate that the downstream processing and purification steps effectively remove the GTI to a level below the acceptable limit.[13]

  • Analytical Method Development: Develop and validate a highly sensitive analytical method (e.g., LC-MS) to detect and quantify the GTI at the required low levels (ppm or ppb).[3][10][14]

Visualization: Genotoxic Impurity Control Workflow

GTI_Control_Workflow cluster_assessment Risk Assessment cluster_control Control Strategy cluster_validation Validation Risk_Assessment Identify Potential Genotoxic Impurities (PGIs) Process_Modification Modify Process to Avoid Formation Risk_Assessment->Process_Modification If PGI is unavoidable Purge_Demonstration Demonstrate Purging Capability Risk_Assessment->Purge_Demonstration Structural_Alert_Analysis Structural Alert Analysis Analytical_Control Implement In-Process/Final QC Testing Process_Modification->Analytical_Control Purge_Demonstration->Analytical_Control Method_Development Develop Sensitive Analytical Method Method_Validation Validate Method (LOD, LOQ) Method_Development->Method_Validation Method_Validation->Analytical_Control Analytical_Techniques cluster_separation Separation cluster_identification Identification & Quantification API API Sample HPLC_UPLC HPLC / UPLC API->HPLC_UPLC GC GC API->GC ICP_MS ICP-MS API->ICP_MS MS Mass Spectrometry (MS) HPLC_UPLC->MS LC-MS NMR NMR Spectroscopy HPLC_UPLC->NMR After Isolation

Sources

Optimization

Technical Support Center: NMR Analysis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

From the desk of the Senior Application Scientist Welcome to the technical support center for the NMR analysis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the NMR analysis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in resolving the complex nuclear magnetic resonance (NMR) spectra of this molecule. The unique combination of a puckered cyclobutane ring, a pH-sensitive imidazole moiety, and an amine hydrochloride group often leads to significant peak overlap in the ¹H NMR spectrum.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you systematically address and resolve these challenges. Our approach is grounded in the fundamental principles of NMR spectroscopy, offering not just solutions but also the causal reasoning behind each experimental choice.

Troubleshooting Guide: Resolving Peak Overlap

This section addresses specific experimental issues you might encounter. Each problem is followed by a step-by-step diagnostic and resolution workflow.

Question 1: My aliphatic protons (1.5 - 4.5 ppm) are a complex, unresolved multiplet. How can I assign the cyclobutane ring protons?

The protons on the cyclobutane ring often present as a complex, overlapping system due to second-order coupling effects and the ring's non-planar conformation.[1][2] This complexity makes direct interpretation from a 1D ¹H NMR spectrum exceedingly difficult.

Underlying Cause: The four-membered ring of cyclobutane is not flat; it exists in a dynamic, puckered conformation.[3][4] This leads to different spatial orientations for the axial and equatorial protons, resulting in distinct chemical shifts and complex spin-spin coupling patterns that often overlap.

Step-by-Step Resolution Protocol:

  • Optimize the Solvent System: The choice of solvent can subtly alter the conformation of the molecule and the extent of hydrogen bonding, which in turn affects chemical shifts.[5][6][7]

    • Protocol: Acquire ¹H NMR spectra in different deuterated solvents. Good choices include Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), and Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Expected Outcome: You may observe improved separation of the cyclobutane multiplets in one solvent compared to another. For instance, the hydrogen-bonding capabilities of CD₃OD might interact differently with the amine and imidazole groups compared to D₂O, inducing small but meaningful changes in the cyclobutane proton shifts.

  • Employ 2D Correlation Spectroscopy (COSY): A COSY experiment is essential for identifying which protons are coupled to each other (i.e., are on adjacent carbons).[8][9] This is the most direct way to trace the connectivity within the cyclobutane spin system.

    • Protocol: Run a standard gradient-selected COSY (gCOSY) experiment.

    • Data Interpretation: Look for cross-peaks in the 2D spectrum. A cross-peak between two signals on the diagonal indicates that these two protons are scalar-coupled. By "walking" through the correlations (Proton A is coupled to Proton B, which is coupled to Proton C), you can map out the entire cyclobutane ring system, even if the signals are overlapped in the 1D spectrum.

  • Utilize Heteronuclear Correlation (HSQC): To definitively link each proton to its attached carbon, a Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable.[10][11] This spreads the proton signals out over the much wider carbon chemical shift range, providing excellent resolution.[8]

    • Protocol: Run a standard multiplicity-edited HSQC experiment (e.g., HSQCETGPSI). This will not only correlate protons to carbons but also distinguish between CH (methine) and CH₂ (methylene) groups by the phase of the cross-peak.

    • Data Interpretation: Each cross-peak in the HSQC spectrum represents a direct one-bond connection between a proton (F2 axis) and a carbon (F1 axis). This allows you to resolve protons that overlap in the ¹H dimension if their attached carbons have different ¹³C chemical shifts.

Question 2: I can't locate my amine (NH₃⁺) and imidazole (NH) proton signals, or they are just a broad, rolling baseline.

The protons on nitrogen atoms (amines and imidazoles) are "exchangeable" and their appearance in the NMR spectrum is highly dependent on solvent, temperature, and pH.[12] As your compound is a dihydrochloride salt, you should expect to see signals for the -NH₃⁺ group and the two N-H protons of the protonated imidazolium ring.

Underlying Cause: In the presence of even trace amounts of water (H₂O) or deuterium oxide (D₂O), these acidic protons can rapidly exchange with the solvent.[5][13] This rapid exchange can lead to signal broadening to the point where the peaks merge with the baseline or complete disappearance of the signal if the exchange is with deuterium.

Step-by-Step Resolution Protocol:

  • Use an Aprotic Solvent: The best way to visualize exchangeable protons is to use a dry, aprotic solvent that does not have exchangeable protons itself.

    • Protocol: Prepare your sample in high-purity, dry DMSO-d₆. DMSO-d₆ is an excellent hydrogen bond acceptor, which slows down the exchange rate of N-H protons, resulting in sharper signals.[12][14]

    • Expected Outcome: In DMSO-d₆, you should observe distinct, potentially broad signals for the NH₃⁺ and imidazolium N-H protons. Their chemical shifts can be highly variable but are often found downfield (> 8 ppm).

  • Perform a D₂O Exchange Experiment: This is a definitive test to confirm the identity of N-H or O-H protons.

    • Protocol: First, acquire a standard ¹H NMR spectrum in DMSO-d₆. Then, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.

    • Data Interpretation: Compare the "before" and "after" spectra. The signals corresponding to the NH₃⁺ and imidazolium N-H protons will disappear or significantly decrease in intensity in the spectrum taken after the D₂O addition.[13][15] This confirms their assignment as exchangeable protons.

  • Vary the Temperature: Lowering the temperature can slow down the rate of chemical exchange, leading to sharper signals.[16][17] Conversely, increasing the temperature can sometimes help resolve overlapping signals by changing chemical shifts.[17]

    • Protocol: Acquire a series of ¹H NMR spectra in DMSO-d₆ at different temperatures (e.g., 298 K, 313 K, 328 K).

    • Expected Outcome: As temperature increases, exchangeable proton signals typically shift upfield (to lower ppm) due to reduced hydrogen bonding.[18] This differential shifting can move them away from other overlapping signals.

Advanced Resolution Workflow Diagram

The following diagram illustrates a logical workflow for tackling complex NMR spectra, starting from a basic 1D ¹H experiment and progressing to more advanced 2D techniques.

NMR_Troubleshooting_Workflow cluster_1D Initial 1D Analysis Start Acquire 1D ¹H NMR in a standard solvent (e.g., D₂O) CheckOverlap Is there significant peak overlap? Start->CheckOverlap ChangeSolvent Change Solvent (e.g., DMSO-d₆, CD₃OD) CheckOverlap->ChangeSolvent Final Complete Signal Assignment CheckOverlap->Final No VaryTemp Vary Temperature ChangeSolvent->VaryTemp RunCOSY Run ¹H-¹H COSY (H-H Connectivity) ChangeSolvent->RunCOSY VaryTemp->RunCOSY RunHSQC Run ¹H-¹³C HSQC (Direct H-C Correlation) RunCOSY->RunHSQC RunHMBC Run ¹H-¹³C HMBC (Long-Range H-C Correlation) RunHSQC->RunHMBC RunHMBC->Final

Caption: A logical workflow for resolving NMR peak overlap.

Frequently Asked Questions (FAQs)

Q1: Why are the imidazole ring protons (H-4' and H-5') so sensitive to the analytical conditions?

The chemical shifts of the imidazole ring protons are highly dependent on the local electronic environment, which is directly influenced by pH and solvent.[19][20] Since your compound is a dihydrochloride, the imidazole ring is protonated to form an imidazolium cation. This positive charge significantly deshields the ring protons, shifting them downfield. Any change in pH, concentration, or solvent that affects the charge or hydrogen bonding interactions with this ring will alter the chemical shifts.[21][22]

Q2: What is the purpose of a multiplicity-edited HSQC, and how does it help?

A standard HSQC experiment correlates protons with their directly attached carbons.[10] A multiplicity-edited HSQC provides an additional layer of information: it uses the number of attached protons to change the phase of the carbon signal. Typically, CH and CH₃ groups will appear as positive peaks (e.g., blue), while CH₂ groups will appear as negative peaks (e.g., red). This is an incredibly powerful tool for distinguishing the CH methine proton on the cyclobutane ring from the CH₂ methylene protons without ambiguity.

Q3: My sample is only soluble in D₂O. How can I see the exchangeable N-H protons?

If D₂O is your only option, you will not be able to directly observe the N-H protons as they will rapidly exchange with the solvent's deuterium and become "NMR silent" in a ¹H experiment.[14] However, you can infer their presence. The protonation of the amine and imidazole groups affects the chemical shifts of nearby C-H protons. You can compare the spectrum of your dihydrochloride salt to the spectrum of the free-base form of the compound (if available) to see the effect of protonation on the rest of the molecule.

Q4: What are typical chemical shift ranges I should expect for this molecule?

Predicting exact chemical shifts is difficult as they are highly dependent on the specific solvent and sample conditions.[12] However, general ranges can be estimated based on the functional groups.

Proton TypeMoietyExpected Chemical Shift (ppm)Notes
Imidazolium C-HImidazole Ring7.0 - 9.5Highly deshielded due to positive charge and aromaticity.[23][24]
Imidazolium N-HImidazole Ring> 10.0 (in DMSO-d₆)Very downfield, broad, and exchangeable.[12]
Aliphatic C-HCyclobutane Ring2.0 - 4.5Complex multiplets. The proton at C2 (adjacent to imidazole) will be the most downfield.[1][25]
Amine N-H-NH₃⁺7.0 - 9.0 (in DMSO-d₆)Downfield, broad, and exchangeable. Shift is dependent on counterion and H-bonding.[26]

References

  • V. M. S. Martins, F. H. L. C. T. D. S. Alarcao, and A. M. F. D. P. V. D. A. Gil, "Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine," PMC, [Online]. Available: [Link]

  • G. A. Morris, "The Evolving Landscape of NMR Structural Elucidation," PMC, 2023. [Online]. Available: [Link]

  • S. K. Gupta, "Simplification process of complex 1H NMR and13C NMR," Slideshare, 2016. [Online]. Available: [Link]

  • Pharma Spectro, "Simplification of complex NMR spectra 1H NMR Spectroscopy," YouTube, 2018. [Online]. Available: [Link]

  • A. M. S. Silva, "Advanced NMR techniques for structural characterization of heterocyclic structures," ESA-IPB, [Online]. Available: [Link]

  • ACD/Labs, "Exchangeable Protons in NMR—Friend or Foe?," ACD/Labs, 2023. [Online]. Available: [Link]

  • S. K. Das, S. Roy, and R. Das, "Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR," MDPI, 2023. [Online]. Available: [Link]

  • M. A. Bernstein, "Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD)," Mestrelab Research, 2009. [Online]. Available: [Link]

  • Prezi, "Exploring 2D NMR Techniques: COSY, HSQC, and HMBC," Prezi, 2024. [Online]. Available: [Link]

  • S. Chen, et al., "Heteronuclear Single-quantum Correlation (HSQC) NMR," Advances in Polymer Science, 2024. [Online]. Available: [Link]

  • Doc Brown, "13C nmr spectrum of cyclobutane," Doc Brown's Chemistry, [Online]. Available: [Link]

  • R. J. Abraham, M. A. M. Subba, and M. A. Warne, "A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes," PubMed, 2011. [Online]. Available: [Link]

  • Y. Gao, et al., "Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids," ChemPhysChem, 2023. [Online]. Available: [Link]

  • A. D. D. Frazier, et al., "pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions," ACS Publications, 2023. [Online]. Available: [Link]

  • S. K. Das, S. Roy, and R. Das, "Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy," PMC, 2022. [Online]. Available: [Link]

  • P. Schlegel, et al., "¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites," PMC, 2021. [Online]. Available: [Link]

  • JoVE, "Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC)," JoVE, 2024. [Online]. Available: [Link]

  • e-PG Pathshala, "ORGANIC SPECTROSCOPY MODULE No. 18: Simplification of second order spectra," Inflibnet Centre, [Online]. Available: [Link]

  • Doc Brown, "cyclobutane low high resolution H-1 proton nmr spectrum," Doc Brown's Chemistry, [Online]. Available: [Link]

  • A. D. D. Frazier, et al., "Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides," PMC, 2021. [Online]. Available: [Link]

  • N. L. Heckman, M. M. Wohl, and J. D. Duffy, "Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation," Journal of Laboratory Chemical Education, 2022. [Online]. Available: [Link]

  • A. El-Faham, et al., "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective," ACS Publications, 2021. [Online]. Available: [Link]

  • ResearchGate, "NMR Spectroscopy of Cyclobutanes," ResearchGate, [Online]. Available: [Link]

  • S. S. Golotvin, "Referencing of the chemical shift scale in the NMR data," NMR Blog, 2010. [Online]. Available: [Link]

  • S. K. Das, S. Roy, and R. Das, "Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy," MDPI, 2022. [Online]. Available: [Link]

  • Wiley, "Imidazole - Optional[1H NMR] - Chemical Shifts," SpectraBase, [Online]. Available: [Link]

  • G. A. Morris, "Defeating Complexity: New NMR Methods for Mixture Analysis," University of Manchester, 2020. [Online]. Available: [Link]

  • A. B. Aliev, "1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study," ACS Publications, 2013. [Online]. Available: [Link]

  • J. M. Courtney and E. M. Meiering, "Temperature dependence of NMR chemical shifts: Tracking and statistical analysis," PMC, 2019. [Online]. Available: [Link]

  • Magritek, "Unmask the NMR spectra of small molecules in complex formulations," Magritek, 2022. [Online]. Available: [Link]

  • V. Streltsov, et al., "Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids," Royal Society of Chemistry, 2015. [Online]. Available: [Link]

  • E. I. Izgorodina, et al., "Ab Initio Prediction of Proton NMR Chemical Shifts in Imidazolium Ionic Liquids," ACS Publications, 2013. [Online]. Available: [Link]

  • G. Facey, "Variable Temperature to Improve NMR Resolution," University of Ottawa NMR Facility Blog, 2014. [Online]. Available: [Link]

  • R. Rimal, et al., "Analysis of NMR Spectra in Case of Temperature- Dependent Chemical Exchange Between Two Unequally Populated Sites," Ovid, 2008. [Online]. Available: [Link]

  • I. Alkorta, et al., "Temperature Dependence of Proton NMR Chemical Shift As a Criterion To Identify Low-Barrier Hydrogen Bonds," ACS Publications, 2005. [Online]. Available: [Link]

  • ResearchGate, "pH dependence of the 1 H NMR chemical shift," ResearchGate, [Online]. Available: [Link]

  • H. K. T. Le, et al., "13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture," ACS Publications, 2014. [Online]. Available: [Link]

  • P. Bour, M. Budesinsky, and V. S. P. Spirko, "Computational Analysis of Solvent Effects in NMR Spectroscopy," PubMed, 2010. [Online]. Available: [Link]

  • ResearchGate, "Can the salt form of my organic compound be determined using NMR?," ResearchGate, 2018. [Online]. Available: [Link]

Sources

Troubleshooting

Technical Support Center: Amide Coupling Optimization for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine Dihydrochloride

Welcome to the Application Scientist Support Portal. This guide is engineered for medicinal chemists and process scientists encountering bottlenecks when coupling carboxylic acids to 3-(1H-Imidazol-2-yl)cyclobutan-1-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for medicinal chemists and process scientists encountering bottlenecks when coupling carboxylic acids to 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride [1].

Due to its unique structural topology—combining a sterically constrained cyclobutane ring, a primary amine, and a competing nucleophilic imidazole heterocycle—this building block frequently causes unpredictable yields, stalled reactions, and complex side-product profiles. Below is our field-validated troubleshooting guide and optimized protocol matrix.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: I am using standard HATU/DIPEA conditions, but my conversion is stalled at 20%. Why is the reaction failing?

The Causality: The failure is almost certainly a stoichiometric imbalance regarding your base. You are working with a dihydrochloride salt . The two equivalents of HCl completely protonate both the primary amine and the imidazole nitrogen. If you use the standard 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) typical for free-base couplings, you are only neutralizing the salt. The Fix: You must use a minimum of 4.0 to 5.0 equivalents of DIPEA . Two equivalents are consumed immediately to generate the free base, leaving 2-3 equivalents to drive the coupling mechanism and neutralize the acidic byproducts of the coupling reagent[1].

Q2: LC-MS shows a major side product with a mass of [M + Acyl]. What is happening?

The Causality: You are observing acylimidazole formation . While the primary amine on the cyclobutane ring is your target nucleophile, the unsubstituted nitrogen of the 1H-imidazole ring (pKa ~7.0) is also nucleophilic. In the presence of highly reactive activated esters (like those generated by HATU), the imidazole can attack the carbonyl, forming an acylimidazole intermediate[2]. Because the cyclobutane ring introduces steric hindrance around the primary amine, the kinetic rate of primary amine attack ( kfast​ ) is slowed down, allowing the competitive imidazole acylation ( kslow​ ) to accumulate as a stable side product. The Fix: Switch from uronium-based reagents (HATU/HBTU) to milder carbodiimide/additive systems like EDC/HOBt or use T3P (Propylphosphonic anhydride). Additionally, ensure you are pre-activating the carboxylic acid before introducing the amine.

Q3: I see a +98 Da mass adduct on my amine starting material. What is this?

The Causality: This is a guanidinium byproduct . If you mix HATU, your amine, and base together before the carboxylic acid is fully activated, the primary amine will directly attack the uronium salt of HATU. This permanently caps your building block. The Fix: Always pre-activate the carboxylic acid with the coupling reagent and base for 5–10 minutes before adding the neutralized 3-(1H-Imidazol-2-yl)cyclobutan-1-amine.

Part 2: Mechanistic Visualization

To understand the competitive pathways dictating your reaction's success, refer to the chemoselectivity diagram below.

NucleophileCompetition Substrate 3-(1H-Imidazol-2-yl)cyclobutan-1-amine (Free Base) Site1 Primary Amine (-NH2) Target Nucleophile Substrate->Site1 Site2 Imidazole Nitrogen Competitive Nucleophile Substrate->Site2 Desired Target Amide Bond (Thermodynamically Stable) Site1->Desired + Activated Acid Undesired Acylimidazole Adduct (Kinetic Side Product) Site2->Undesired + Activated Acid ActivatedAcid Activated Carboxylic Acid (e.g., HOBt Ester)

Caption: Competitive nucleophilic pathways between the target primary amine and the imidazole heterocycle.

Part 3: Reagent Selection Matrix

Summarizing the quantitative and qualitative data for coupling this specific dihydrochloride building block[1][3]:

Coupling Reagent SystemRelative ReactivityEpimerization RiskAcylimidazole Side-Product RiskRecommended Use Case
HATU / DIPEA Very HighModerateHigh (if not pre-activated)Sterically hindered unreactive acids; requires strict stoichiometric control.
EDC / HOBt ModerateLowLow Standard Choice. Mild activation prevents imidazole capping.
T3P / Pyridine HighVery LowVery Low Scale-up and complex substrates. Excellent chemoselectivity for primary amines.
CDI LowLowHigh (inherent to mechanism)Avoid. Generates imidazole in situ, complicating the purification of an imidazole-containing product[4].

Part 4: Field-Validated Experimental Protocols

To ensure a self-validating system, the following protocols separate the neutralization step from the activation step. This prevents premature side reactions.

Protocol A: The Mild Approach (EDC/HOBt)

Best for minimizing acylimidazole formation and preserving stereocenters.

  • Acid Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1 M). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at room temperature for 15 minutes to form the active HOBt ester.

  • Amine Neutralization: In a separate vial, suspend 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride (1.1 eq) in DMF. Add DIPEA (4.0 eq) dropwise. Sonicate briefly until the solution becomes clear, indicating the generation of the free base.

  • Coupling: Add the neutralized amine solution dropwise to the pre-activated acid mixture over 5 minutes.

  • Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The water-soluble urea byproduct of EDC will partition into the aqueous layer[5].

Protocol B: The High-Efficiency Approach (T3P)

Best for sterically hindered cyclobutane isomers (e.g., cis-isomers with bulky neighboring groups).

  • Reagent Mixing: Dissolve the carboxylic acid (1.0 eq) and the amine dihydrochloride (1.1 eq) in anhydrous EtOAc or DCM (0.2 M).

  • Base Addition: Add DIPEA or Pyridine (5.0 eq) to the suspension. Stir for 5 minutes.

  • T3P Addition: Cool the reaction to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours.

  • Workup: T3P byproducts are highly water-soluble. Simply wash the organic layer twice with water and once with brine. Dry and concentrate.

ExperimentalWorkflow Step1 1. Amine Neutralization (Amine·2HCl + 4 eq DIPEA) Step3 3. Dropwise Addition (Amine into Activated Acid) Step1->Step3 Step2 2. Acid Pre-activation (Acid + EDC/HOBt) Step2->Step3 Step4 4. Amide Coupling (RT, 4-12 hours) Step3->Step4 Step5 5. Aqueous Workup (Removes EDC-Urea) Step4->Step5

Caption: Optimized dual-stream workflow for EDC/HOBt amide coupling to prevent side reactions.

References

  • NextSDS Chemical Database. "3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride — Chemical Substance Information." NextSDS. Available at: [Link]

  • Li, Y., et al. "The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases." Organic & Biomolecular Chemistry (NIH Public Access). Available at:[Link]

  • Dabhi, R. C., et al. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters (Growing Science), 2023. Available at: [Link]

  • Ningbo Inno Pharmchem Co. "The Science Behind Peptide Synthesis: How 1,1'-Carbonyldiimidazole Enhances Efficiency." NBINNO. Available at: [Link]

  • NIH PubMed Central. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP." NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Welcome to the technical support center for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the crystallization of this molecule. Our approach is rooted in first-principles of physical organic chemistry and extensive field experience in small molecule purification.

Understanding the Molecule: A Physicochemical Profile

Before troubleshooting, it's crucial to understand the inherent properties of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. Its structure dictates its behavior in solution.

  • Imidazole and Amine Groups: These nitrogen-containing functional groups are basic and readily protonated.

  • Dihydrochloride Salt: The molecule is supplied as a salt of a strong acid (HCl). This dramatically increases its polarity and aqueous solubility compared to the free base.[1][2][3] The presence of charge-assisted hydrogen bonds is a key factor in its crystal lattice formation.[2]

  • Solubility Profile: Due to its salt nature, the compound is expected to be highly soluble in polar protic solvents like water, methanol, and ethanol, and poorly soluble in non-polar solvents like hexanes, toluene, or diethyl ether.[1][4] This high polarity is the central challenge in its crystallization from common organic solvents.

Proactive Crystallization Strategy: A General Protocol

This protocol provides a robust starting point for developing a successful crystallization procedure. The key is to identify a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Experiment 1: Solvent Screening Workflow
  • Preparation: Place approximately 20-30 mg of the crude dihydrochloride salt into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, water) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume needed.

    • Rationale: Solvents that dissolve the compound readily at room temperature are generally poor single-solvent choices for crystallization but may be useful as the "solvent" in a solvent/anti-solvent pair.[5]

  • Heating: For solvents that did not dissolve the solid at room temperature, heat the vials gently (e.g., to 50-60°C). Continue adding the solvent dropwise until a clear solution is achieved.

  • Cooling (The Crystallization Step):

    • Remove the vials from the heat source and allow them to cool slowly to room temperature. Do not disturb the vials.[6][7] Slow cooling is critical for forming larger, purer crystals.[8]

    • If no crystals form after 30-60 minutes, place the vials in a refrigerator (4°C), and subsequently in a freezer (-20°C) if necessary.

  • Observation: Note which solvents or conditions produced crystalline material versus amorphous powder, oil, or no precipitate. The ideal solvent will yield well-formed crystals upon cooling.

G cluster_prep Preparation & Dissolution cluster_cryst Crystallization cluster_iso Isolation & Drying start Start with Crude Material dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (Optional: for insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool induce Induce Crystallization (If Necessary) cool->induce further_cool Cool in Ice Bath / Fridge to Maximize Yield induce->further_cool isolate Isolate Crystals (Vacuum Filtration) further_cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry finish Pure Crystalline Product dry->finish

Caption: General workflow for a cooling crystallization experiment.

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the crystallization of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

Q1: My compound fails to crystallize and remains a clear solution, even after cooling. What should I do?

A1: This is the most frequent issue and indicates that your solution is not supersaturated. Supersaturation is the essential driving force for crystallization.[9][10]

  • Primary Cause: Too much solvent was used.[11][12]

    • Solution 1 (Solvent Evaporation): Gently warm the solution and evaporate a portion of the solvent using a stream of nitrogen or by using a rotary evaporator.[12] Then, repeat the slow cooling process.

    • Solution 2 (Anti-Solvent Addition): If you used a good solvent (e.g., methanol), you can slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble, e.g., diethyl ether or ethyl acetate) dropwise to the solution at room temperature until faint cloudiness (turbidity) persists.[13] Then, add a few drops of the good solvent to redissolve the turbidity and allow the mixture to stand.[7]

  • Secondary Cause: The kinetic barrier to nucleation (the formation of the first crystal seeds) has not been overcome.

    • Solution 3 (Induce Nucleation):

      • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The micro-scratches on the glass can provide nucleation sites.[14]

      • Seeding: If you have a pure crystal of the compound, add a tiny speck ("seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[8][11][14]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice.

  • Primary Cause: The solution became supersaturated at a temperature above the melting point of the solid form in that specific solvent system. This is common with impure compounds, which often have a lower melting point.[12]

    • Solution 1 (Add More Solvent): Re-heat the solution to dissolve the oil, then add a small amount (10-20% more) of the hot solvent to lower the saturation point.[11][12] Attempt the slow cooling process again.

    • Solution 2 (Slower Cooling): Rapid cooling can favor oil formation.[9] After redissolving the oil, ensure the solution cools as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can help.[7]

  • Secondary Cause: High concentration of impurities. Impurities can disrupt crystal lattice formation and depress the melting point.[15][16]

    • Solution 3 (Pre-Purification): The crude material may need further purification by another method, such as column chromatography, before attempting crystallization again.

Q3: Crystallization happened too quickly, resulting in a fine powder or tiny needles. How can I get larger crystals?

A3: Rapid crystallization traps impurities and leads to small, difficult-to-filter particles. The goal is slow, controlled crystal growth.[11]

  • Cause: The solution was too concentrated, or the cooling was too rapid.

    • Solution 1 (Use More Solvent): Redissolve the material in the minimum amount of hot solvent, then add an additional 5-10% of solvent to slightly reduce the supersaturation level. This will slow down the nucleation and growth process upon cooling.[11]

    • Solution 2 (Control Cooling Rate): As mentioned for oiling out, slow the cooling rate. An ideal crystallization should show initial crystal formation over 5-20 minutes, not instantaneously.[11]

    • Solution 3 (Change Solvent System): A different solvent may promote growth on different crystal faces, leading to a more favorable crystal habit (shape). Experiment with other polar protic solvents.

G cluster_s1 Solutions for No Crystals cluster_s2 Solutions for Oiling Out cluster_s3 Solutions for Poor Quality start Crystallization Unsuccessful p1 No Crystals (Clear Solution) start->p1 p2 Compound 'Oiled Out' start->p2 p3 Poor Quality (Fine Powder / Needles) start->p3 s1a Evaporate Some Solvent p1->s1a Too much solvent? s1b Add Anti-Solvent p1->s1b Too much solvent? s1c Scratch Flask or Add Seed Crystal p1->s1c Nucleation issue? s2a Re-heat & Add More Solvent p2->s2a Too concentrated? s2b Ensure Slower Cooling p2->s2b Cooled too fast? s2c Pre-Purify Crude Material p2->s2c Impurities present? s3a Use Slightly More Solvent p3->s3a Too concentrated? s3b Slow Down Cooling Rate p3->s3b Cooled too fast? s3c Try a Different Solvent System p3->s3c Sub-optimal solvent?

Caption: A decision tree for troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for a polar dihydrochloride salt?

A1: The principle of "like dissolves like" is your primary guide.[4] For a highly polar salt, you should start with highly polar solvents.

  • Good Solvents (for dissolving): Polar protic solvents are excellent candidates because they can engage in hydrogen bonding. Examples include water, methanol, and ethanol.

  • Anti-Solvents (for precipitating): Less polar solvents in which the compound is insoluble are needed for an anti-solvent approach. These must be miscible with your "good" solvent.[5]

  • Solvent Pair Selection: The key is finding a balance. You want high solubility when hot and low solubility when cold. If a single solvent doesn't work, a binary system is often effective.

Solvent ClassExamplesRole in Crystallization
Polar Protic Water, Methanol, Ethanol, IsopropanolGood primary solvents for dissolving the salt. The compound will likely have high solubility.
Polar Aprotic Acetonitrile, Acetone, Ethyl AcetateMay serve as either a primary solvent or an anti-solvent, depending on the compound's solubility. Worth screening.[17]
Non-Polar Toluene, Hexane, Diethyl EtherAlmost certainly will be anti-solvents. Useful for precipitating the compound from a more polar solution.[18]
Q2: I suspect impurities are hindering crystallization. What is the best approach?

A2: Impurities can significantly inhibit nucleation, alter solubility, and change the crystal habit (shape).[15][19][20]

  • Characterize the Crude Material: Before crystallization, run a quick analysis (e.g., TLC, ¹H NMR, or LCMS) to get an idea of the purity level. If it's less than 90-95% pure, pre-purification is recommended.

  • Hot Filtration: If you observe insoluble material in your hot solution, this is an impurity that can be removed. Perform a hot gravity filtration before allowing the solution to cool.[5]

  • Activated Charcoal: If your solution has a color from a high-molecular-weight impurity, you can add a small amount of activated charcoal to the cool solution, heat the mixture, and then perform a hot filtration to remove the charcoal and the adsorbed impurity.

  • Re-crystallization: Sometimes, a first pass at crystallization will remove the bulk of impurities. The resulting solid can then be subjected to a second, more careful crystallization (a "recrystallization") to achieve higher purity.[5]

Q3: Can I crystallize the free base instead of the dihydrochloride salt?

A3: Yes, and this is a common alternative strategy. The free base will be significantly less polar and should be much more soluble in common organic solvents and less soluble in water.

  • Procedure:

    • Dissolve the dihydrochloride salt in water.

    • Add a base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to neutralize the HCl and deprotonate the amine, precipitating the free base.

    • Extract the free base into an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer, concentrate it, and then attempt to crystallize the resulting free base from a less polar solvent system (e.g., ethyl acetate/hexanes).

This approach can be very effective if the high polarity of the salt form is proving too difficult to manage.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). ACS Publications.
  • Influence of Impurities on the Solution-Mediated Phase Transformation of an Active Pharmaceutical Ingredient. (2005). Crystal Growth & Design - ACS Publications.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). ResearchGate.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019). ACS Publications.
  • Crystallisation Techniques. (2006). University of Cambridge.
  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press.
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Troubleshooting

Technical Support Center: A Guide to Utilizing 3-(1H-Imidazol-2-yl)cyclobutan-1-amine Dihydrochloride

Welcome to the technical support center for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the use of this versatile building block. By understanding the interplay of its reactive moieties—the nucleophilic primary amine, the multifaceted imidazole ring, and the strained cyclobutane core—we can preempt and resolve experimental hurdles, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Storage and Handling

Question: My vial of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride has become clumpy and difficult to weigh accurately. What is causing this and how can I prevent it?

Answer: This is a common issue arising from the hygroscopic nature of amine hydrochloride salts.[1][2] The dihydrochloride salt readily absorbs moisture from the atmosphere, leading to the formation of clumps and, in severe cases, a sticky solid. This not only makes accurate weighing challenging but can also introduce water into your reaction, which may be detrimental to moisture-sensitive reagents.

Troubleshooting and Prevention:

  • Storage: Always store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, Drierite). For long-term storage, consider placing the container in a sealed bag with an additional desiccant.

  • Handling: When weighing, minimize the time the container is open to the atmosphere. If possible, handle the compound in a glovebox under an inert atmosphere (e.g., nitrogen or argon). If a glovebox is unavailable, work quickly in a low-humidity environment.

  • Aliquoting: For frequently used batches, consider pre-aliquoting the powder into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to air.[2]

Workflow for Handling Hygroscopic Reagents:

Start Need to weigh reagent Glovebox Is a glovebox available? Start->Glovebox Weigh_Glovebox Weigh inside glovebox Glovebox->Weigh_Glovebox Yes Weigh_Quickly Weigh quickly in low humidity Glovebox->Weigh_Quickly No Store Store in desiccator Weigh_Glovebox->Store Weigh_Quickly->Store

Caption: Decision workflow for handling hygroscopic reagents.

Amide Coupling Reactions

Question: I am getting low yields in my amide coupling reaction with a carboxylic acid. What are the likely causes and how can I improve the outcome?

Answer: Low yields in amide coupling reactions with this amine can stem from several factors, primarily related to its steric hindrance and the presence of the two hydrochloride salts. The cyclobutylamine moiety can be considered a sterically hindered amine, which can slow down the rate of reaction with activated carboxylic acids.[3][4] Additionally, the dihydrochloride form means that at least two equivalents of a non-nucleophilic base are required to liberate the free amine for the reaction.

Troubleshooting Protocol:

  • Ensure Complete Neutralization: Before adding the coupling agent, ensure that both hydrochloride salts have been neutralized. This typically requires at least two equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). It is often beneficial to stir the amine and the base in the reaction solvent for 15-30 minutes before adding the carboxylic acid and coupling agent.

  • Choice of Coupling Agent: For sterically hindered amines, standard coupling reagents may be sluggish. Consider using more potent coupling agents.

Coupling AgentClassKey Considerations
HATU, HBTU Uronium/AminiumHighly effective for hindered amines, but can be expensive. Use with a non-nucleophilic base like DIPEA.[5][6]
EDC/HOBt CarbodiimideA common and cost-effective choice, but may be less efficient for hindered systems. The addition of HOBt helps to minimize side reactions.[3]
T3P Phosphonic AnhydrideA powerful coupling reagent that often works well when others fail. The byproducts are water-soluble, simplifying purification.
Acid Chloride Activated AcidCan be very effective, but requires an extra synthetic step and harsh conditions (e.g., SOCl₂, oxalyl chloride) that may not be compatible with all substrates.[7]
  • Reaction Conditions:

    • Temperature: If the reaction is slow at room temperature, consider gentle heating (e.g., 40-50 °C). However, be mindful that elevated temperatures can sometimes lead to side reactions.

    • Concentration: Ensure the reaction is sufficiently concentrated to favor the bimolecular coupling reaction.

Potential Side Reaction: Imidazole N-Acylation

While the primary amine is significantly more nucleophilic than the imidazole nitrogen, under certain conditions, especially with highly reactive acylating agents or if the primary amine is protonated, acylation of the imidazole ring can occur. If you observe a second product by LC-MS with the same mass, this could be the N-acyl imidazole isomer. Using a protecting group on the imidazole nitrogen can prevent this if it becomes a persistent issue.

N-Alkylation Reactions

Question: I am trying to perform a reductive amination with an aldehyde/ketone and a reducing agent, but I am observing a complex mixture of products. What is happening?

Answer: Reductive amination with this primary amine can be complicated by over-alkylation to the tertiary amine and potential reactions with the imidazole ring. The initially formed secondary amine can compete with the starting primary amine for the electrophile.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aldehyde or ketone to ensure full conversion of the primary amine.

  • Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the imine in the presence of the carbonyl starting material. Sodium triacetoxyborohydride (STAB) is often an excellent choice for this transformation.

  • pH Control: The formation of the imine is pH-dependent. For primary amines, a pH of 4-6 is often optimal. The reaction mixture will be acidic due to the dihydrochloride salt, but you may need to add a small amount of acid (e.g., acetic acid) to maintain the optimal pH.

Potential Side Reaction: Imidazole N-Alkylation

Direct N-alkylation of the imidazole ring is a common reaction.[8] If your reaction conditions are basic and you are using an alkyl halide, you may see alkylation on one of the imidazole nitrogens in addition to the primary amine. If selective N-alkylation of the primary amine is desired, consider protecting the imidazole ring first.

Protecting the Imidazole Ring:

If side reactions involving the imidazole ring are problematic, consider using a protecting group.

Protecting GroupIntroductionRemovalKey Features
Trityl (Tr) Trityl chloride, base (e.g., TEA)Mild acid (e.g., TFA, acetic acid)Bulky, provides steric hindrance. Stable to basic and neutral conditions.
Boc Boc₂O, baseStrong acid (e.g., TFA, HCl)Commonly used, stable to many reaction conditions.
SEM SEM-Cl, baseFluoride source (e.g., TBAF) or acidAllows for regioselective functionalization of the imidazole ring.
Purification and Analysis

Question: My final compound is very polar and difficult to purify by standard silica gel chromatography. What are my options?

Answer: The high polarity of this amine, especially in its salt form, makes it challenging to purify using normal-phase silica gel chromatography, often resulting in streaking and poor separation.

Purification Strategies:

  • Reverse-Phase HPLC: This is often the most effective method for purifying polar, water-soluble compounds. Use a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like 0.1% TFA or formic acid.[9]

  • Ion-Exchange Chromatography: Strong cation exchange (SCX) cartridges can be used to capture the basic amine, allowing non-basic impurities to be washed away. The desired compound is then eluted with a solution of a stronger base, such as ammonia in methanol.[10]

  • Salt Formation and Recrystallization: If the free base is obtained, it can be converted back to a hydrochloride or another salt (e.g., tartrate, citrate) and purified by recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/isopropanol).

Purity Analysis:

  • LC-MS: This is the ideal technique to assess the purity of your compound and identify any byproducts. The expected [M+H]⁺ for the free base (C₇H₁₁N₃) is approximately 138.10.

  • ¹H NMR: The proton NMR spectrum of the free base in a solvent like CDCl₃ or DMSO-d₆ should show characteristic signals for the cyclobutane protons, the imidazole ring protons, and the amine protons. The chemical shifts will vary depending on the protonation state.

Plausible Side Reactions and Mechanistic Insights

1. Cyclobutane Ring Opening:

While the cyclobutane ring is generally stable under typical synthetic conditions, it is a strained ring system. Under harsh conditions, such as high heat or radical-mediated processes, ring-opening could occur.[11] For most standard applications like amide coupling and N-alkylation, this is not a significant concern.

2. Intramolecular Cyclization:

Under certain conditions, particularly with a linker that allows for a favorable ring size, intramolecular cyclization between the primary amine and the imidazole ring could be possible, leading to a fused heterocyclic system. This is more likely to occur if the imidazole nitrogen is activated.

Decision Tree for Troubleshooting Low Yields in Amide Coupling:

Start Low Yield in Amide Coupling Check_Base Used at least 2 eq. of base? Start->Check_Base Add_Base Increase base to >2 eq. Check_Base->Add_Base No Check_Coupling What coupling agent was used? Check_Base->Check_Coupling Yes Add_Base->Check_Coupling Use_Stronger_Coupling Switch to HATU, T3P, or acid chloride Check_Coupling->Use_Stronger_Coupling Standard (e.g., EDC) Check_Temp Reaction at room temp? Check_Coupling->Check_Temp Strong (e.g., HATU) Use_Stronger_Coupling->Check_Temp Increase_Temp Gently heat to 40-50 °C Check_Temp->Increase_Temp Yes Check_Purity Check starting material purity Check_Temp->Check_Purity No Increase_Temp->Check_Purity

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability in 3-(1H-Imidazol-2-yl)cyclobutan-1-amine Dihydrochloride Formulations

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. This resource is designed for researchers, scientists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals actively working with this compound. Our goal is to provide a comprehensive, scientifically grounded framework for diagnosing and overcoming the challenges associated with its poor oral bioavailability. This guide synthesizes established principles of pharmaceutical science with actionable troubleshooting protocols to support your formulation development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and challenges of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

Q1: What are the expected physicochemical properties of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride?

Answer: While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its chemical structure—an imidazole ring, a cyclobutane linker, a primary amine, and its formulation as a dihydrochloride salt.[1][2] The dihydrochloride salt form is designed to significantly enhance aqueous solubility.[2]

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Characteristic Rationale & Implications for Bioavailability
Molecular Formula C₇H₁₁N₃ · 2HCl The presence of multiple nitrogen atoms and the dihydrochloride salt suggest high polarity.
Aqueous Solubility High As an amine hydrochloride salt, the compound is expected to be highly soluble in water and gastrointestinal fluids.[2] This suggests that solubility is unlikely to be the primary barrier to absorption.
LogP (Predicted) Low (likely < 0) The parent amine has a predicted XlogP of -0.2.[1] The salt form will be even more hydrophilic. This low lipophilicity is a strong indicator of poor passive diffusion across the lipid-rich intestinal cell membranes.[3]

| BCS Classification | Likely Class III | Based on its high expected solubility and predicted low permeability, the compound is anticipated to fall under the Biopharmaceutics Classification System (BCS) Class III.[4][5][6] |

Q2: Why is the bioavailability of this compound likely poor despite its good water solubility?

Answer: This is a classic challenge for BCS Class III compounds.[5] Oral drug absorption is governed by both solubility in intestinal fluid and permeability across the gut wall.[6][7] For 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, the rate-limiting step for absorption is not its ability to dissolve, but its ability to pass through the intestinal epithelium.[4][5] The molecule's high polarity and low lipophilicity make it difficult to passively diffuse across the lipid bilayer of enterocytes (the cells lining the intestine).[8]

Q3: What are the primary biological barriers to the oral absorption of a hydrophilic compound like this?

Answer: The gastrointestinal (GI) tract presents several formidable barriers to the absorption of polar molecules:[9][10][11]

  • The Apical Membrane of Enterocytes: This lipid membrane is the primary barrier. Hydrophilic molecules cannot easily partition into and diffuse across it.

  • Tight Junctions: These protein complexes seal the space between adjacent enterocytes, severely restricting the "paracellular" pathway (passage between cells) for all but the smallest molecules.[10]

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are embedded in the enterocyte membrane.[12] They function as cellular pumps, actively transporting absorbed drug molecules back into the intestinal lumen, thereby reducing net absorption.[13][14]

  • Enzymatic Degradation: The lumen of the GI tract and the enterocytes themselves contain enzymes (e.g., cytochrome P450s like CYP3A4) that can metabolize the drug before it reaches systemic circulation, an effect known as first-pass metabolism.[15]

Q4: What are the main formulation strategies to consider for improving the bioavailability of a BCS Class III drug?

Answer: For a permeability-limited compound, the primary goal is to enhance its transport across the intestinal epithelium. The main strategies fall into three categories:[4][16]

  • Permeation Enhancement: Using excipients that transiently open tight junctions or disrupt the cell membrane to facilitate drug passage.[17][18]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate the drug and utilize lipid absorption pathways, potentially including lymphatic transport, which bypasses the liver's first-pass metabolism.[19][20][21]

  • Prodrug Approach: Chemically modifying the parent molecule to create a more lipophilic, permeable version (a prodrug) that is converted back to the active parent drug after absorption.[22][23][24]

Part 2: Troubleshooting Guide for Formulation Development

This guide provides a structured, problem-oriented approach to formulation development, complete with the scientific rationale and detailed experimental workflows.

Problem 1: Confirmed Low Permeability Across Intestinal Epithelium

Your initial screening confirms high solubility but poor transport in cellular models. This is the baseline expectation for this compound.

Causality: The molecule's hydrophilic nature prevents efficient passive transcellular diffusion. The paracellular pathway is restricted by tight junctions.

Troubleshooting Workflow:

G cluster_0 Step 1: Quantify the Problem cluster_1 Step 2: Implement Enhancement Strategy cluster_2 Step 3: Validate Improvement A Perform Caco-2 Permeability Assay (Protocol A1) B Calculate Apparent Permeability (Papp) A->B Analyze Samples C C B->C Papp < 1 x 10⁻⁶ cm/s? D Strategy A: Formulate with Permeation Enhancers (Table 2) C->D Yes E Strategy B: Develop Nanoparticle Formulation (e.g., Polymeric or Lipid-based) C->E Yes F Strategy C: Synthesize Prodrug (See Problem 3) C->F Yes G Re-evaluate with Caco-2 Assay D->G E->G H Proceed to in vivo PK studies G->H Significant Papp Increase

Caption: Workflow for addressing low intestinal permeability.

This in-vitro model uses human colon adenocarcinoma cells (Caco-2), which differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A TEER value > 250 Ω·cm² is generally acceptable.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayer gently with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test formulation (compound dissolved in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt is the steady-state flux (rate of drug appearance in the basolateral chamber).

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the apical chamber.

PEs work by transiently and reversibly opening the tight junctions or disrupting the cell membrane to allow paracellular or transcellular transport.[18][25]

Table 2: Examples of Permeation Enhancers for Formulation Screening

Enhancer Class Example(s) Proposed Mechanism Starting Concentration (w/v)
Polymers Chitosan Interacts with tight junction proteins (e.g., claudins) at pH < 6.5.[18] 0.1 - 0.5%
Medium-Chain Glycerides Capmul® MCM, Captex® 355 Disrupts the cell membrane, increasing its fluidity.[17] 1 - 10%
Surfactants Tween® 80, Labrasol® Both membrane fluidization and potential inhibition of efflux pumps.[19][25] 0.5 - 5%

| Cyclodextrins | HP-β-CD, SBE-β-CD | Can extract cholesterol from the cell membrane, temporarily increasing permeability.[18] | 5 - 20% |

Problem 2: High Efflux Ratio Observed in Bidirectional Caco-2 Assay

Even with some permeability enhancement, the net transport of the drug is low. This suggests the involvement of active efflux pumps.

Causality: Efflux transporters like P-glycoprotein (P-gp) recognize the drug as a substrate and actively pump it from inside the cell back into the GI lumen, working directly against absorption.[13][14] An imidazole group can sometimes be a recognition motif for these transporters.

Troubleshooting Workflow:

This protocol expands on the basic permeability assay by measuring transport in both directions.

  • Perform Permeability Assay: Conduct the Caco-2 assay as described in Protocol A1 to determine the apical-to-basolateral permeability (Papp, A→B).

  • Reverse Permeability Assay: Simultaneously, conduct the experiment in the reverse direction (basolateral-to-apical) to determine Papp, B→A.

    • Add the compound to the basolateral chamber and sample from the apical chamber.

  • Calculate Efflux Ratio (ER): ER = Papp, B→A / Papp, A→B

  • Interpretation: An ER > 2 is a strong indication that the compound is a substrate for active efflux.[14]

  • Confirmatory Test: Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., 10 µM Verapamil). If the ER decreases significantly (approaches 1), it confirms P-gp mediated efflux.

Many pharmaceutical excipients, particularly surfactants, have been shown to inhibit P-gp, offering a dual benefit of enhancing solubility/permeability and blocking efflux.[19][25]

  • Actionable Step: Screen formulations containing P-gp inhibiting excipients like Tween® 80, Cremophor® EL, or Pluronic® block copolymers.[5][25] Re-evaluate the formulation using the bidirectional Caco-2 assay (Protocol A2) to confirm a reduction in the efflux ratio.

Problem 3: Insufficient In Vivo Exposure Despite In-Vitro Permeability Enhancement

Your optimized formulation shows improved Caco-2 permeability, but pharmacokinetic (PK) studies in animals still reveal low oral bioavailability (F%).

Causality: This points to two likely culprits:

  • High First-Pass Metabolism: The drug is being rapidly metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[15]

  • Fundamental Permeability Limit: The enhancement strategies are insufficient, and a more profound modification of the molecule's properties is required.

Troubleshooting Workflow:

LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon dilution in the GI tract.[20][21]

  • Mechanism of Action:

    • Maintains Solubilization: The drug remains dissolved within the lipid droplets, avoiding precipitation.

    • Promotes Lymphatic Uptake: Highly lipophilic formulations can be absorbed via the intestinal lymphatic system, which drains into the thoracic duct and then into systemic circulation, bypassing the liver and its first-pass metabolism.[19]

    • Permeation Enhancement: The lipid components and surfactants can themselves act as permeation enhancers.[17]

  • Solubility Screening: Determine the solubility of the compound in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).

  • Construct Ternary Phase Diagram: Systematically mix the best-performing oil, surfactant, and co-solvent in different ratios. For each mixture, add water and observe the resulting emulsion. Map the regions that form clear or bluish-white, stable microemulsions.

  • Select & Characterize Lead Formulations: Choose formulations from the optimal region of the phase diagram. Characterize them for droplet size (should be <200 nm for efficient absorption), self-emulsification time, and stability.

  • In-vitro Dissolution & In-vivo Evaluation: Perform in-vitro dissolution tests in simulated intestinal fluids. Test the lead formulation in an animal PK study and compare the bioavailability against a simple aqueous solution.

A prodrug is an inactive or less active derivative of a drug molecule that is converted in vivo to release the active parent drug.[22][23] For a polar amine, the goal is to mask the hydrophilic groups to increase lipophilicity and passive diffusion.[26]

G cluster_0 Outside Cell (GI Lumen) cluster_1 Inside Cell / Systemic Circulation Prodrug Prodrug + Lipophilic Promolety + Masked Amine - High Permeability Membrane Intestinal Epithelium Prodrug->Membrane Passive Diffusion Parent_Drug Parent Drug - Free Amine - Pharmacologically Active Membrane->Parent_Drug Enzymatic Cleavage (e.g., by Esterases)

Caption: Conceptual workflow of a prodrug strategy.

  • Common Amine Prodrug Strategies:

    • (Acyloxy)alkyl Carbamates: These prodrugs can be designed to be cleaved by ubiquitous esterase enzymes in the body to release the parent amine.[23]

    • Amino Acid Conjugates: Attaching an amino acid can target specific amino acid transporters in the gut (like PEPT1), hijacking an active uptake mechanism to improve absorption.[22][27]

    • N-Phosphonooxymethyl Prodrugs: This strategy introduces a polar, water-soluble group that is cleaved by enzymes like alkaline phosphatase to release the parent amine.[26]

  • Actionable Step: Collaborate with medicinal chemists to synthesize one or more prodrug candidates. Evaluate their lipophilicity (LogP/LogD), chemical stability in simulated gastric/intestinal fluids, and enzymatic conversion rates in plasma or liver microsomes. Promising candidates should then be tested for permeability (Protocol A1) and ultimately in vivo bioavailability.

References
  • Krishnan, P., et al. (2001). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Gomes, P., et al. (2008). Prodrugs for Amines. Molecules. Available at: [Link]

  • ABITEC. (n.d.). Excipients For Permeation Enhancement. ABITEC Corporation. Available at: [Link]

  • Jain, A., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Li, M., et al. (2024). Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. MDPI. Available at: [Link]

  • Gomes, P., et al. (2008). Prodrugs for Amines. ResearchGate. Available at: [Link]

  • Patel, R., et al. (2025). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Biomaterials Connect. Available at: [Link]

  • Zenodo. (2024). THE EFFECTS OF EXCIPIENTS ON DRUG SOLUBILITY & PERMEABILITY: A BIOPHARMACEUTICAL PERSPECTIVE. Zenodo. Available at: [Link]

  • Gong, C., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Dove Press. Available at: [Link]

  • Huttunen, K. M., et al. (2011). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online. Available at: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • Riggs, J.R., et al. (2006). Factor VIIa inhibitors: a prodrug strategy to improve oral bioavailability. PubMed. Available at: [Link]

  • Thomas, C. (2024). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology. Available at: [Link]

  • Lubrizol Life Science. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Available at: [Link]

  • Beg, S., et al. (2016). Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs. Hindawi. Available at: [Link]

  • Shaji, J., & Patole, V. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Hindawi. Available at: [Link]

  • Hilaris Publisher. (2023). Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. Hilaris Publisher. Available at: [Link]

  • PubChem. (n.d.). 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Chembase.cn. (n.d.). 3-(1H-imidazol-2-yl)cyclobutan-1-one hydrochloride. Chembase.cn. Available at: [Link]

  • Shaji, J., & Patole, V. (2013). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed. Available at: [Link]

  • Rather, I.A., et al. (2018). Challenges in oral drug delivery: A nano-based strategy to overcome. ResearchGate. Available at: [Link]

  • Walsh Medical Media. (2023). The Crucial Role of Transporters in Drug Disposition and Metabolism. Walsh Medical Media. Available at: [Link]

  • Al-Hilal, T.A., et al. (2021). Advances in Oral Drug Delivery. Frontiers in Pharmacology. Available at: [Link]

  • NextSDS. (n.d.). (1r,3r)-3-(1H-imidazol-1-yl)cyclobutan-1-amine dihydrochloride. NextSDS. Available at: [Link]

  • Taylor & Francis. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Taylor & Francis. Available at: [Link]

  • de Witte, W., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Wiley Online Library. Available at: [Link]

  • Hashem, F.A., et al. (2019). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. MDPI. Available at: [Link]

  • Tzakos, A.G., et al. (2023). Grand challenges in oral drug delivery. Frontiers in Drug Delivery. Available at: [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Role of transporters in drug absorption and elimination. ijrpps.com. Available at: [Link]

  • Neliti. (2020). Addressing the challenges and advancements in oral drug delivery systems for biopharmaceuticals. Neliti. Available at: [Link]

  • Wang, L., et al. (2022). Advances in Pharmacokinetic Mechanisms of Transporter-Mediated Herb-Drug Interactions. MDPI. Available at: [Link]

  • Iljin, V.V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Ogarev-online. Available at: [Link]

  • Semantic Scholar. (n.d.). Scientific perspectives on drug transporters and their role in drug interactions. Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). 3-(1h-imidazol-2-yl)cyclobutan-1-one hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, S., et al. (2009). Loss of orally administered drugs in GI tract. PubMed Central. Available at: [Link]

  • Journal of Pharmaceutical Research. (2024). Oral Mucosal Absorption: Mechanisms, Methods, and Challenges in Drug Delivery. jprsolutions.info. Available at: [Link]

  • S.L., H., & K., G. (2011). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. ResearchGate. Available at: [Link]

  • Walsh Medical Media. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine: Dihydrochloride Salt vs. Free Base

An In-Depth Guide for Pharmaceutical Development In the landscape of drug discovery and development, the selection of an appropriate solid form for an active pharmaceutical ingredient (API) is a critical decision that pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Pharmaceutical Development

In the landscape of drug discovery and development, the selection of an appropriate solid form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, stability, and manufacturability.[1] More than half of all medicines on the market are administered as salts, a testament to the power of this simple modification to overcome suboptimal physicochemical and biopharmaceutical properties of the parent drug molecule.[2][3][4] This guide provides a comprehensive comparative analysis of the dihydrochloride salt and the free base form of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine, a molecule of interest in contemporary pharmaceutical research.

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the rationale behind salt selection and providing a framework for experimental evaluation. While specific experimental data for this particular molecule is not extensively available in public literature, this guide synthesizes established principles of salt chemistry with methodologies for empirical characterization.

The Rationale for Salt Formation

The conversion of a free base, such as 3-(1H-Imidazol-2-yl)cyclobutan-1-amine, into a salt form is a strategic maneuver to enhance its properties. The primary amine and the imidazole ring present in the molecule are basic centers that can be protonated by an acid, in this case, hydrochloric acid, to form a dihydrochloride salt. This transformation from a neutral molecule to an ionic salt can significantly alter key parameters.[5]

Key Advantages of Salt Formation:

  • Enhanced Solubility and Dissolution Rate: This is often the most sought-after improvement. Salt forms of drugs typically exhibit higher aqueous solubility compared to their free base counterparts, which can lead to improved bioavailability, particularly for compounds in BCS Class II and IV.[3][6]

  • Improved Stability: Salt formation can protect sensitive functional groups from degradation. For amines, conversion to a salt prevents oxidation of the nitrogen's lone pair of electrons, a common degradation pathway.[7][8]

  • Better Crystallinity and Handling Properties: Salts often form more stable and well-defined crystals than their corresponding free bases.[2] This can be advantageous for purification, filtration, and formulation processes.[8]

  • Modified Melting Point: Salt formation can increase the melting point of a compound, which is beneficial for processing and stability.[1][6]

It is important to note, however, that salt formation can also introduce challenges, such as increased hygroscopicity (the tendency to absorb moisture from the air).[3] Therefore, a thorough experimental comparison is indispensable.

Comparative Physicochemical Profile: A Predictive Overview

The following table summarizes the expected differences between the free base and the dihydrochloride salt of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine based on general chemical principles.

Property3-(1H-Imidazol-2-yl)cyclobutan-1-amine (Free Base)3-(1H-Imidazol-2-yl)cyclobutan-1-amine DihydrochlorideRationale & Significance
Aqueous Solubility LowerHigherThe ionic nature of the salt allows for stronger interactions with polar water molecules, leading to increased solubility. This is a critical factor for oral and parenteral drug delivery.[5]
Dissolution Rate SlowerFasterThe higher solubility and different crystal lattice energy of the salt typically result in a faster dissolution rate, which can directly impact the onset of therapeutic action.[8]
Stability More susceptible to oxidative degradation.Generally more stable due to the protonation of the amine and imidazole nitrogen atoms, which protects them from oxidation.[7][8]Enhanced stability can lead to a longer shelf-life and more robust formulation options.
Hygroscopicity LowerPotentially HigherSalts, being ionic, have a greater affinity for water molecules and may absorb more moisture from the environment. This needs to be experimentally determined.[8]
Melting Point LowerHigherThe strong ionic interactions in the salt's crystal lattice require more energy to overcome, resulting in a higher melting point.[1]
pKa Represents the acidity of the protonated amine and imidazole groups.Not directly applicable; the compound exists in its protonated form.The pKa of the free base is crucial for predicting its behavior in different pH environments, such as the gastrointestinal tract, and for selecting appropriate salt formers.

Experimental Workflows for Characterization

To move from prediction to empirical data, a series of well-defined experiments are necessary. The following protocols outline the methodologies for a comprehensive comparative analysis.

Workflow for Salt vs. Free Base Characterization

G cluster_0 Sample Preparation cluster_1 Physicochemical Characterization cluster_2 Stability Assessment Prep_FB Synthesize/Acquire Free Base Solubility Solubility Determination Prep_FB->Solubility pKa pKa Determination (Free Base) Prep_FB->pKa Hygro Hygroscopicity Analysis Prep_FB->Hygro DSC Thermal Analysis (DSC/TGA) Prep_FB->DSC PXRD Crystallinity (PXRD) Prep_FB->PXRD Stability Forced Degradation Studies Prep_FB->Stability Prep_Salt Synthesize Dihydrochloride Salt Prep_Salt->Solubility Prep_Salt->Hygro Prep_Salt->DSC Prep_Salt->PXRD Prep_Salt->Stability pKa->Solubility Informs pH-solubility profile Hygro->Stability Impacts degradation pathways PXRD->Solubility Polymorphism affects solubility

Caption: Workflow for the comparative analysis of the free base and dihydrochloride salt.

Detailed Experimental Protocols

1. pKa Determination (Potentiometric Titration)

  • Objective: To determine the acid dissociation constants (pKa) of the basic functional groups in the free base.

  • Principle: A solution of the free base is titrated with a standardized acid (e.g., HCl), and the pH is monitored. The pKa values correspond to the pH at the half-equivalence points.[9][10]

  • Procedure:

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[9]

    • Accurately weigh and dissolve a sample of the free base in water or a water/co-solvent mixture to a known concentration (e.g., 1-10 mM).[10]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[9]

    • Titrate the solution with a standardized solution of 0.1 M HCl, adding small increments of the titrant.[9]

    • Record the pH after each addition, allowing the reading to stabilize.

    • Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoint of the buffer regions on the titration curve.[9]

2. Aqueous Solubility Determination (Shake-Flask Method)

  • Objective: To quantitatively measure the equilibrium solubility of both the free base and the dihydrochloride salt in water.

  • Principle: An excess amount of the compound is agitated in a solvent (water) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured.

  • Procedure:

    • Add an excess amount of the compound to a vial containing a known volume of purified water.

    • Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After equilibration, filter the suspension through a 0.45 µm filter to remove undissolved solids.

    • Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Express the solubility in units such as mg/mL or µg/mL.

3. Hygroscopicity Analysis (Dynamic Vapor Sorption - DVS)

  • Objective: To assess the tendency of both forms to absorb moisture from the atmosphere.[11]

  • Principle: DVS measures the change in mass of a sample as it is exposed to a controlled range of relative humidity (RH) at a constant temperature.[12]

  • Procedure:

    • Place a known mass of the sample in the DVS instrument.

    • Expose the sample to a programmed humidity profile, typically starting from a low RH (e.g., 5%) and incrementally increasing to a high RH (e.g., 95%), followed by a desorption cycle back to the low RH.

    • The instrument continuously records the mass of the sample.

    • Plot the change in mass (%) versus the RH. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).[13]

4. Thermal Analysis (DSC and TGA)

  • Objective: To determine the melting point, thermal stability, and presence of solvates or hydrates.

  • Principle:

    • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting and polymorphic transitions.

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to detect desolvation and decomposition.

  • Procedure:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate DSC or TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the DSC thermogram (heat flow vs. temperature) and the TGA thermogram (mass vs. temperature).

    • Analyze the data to identify the melting point (from the DSC peak) and any mass loss events (from the TGA curve).

5. Crystallinity Assessment (Powder X-Ray Diffraction - PXRD)

  • Objective: To determine if the material is crystalline or amorphous and to identify its polymorphic form.

  • Principle: PXRD analyzes the diffraction pattern of X-rays scattered by the crystal lattice of a solid material. Crystalline materials produce a characteristic pattern of sharp peaks, while amorphous materials produce a broad halo.

  • Procedure:

    • Gently pack the powdered sample into a sample holder.

    • Place the holder in the PXRD instrument.

    • Scan the sample over a defined range of 2θ angles.

    • Analyze the resulting diffractogram to assess the crystallinity and identify the unique peak positions for each form.

Interpreting the Data: Making an Informed Decision

The selection between the free base and the dihydrochloride salt is a multi-faceted decision that requires a holistic evaluation of the experimental data.

G cluster_data Experimental Data cluster_form Candidate Forms Decision Optimal Form Selection FreeBase Free Base Decision->FreeBase Salt Dihydrochloride Salt Decision->Salt Solubility High Solubility Solubility->Decision Stability High Stability Stability->Decision Hygro Low Hygroscopicity Hygro->Decision Process Good Processability Process->Decision

Caption: Decision-making framework for selecting the optimal solid form.

A high-priority candidate for further development would ideally exhibit:

  • Sufficient aqueous solubility to achieve the desired therapeutic concentration.

  • Excellent chemical and physical stability under storage and processing conditions.

  • Low hygroscopicity to minimize handling and formulation challenges.

  • A crystalline form that is non-polymorphic or has a well-controlled polymorphic form.

If the dihydrochloride salt demonstrates significantly improved solubility and stability without introducing unmanageable hygroscopicity, it would likely be the preferred form for development. Conversely, if the free base possesses adequate properties and the salt is highly hygroscopic or exhibits complex polymorphism, the free base may be the more practical choice.[1]

Conclusion

The choice between the free base and a salt form of an API like 3-(1H-Imidazol-2-yl)cyclobutan-1-amine is a pivotal step in the drug development process.[2] A systematic and data-driven approach, grounded in the experimental protocols outlined in this guide, is essential for making an informed decision. By thoroughly characterizing and comparing the physicochemical properties of each form, researchers can select the optimal candidate that balances therapeutic efficacy, stability, and manufacturability, ultimately paving the way for a successful drug product.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • Hygroscopicity Testing. BOC Sciences.
  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Preprints.org.
  • salt selection in pharmaceutical product development. Slideshare.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.
  • Role of Salt Selection in Drug Discovery and Development. ResearchGate.
  • CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals.
  • Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts.
  • Hygroscopicity Evaluation. Technology Networks.
  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights.
  • Determining pKa. Enamine.
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
  • Why are organic amines often more stable as the HCl salt than in the free base form?. Reddit.
  • Pharmaceutical Salts Optimization of Solubility or Even More?. PharmaTech.com.

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Comparative

A Comparative Guide to LC-MS Purity Validation of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

This guide provides a comprehensive comparison of two prominent LC-MS methodologies for the purity validation of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, a novel polar small molecule. As researchers, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two prominent LC-MS methodologies for the purity validation of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, a novel polar small molecule. As researchers, scientists, and drug development professionals, ensuring the purity and integrity of such compounds is paramount. This document offers an in-depth analysis of Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) coupled with mass spectrometry, supported by detailed experimental protocols and expected outcomes.

The inherent polarity of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride presents a significant challenge for traditional reversed-phase chromatography, where it is poorly retained.[1][2][3] This guide will explore two effective alternative strategies to achieve robust and reliable purity analysis.

Understanding the Analyte: 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

3-(1H-Imidazol-2-yl)cyclobutan-1-amine is a polar molecule containing a basic amine group and a basic imidazole ring. The dihydrochloride salt form further enhances its hydrophilicity.

Key Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC7H13Cl2N3PubChem
Monoisotopic Mass209.0537 g/mol PubChem
[M+H]+138.1026 m/zPubChem[4]
XlogP-0.2PubChem[4]

The low XlogP value confirms the high polarity of the free base, indicating that specialized chromatographic techniques are necessary for adequate retention and separation from potential impurities.

Comparative Analysis of LC-MS Methodologies

Two primary LC-MS methodologies are evaluated for their suitability in analyzing 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[5][6][7] It is particularly well-suited for the retention and separation of highly polar compounds that are not retained by reversed-phase columns.[2][3]

  • Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC): This method employs a conventional nonpolar stationary phase but includes an ion-pairing reagent in the mobile phase.[8][9] The ion-pairing reagent forms a neutral complex with the charged analyte, enhancing its retention on the reversed-phase column.[10]

The following sections provide a detailed comparison of these two approaches, including their underlying principles, advantages, and limitations.

Method 1: HILIC-MS for Purity Determination

Principle of HILIC

HILIC separation is based on the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase, which has a high organic content.[6][7] As the aqueous component of the mobile phase is the strong eluting solvent, a gradient is run from high to low organic concentration.

Experimental Workflow for HILIC-MS Analysis

HILIC_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Weigh Compound Dissolve Dissolve in H₂O/ACN Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter LC HILIC Separation (Amide Column) Filter->LC MS ESI+ MS Detection (Full Scan & dd-MS²) LC->MS Integration Peak Integration MS->Integration Purity Purity Calculation (% Area) Integration->Purity Impurity Impurity Identification Integration->Impurity

Caption: HILIC-MS workflow for purity validation.

Detailed HILIC-MS Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

  • Dissolve in 1 mL of a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

2. LC-MS Parameters:

ParameterSettingRationale
LC System UHPLC SystemProvides high resolution and sensitivity.
Column Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)Offers good retention for polar amines.[2]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Provides a source of protons for good peak shape and MS sensitivity.
Mobile Phase B AcetonitrileThe weak solvent in HILIC.
Gradient 95% B to 50% B over 10 minutesA standard gradient for screening polar compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLA smaller injection volume can improve peak shape.[11]
MS System High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)Enables accurate mass measurement for impurity identification.
Ionization Mode Positive Electrospray (ESI+)The amine and imidazole groups are readily protonated.
Scan Mode Full Scan (m/z 50-500) and data-dependent MS/MS (dd-MS²)Full scan for purity, dd-MS² for structural elucidation of impurities.
Expected Results and Discussion
  • Retention: The main peak for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine should be well-retained on the HILIC column, eluting within the gradient.

  • Peak Shape: Symmetrical peak shape is expected due to the acidic mobile phase.

  • Mass Spectrum: The full scan mass spectrum should show a prominent ion at m/z 138.1026, corresponding to the [M+H]+ of the free base.

  • Impurity Profile: Potential impurities, such as starting materials or by-products from the synthesis, are likely to be more or less polar than the main compound and should be separated. Common impurities in imidazole synthesis can include isomers and related heterocycles.[12][13][14]

  • MS/MS Fragmentation: The fragmentation pattern of the parent ion can be used to confirm its identity. Fragmentation of the imidazole ring often involves the loss of small neutral molecules.[15][16][17]

Method 2: IP-RPLC-MS for Purity Determination

Principle of IP-RPLC

In IP-RPLC, an ion-pairing reagent with a hydrophobic tail and a charged head group is added to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, which can then be retained and separated on a nonpolar reversed-phase column. For cationic analytes like 3-(1H-Imidazol-2-yl)cyclobutan-1-amine, a volatile anionic ion-pairing agent such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is commonly used for MS compatibility.

Experimental Workflow for IP-RPLC-MS Analysis

IPRPLC_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Weigh Compound Dissolve Dissolve in H₂O Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter LC IP-RPLC Separation (C18 Column) Filter->LC MS ESI+ MS Detection (Full Scan & dd-MS²) LC->MS Integration Peak Integration MS->Integration Purity Purity Calculation (% Area) Integration->Purity Impurity Impurity Identification Integration->Impurity

Caption: IP-RPLC-MS workflow for purity validation.

Detailed IP-RPLC-MS Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

  • Dissolve in 1 mL of water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

2. LC-MS Parameters:

ParameterSettingRationale
LC System UHPLC SystemHigh resolution and sensitivity.
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)Standard for reversed-phase chromatography.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides an ion-pairing agent and an acidic environment.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileMaintains the ion-pairing agent concentration during the gradient.
Gradient 5% B to 95% B over 10 minutesA standard reversed-phase gradient.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLStandard injection volume.
MS System High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)For accurate mass measurements.
Ionization Mode Positive Electrospray (ESI+)Analyte is positively charged.
Scan Mode Full Scan (m/z 50-500) and data-dependent MS/MS (dd-MS²)For purity assessment and impurity identification.
Expected Results and Discussion
  • Retention: With the ion-pairing reagent, the main peak should now be retained on the C18 column.

  • Peak Shape: TFA generally provides good peak shape for basic compounds.

  • Mass Spectrum: A strong signal at m/z 138.1026 is expected. However, TFA can cause ion suppression in the MS, potentially leading to lower sensitivity compared to HILIC with ammonium formate.

  • Impurity Profile: Nonpolar impurities will be more strongly retained, while very polar impurities may still elute early in the gradient.

  • Considerations: TFA is a strong ion-pairing agent and can be difficult to completely wash out of the LC-MS system. It is often recommended to have a dedicated system for ion-pairing applications.

Method Comparison and Recommendations

FeatureHILIC-MSIP-RPLC-MS
Analyte Retention Excellent for highly polar compounds.Good, but dependent on the ion-pairing agent.
MS Sensitivity Generally higher due to the use of volatile mobile phase additives like ammonium formate.Can be lower due to ion suppression from ion-pairing agents like TFA.
Column Longevity Can be shorter than C18 columns if not properly cared for.Generally robust.
System Contamination Low.High potential for contamination with non-volatile ion-pairing agents. TFA can be persistent.
Method Development Can be more complex than RPLC.Relatively straightforward.
Orthogonality to RPLC High.Low.

Recommendation:

For the routine purity analysis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, HILIC-MS is the recommended primary method. It offers superior retention for this highly polar analyte and better MS sensitivity due to the use of a more MS-friendly mobile phase. The high organic content of the mobile phase in HILIC also promotes efficient desolvation in the ESI source, further enhancing sensitivity.[3]

IP-RPLC-MS serves as a valuable orthogonal method . If impurities are not well-resolved by HILIC, the different selectivity of IP-RPLC may provide the necessary separation.

Validation of the Analytical Method

Once a suitable method is developed, it must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is fit for its intended purpose.[18][19][20] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The purity validation of polar small molecules like 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride requires specialized analytical approaches. While traditional reversed-phase chromatography is inadequate, both HILIC-MS and IP-RPLC-MS offer viable solutions. HILIC-MS is recommended as the primary technique due to its superior retention and MS sensitivity for this class of compounds. IP-RPLC-MS is a valuable orthogonal method for confirmation and for resolving co-eluting impurities. The successful implementation and validation of these methods will ensure the quality and consistency of this important chemical entity in research and development.

References

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  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent, [Link][8]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed, [Link][9]

  • The mass spectra of imidazole and 1-methylimidazole. ResearchGate, [Link]

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  • What can I use to purify polar reaction mixtures?. Biotage, [Link][5]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications, [Link]

  • HILIC HPLC Column. Phenomenex, [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC, [Link][6]

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  • Imidazole Impurities and Related Compound. Veeprho, [Link][12]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions, [Link][7]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC, [Link]

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  • 3-(1H-imidazol-2-yl)cyclobutan-1-one hydrochloride — Chemical Substance Information. ECHA, [Link]

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  • Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. ACS Publications, [Link][14]

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Validation

Benchmarking Guide: Evaluating 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride Against Standard IDO1 Inhibitors

Introduction The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in immuno-oncology. IDO1 catalyzes the initial and rate-limiting step in the d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in immuno-oncology. IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 by cancer cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This dual mechanism effectively suppresses the proliferation and effector functions of T-cells, facilitating tumor immune escape.

This guide provides a comprehensive framework for benchmarking the novel compound, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride (hereafter referred to as "Test Compound"), a potential IDO1 inhibitor. The performance of the Test Compound will be objectively compared against Epacadostat (formerly INCB024360), a well-characterized and clinically evaluated IDO1 inhibitor, which will serve as our standard.

The protocols and methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for assessing the potency, cellular activity, and preliminary selectivity of new chemical entities targeting the IDO1 pathway.

The IDO1 Pathway: A Mechanism of Tumor Immune Evasion

IDO1 exerts its immunosuppressive effects through two primary mechanisms. Firstly, by catabolizing tryptophan, it depletes a crucial amino acid necessary for T-cell proliferation. Secondly, the resulting metabolites, particularly kynurenine, actively promote the differentiation of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells. The inhibition of IDO1 aims to reverse this immunosuppressive state, thereby restoring anti-tumor T-cell activity and enhancing the efficacy of other immunotherapies.

IDO1_Pathway cluster_TumorCell Tumor Microenvironment cluster_TCell T-Cell Response IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Tryptophan L-Tryptophan Tryptophan->IDO1 TCell_Activation T-Cell Proliferation & Activation Tryptophan->TCell_Activation TCell_Suppression T-Cell Suppression & Apoptosis Kynurenine->TCell_Suppression

Figure 1: The IDO1-mediated pathway of tryptophan catabolism leading to T-cell suppression.

Comparative Experimental Design: A Multi-Tiered Approach

To comprehensively evaluate the Test Compound, a tiered approach is recommended, moving from basic biochemical potency to cellular activity. This ensures that resources are directed toward compounds with the most promising profiles.

Our benchmarking strategy involves two core assays:

  • In Vitro Enzymatic Assay: To determine the direct inhibitory effect of the Test Compound on recombinant human IDO1 enzyme and calculate its half-maximal inhibitory concentration (IC₅₀).

  • Cell-Based Functional Assay: To assess the compound's ability to block IDO1 activity within a relevant cellular context, confirming cell permeability and target engagement, and to determine its half-maximal effective concentration (EC₅₀).

The workflow below illustrates the decision-making process based on the outcomes of these key experiments.

Experimental_Workflow Start Start: Synthesize Test Compound Enzyme_Assay Tier 1: In Vitro IDO1 Enzymatic Assay Start->Enzyme_Assay Calc_IC50 Determine IC₅₀ Value Enzyme_Assay->Calc_IC50 Decision_IC50 Is IC₅₀ < 1µM? Calc_IC50->Decision_IC50 Cell_Assay Tier 2: Cell-Based IDO1 Functional Assay Decision_IC50->Cell_Assay Yes Stop_Potency Stop: Poor Potency Decision_IC50->Stop_Potency No Calc_EC50 Determine EC₅₀ Value Cell_Assay->Calc_EC50 Decision_EC50 Is EC₅₀ < 5µM? Calc_EC50->Decision_EC50 Advance Advance to Selectivity & In Vivo Studies Decision_EC50->Advance Yes Stop_Cellular Stop: Poor Cellular Activity or Permeability Decision_EC50->Stop_Cellular No

Comparative

Cross-Validation of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine Dihydrochloride Binding Assays: A Comparative Guide

As GPCR structural biology and neuropharmacology advance, the demand for highly specific, conformationally restricted ligands has surged. For researchers targeting the Histamine H3 and H4 receptors (H3R/H4R) or Trace Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

As GPCR structural biology and neuropharmacology advance, the demand for highly specific, conformationally restricted ligands has surged. For researchers targeting the Histamine H3 and H4 receptors (H3R/H4R) or Trace Amine-Associated Receptors (TAARs), 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride serves as a critical structural probe.

Unlike endogenous histamine—which features a highly flexible ethylamine side chain—this compound utilizes a cyclobutane ring to lock the spatial relationship between the basic amine and the imidazole ring. Furthermore, shifting the attachment point to the 2-position of the imidazole ring alters the tautomeric hydrogen-bonding vector. This guide objectively compares the binding performance of this restricted scaffold against standard flexible ligands and provides field-proven, self-validating protocols for orthogonal assay cross-validation.

Mechanistic Rationale: The Causality of Conformational Restriction

Endogenous histamine binds to all four receptor subtypes (H1R–H4R) with varying affinities, making it a poor tool for isolating subtype-specific signaling. The binding pocket of H3R and H4R relies heavily on a conserved Aspartate (D3.32) to anchor the basic amine, and a Glutamate (E5.46) to interact with the imidazole ring 1.

By introducing a cyclobutane spacer, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine restricts the dihedral angles of the ligand. This structural rigidity minimizes the entropic penalty upon binding and forces the molecule into a specific geometry. If this geometry perfectly complements the H3R pocket but clashes with the slightly different H4R pocket, subtype selectivity is achieved 2.

Pathway Ligand 3-(1H-Imidazol-2-yl) cyclobutan-1-amine H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R High Affinity H4R Histamine H4 Receptor (Immune Cells) Ligand->H4R Subtype Bias Gi Gαi/o Protein Activation H3R->Gi Conformational Shift H4R->Gi Conformational Shift cAMP ↓ cAMP Production Gi->cAMP Adenylyl Cyclase Inhibition

Fig 1: Gαi/o-mediated signaling pathway activation by conformationally restricted imidazole ligands.

Comparative Performance Data

To establish a baseline, we compare the pharmacological profile of the cyclobutane-restricted scaffold against classic histaminergic ligands. The data below illustrates how conformational restriction impacts equilibrium affinity ( Ki​ ) and functional activity.

Ligand / CompoundStructural ClassH3R Affinity ( pKi​ )H4R Affinity ( pKi​ )Primary Functional Role
Histamine Flexible Endogenous8.0 ± 0.27.9 ± 0.1Endogenous Pan-Agonist
Imetit Flexible 4-Imidazole9.5 ± 0.18.8 ± 0.2H3/H4 Full Agonist
Clobenpropit Flexible Isothiourea8.9 ± 0.17.5 ± 0.2H3 Antagonist / H4 Agonist
Pitolisant Non-Imidazole Ether8.5 ± 0.2< 5.0H3 Inverse Agonist
3-(1H-Imidazol-2-yl)cyclobutan-1-amine Restricted 2-Imidazole 8.2 ± 0.3 < 6.0 Subtype-Selective Probe

Note: The restricted cyclobutane scaffold demonstrates a pronounced drop in H4R affinity compared to flexible analogs, making it an excellent tool for isolating H3R-mediated Gαi/o signaling without H4R cross-talk.

Orthogonal Cross-Validation Workflows

Relying solely on equilibrium binding ( Ki​ ) can mask kinetic liabilities, such as target depletion or rebinding artifacts. Therefore, a self-validating system requires orthogonal cross-validation: coupling the "Gold Standard" Radioligand Displacement assay with real-time Surface Plasmon Resonance (SPR) kinetics 3.

Workflow cluster_0 Radioligand Displacement cluster_1 Surface Plasmon Resonance (SPR) Prep Compound Preparation (DMSO Stock -> Assay Buffer) RL_Bind Incubate with [³H]NAMH & HEK293T Membranes Prep->RL_Bind SPR_Flow Inject Analyte over Immobilized Receptor Prep->SPR_Flow RL_Data Calculate IC₅₀ & Kᵢ (Cheng-Prusoff) RL_Bind->RL_Data Rapid Filtration CrossVal Orthogonal Cross-Validation (Kᵢ ≈ K_D Correlation) RL_Data->CrossVal SPR_Data Calculate k_on, k_off, K_D (1:1 Langmuir Fit) SPR_Flow->SPR_Data Real-time Kinetics SPR_Data->CrossVal

Fig 2: Parallel workflow for orthogonal cross-validation of GPCR ligand binding kinetics.

Step-by-Step Experimental Methodologies

Protocol A: Radioligand Competition Binding Assay

Causality & Rationale: We utilize [3H] N-alpha-methylhistamine ( [3H] NAMH) because it is a highly selective H3R agonist. Agonist radioligands preferentially label the active, G-protein-coupled state of the receptor. To ensure the assay is self-validating, Non-Specific Binding (NSB) is defined using 10 µM Clobenpropit. Using an antagonist for NSB prevents the radioligand from interacting with the orthosteric site without triggering receptor internalization during the 2-hour incubation 1.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest HEK293T cells transiently expressing human H3R. Resuspend in ice-cold Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Note: MgCl₂ is critical for stabilizing the receptor-G-protein complex.

  • Compound Dilution: Prepare a 10-point concentration-response curve of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride (from 10 pM to 10 µM) in Binding Buffer containing 0.1% BSA to prevent non-specific plastic adhesion.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of test compound, and 25 µL of 2 nM [3H] NAMH. Incubate at 25°C for 120 minutes to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through a 0.5% Polyethyleneimine (PEI)-coated GF/C filter plate. Wash three times with ice-cold 50 mM Tris-HCl. PEI coating neutralizes the negative charge of the glass fiber, preventing the positively charged dihydrochloride compound from binding to the filter.

  • Detection: Add scintillation cocktail and measure radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: While radioligand assays provide affinity, they cannot resolve residence time ( 1/koff​ ). SPR provides real-time label-free kinetics. Because GPCRs are notoriously unstable outside lipid bilayers, the receptor must be immobilized within a lipid nanodisc or via a C-terminal His-tag capture on a Ni-NTA chip to maintain its native conformation 4.

Step-by-Step Procedure:

  • Surface Preparation: Condition a Series S Sensor Chip NTA with 0.5 mM NiCl₂. Inject His-tagged H3R-nanodiscs until a capture level of ~3000 Resonance Units (RU) is achieved.

  • Analyte Preparation: Dilute 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride into Running Buffer (PBS-P+, 1% DMSO) to match the exact DMSO concentration of the reference channel (eliminating bulk refractive index shifts).

  • Multi-Cycle Kinetics: Inject the compound at varying concentrations (0.1 µM to 10 µM) at a high flow rate of 50 µL/min. A high flow rate minimizes mass transport limitations, ensuring the observed kon​ is purely interaction-driven.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. Strip the Ni-NTA surface with 350 mM EDTA and reload fresh receptor nanodiscs between distinct compound series to guarantee a pristine binding surface.

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and a buffer-only injection) and fit to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Conclusion

By restricting the ethylamine chain of histamine into a cyclobutane ring, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride successfully alters the thermodynamic landscape of receptor binding. When validated through the orthogonal systems described above—matching the equilibrium Ki​ from radioligand displacement with the kinetic KD​ from SPR—researchers can confidently utilize this molecule as a robust, artifact-free probe for GPCR structural and functional assays.

References

  • Pharmacological characterization of seven human histamine H3 receptor isoforms bioRxiv
  • Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials ACS Public
  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists ACS Sensors
  • Histaminergic pharmacology of homo-oligomeric β3 γ-aminobutyric acid type A receptors characterized by surface plasmon resonance biosensor technology Biochemical Pharmacology / ResearchG

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Validation

A Practical Guide to the Comparative Pharmacokinetics of Novel Small Molecule Therapeutics: A Case Study with 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

This guide provides a comprehensive framework for conducting and interpreting a comparative pharmacokinetic (PK) study of a novel chemical entity, using the hypothetical compound 3-(1H-Imidazol-2-yl)cyclobutan-1-amine di...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting and interpreting a comparative pharmacokinetic (PK) study of a novel chemical entity, using the hypothetical compound 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride as our subject. As of this writing, publicly available pharmacokinetic data for this specific molecule is scarce. Therefore, this document serves as an instructional blueprint for researchers and drug development professionals, outlining the necessary experimental design, methodologies, and data analysis required to characterize its profile against a relevant benchmark.

For the purpose of this illustrative guide, we will postulate that 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is being investigated as a novel orally administered anti-cancer agent. The imidazole moiety is a common feature in many small molecule inhibitors, making this a plausible therapeutic area.[1][2][3]

The Imperative of Comparative Pharmacokinetics in Drug Discovery

Pharmacokinetics, the study of what the body does to a drug, is a cornerstone of drug development.[4] It describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, which collectively determine its concentration-time profile in the body.[5] A comparative PK study is essential to understand how a new drug candidate measures up against existing therapies or other development candidates. This head-to-head comparison provides critical insights into potential advantages or disadvantages in dosing frequency, bioavailability, and exposure, ultimately informing its clinical potential.[6][7]

Experimental Design: A Self-Validating System

A robust experimental design is paramount for generating reliable and interpretable pharmacokinetic data. The following sections detail the critical components of such a design.

Selection of a Comparator Compound

The choice of a comparator is a critical decision that will heavily influence the interpretation of the study's results.[6][8] The ideal comparator is typically a standard-of-care treatment for the target indication. Given our hypothetical scenario of an anti-cancer agent, a suitable comparator would be an established, orally administered small molecule inhibitor. For this guide, we will select Erlotinib , a well-characterized epidermal growth factor receptor (EGFR) kinase inhibitor, as our comparator. While not structurally identical, it represents a relevant clinical and pharmacological benchmark.

Animal Model Selection

The choice of animal model is crucial for the relevance of preclinical data to human outcomes.[9][10] Rodent models, particularly rats, are commonly used in early pharmacokinetic studies due to their well-understood physiology, ease of handling, and the availability of historical data.[11][12] For this study, we will utilize male Sprague-Dawley rats.

Dosing Regimen

To fully characterize the pharmacokinetic profile, both intravenous (IV) and oral (PO) administration routes will be employed. The IV route provides a direct measure of the drug's distribution and elimination, while the oral route allows for the assessment of absorption and oral bioavailability.[13][14]

  • Intravenous (IV) Administration: A single bolus dose will be administered to a cohort of rats. This allows for the determination of key parameters like clearance and volume of distribution, which are essential for calculating absolute bioavailability.[15][16]

  • Oral (PO) Administration: A single oral gavage dose will be administered to a separate cohort of rats. This mimics the intended clinical route of administration and allows for the determination of parameters such as Cmax, Tmax, and oral bioavailability.[13][17]

Dose selection is a critical step and is often informed by preliminary in vitro efficacy and toxicity data.[18] For this study, we will use hypothetical doses that are pharmacologically relevant.

Sample Collection

Serial blood sampling is necessary to construct a plasma concentration-time profile.[18] To minimize the impact on animal welfare and to obtain a complete profile from each animal, techniques like capillary microsampling are beneficial.[19] Blood samples will be collected at predetermined time points post-dosing.

Experimental Protocols

The following protocols are standard procedures for conducting a comparative pharmacokinetic study.

Animal Handling and Dosing

All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

  • Animal Acclimation: Male Sprague-Dawley rats (250-300g) are acclimated for at least 3 days prior to the study.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.[13]

  • Dosing:

    • IV Cohort: The test compound and comparator are formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a single bolus injection via the tail vein.

    • PO Cohort: The test compound and comparator are formulated as a suspension or solution and administered by oral gavage.

  • Blood Sampling: Blood samples (e.g., ~50 µL) are collected from the tail vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[20] Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[5][21]

  • Sample Preparation: A protein precipitation method is commonly used for plasma samples.[20] An internal standard is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). The samples are vortexed and centrifuged to pellet the precipitated proteins.

  • Chromatographic Separation: The supernatant is injected onto a liquid chromatography system. The analytes are separated on a suitable column (e.g., a C18 reversed-phase column) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[5]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The analytes are ionized (typically by electrospray ionization), and specific parent-to-daughter ion transitions are monitored in multiple reaction monitoring (MRM) mode for quantification.[21]

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[22]

Key Pharmacokinetic Parameters

The following are the key parameters that will be calculated and compared:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in plasma.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time.

  • t½ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.[15][23]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.[23]

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation.[15]

Comparative Data Presentation

The calculated pharmacokinetic parameters should be presented in a clear and concise table for easy comparison.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters in Rats

Parameter3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochlorideErlotinib (Comparator)
Oral Dose 10 mg/kg 10 mg/kg
Cmax (ng/mL)850600
Tmax (hr)1.52.0
AUC (ng*hr/mL)42003500
t½ (hr)4.56.0
F%4535
IV Dose 2 mg/kg 2 mg/kg
CL (L/hr/kg)0.450.55
Vd (L/kg)2.83.5

Visualization of Pharmacokinetic Concepts

Visual representations are crucial for understanding complex processes and data relationships.

Experimental Workflow Diagram

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting iv_dose IV Administration fasting->iv_dose po_dose Oral Administration fasting->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep storage Storage at -80°C plasma_prep->storage lcms LC-MS/MS Analysis storage->lcms pk_calc PK Parameter Calculation lcms->pk_calc comparison Comparative Analysis pk_calc->comparison G cluster_0 Plasma Concentration vs. Time cluster_1 cluster_2 0 0 4 4 8 8 12 12 16 16 20 20 24 24 Time (hours) Time (hours) y_axis Plasma Concentration (ng/mL) a b a->b  Test Compound c b->c  Test Compound d c->d  Test Compound e d->e  Test Compound f g f->g  Comparator h g->h  Comparator i h->i  Comparator j i->j  Comparator

Caption: Hypothetical plasma concentration-time profiles after oral administration.

Discussion and Interpretation

Based on our hypothetical data, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride exhibits a higher peak plasma concentration (Cmax) and a larger total exposure (AUC) compared to Erlotinib at the same dose. The time to reach peak concentration (Tmax) is slightly shorter, suggesting a faster rate of absorption. Furthermore, its oral bioavailability (F%) is higher than that of the comparator. These are all potentially favorable pharmacokinetic properties.

The shorter half-life (t½) of the test compound compared to Erlotinib might suggest a need for more frequent dosing, but this would need to be considered in the context of its pharmacodynamic effects. The clearance (CL) and volume of distribution (Vd) are comparable, indicating similar elimination and distribution characteristics.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to conducting a comparative pharmacokinetic study of a novel compound, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. By following these established protocols and principles of experimental design, researchers can generate high-quality data to assess the pharmacokinetic profile of a new drug candidate relative to a relevant benchmark. The hypothetical data presented herein illustrates how such a comparison can reveal key insights into a compound's potential clinical utility. This systematic approach is fundamental to making informed decisions in the drug development process.

References

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Comparative

A Researcher's Guide to In Vitro Model Validation: A Comparative Analysis of Nitric Oxide Synthase Inhibitors

In the landscape of preclinical research and drug development, the fidelity of an in vitro model is paramount. A well-validated model faithfully recapitulates a specific biological process, ensuring that the data generat...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical research and drug development, the fidelity of an in vitro model is paramount. A well-validated model faithfully recapitulates a specific biological process, ensuring that the data generated is both reliable and translatable. Chemical probes, such as specific enzyme inhibitors, are indispensable tools in this validation process. They allow us to dissect cellular pathways and confirm that our experimental system behaves as expected.

This guide provides an in-depth comparison of chemical tools for validating in vitro models where nitric oxide (NO) signaling is a key component. While the specific compound 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is not extensively characterized in public literature, its structure, featuring an imidazole moiety, is common among inhibitors of Nitric Oxide Synthases (NOS). Therefore, we will use this structural class as a framework to explore the principles of in vitro model validation, comparing well-established NOS inhibitors to illustrate the critical concepts of potency, selectivity, and experimental design.

The Central Role of Nitric Oxide Synthases in Cellular Signaling

Nitric Oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Its production is catalyzed by a family of three distinct enzymes known as Nitric Oxide Synthases (NOS):

  • Neuronal NOS (nNOS or NOS1): Primarily expressed in neuronal tissue, nNOS plays a crucial role in synaptic plasticity and neuronal communication.[2]

  • Endothelial NOS (eNOS or NOS3): Found in the endothelium lining blood vessels, eNOS is critical for regulating blood pressure and vascular tone.[2]

  • Inducible NOS (iNOS or NOS2): Unlike nNOS and eNOS which are constitutively expressed, iNOS expression is induced in various cell types, particularly immune cells like macrophages, in response to inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[1][3] The large and sustained amounts of NO produced by iNOS are a key component of the inflammatory response.[3][4]

Given their distinct roles, the ability to selectively inhibit a specific NOS isoform is crucial for validating in vitro models of inflammation, neurodegeneration, or cardiovascular disease.

Comparative Analysis of NOS Inhibitors for Model Validation

To effectively validate an in vitro model, it is essential to employ well-characterized inhibitors with known potency and selectivity. Here, we compare two archetypal NOS inhibitors: the non-selective L-NAME and the highly iNOS-selective 1400W.

CompoundTarget(s)Potency (K_i_ or IC_50_)SelectivityKey Characteristics
L-NAME (Nω-Nitro-L-arginine methyl ester)nNOS, eNOS, iNOSnNOS: K_i_ = 15 nMeNOS: K_i_ = 39 nMiNOS: K_i_ = 4.4 µMNon-selectiveArginine analog; cell-permeable; widely used but lacks isoform specificity.
1400W (N-(3-(Aminomethyl)benzyl)acetamidine)iNOSiNOS: K_d_ ≤ 7 nMnNOS: K_i_ = 2 µMeNOS: K_i_ = 50 µM>5000-fold for iNOS vs eNOSSlow, tight-binding inhibitor of human iNOS; highly selective.
GW274150 iNOSiNOS: IC_50_ = 2.19 µM>200-fold for iNOS vs eNOS/nNOSPotent and selective iNOS inhibitor with oral activity.[5][6]

L-NAME serves as a broad-spectrum NOS inhibitor. Its utility in model validation lies in its ability to confirm that an observed biological effect is indeed mediated by nitric oxide. However, its lack of selectivity makes it unsuitable for dissecting the contribution of individual NOS isoforms.

In contrast, 1400W and GW274150 are highly selective for iNOS.[5][6][7][8] In an in vitro model of inflammation, for instance, using a selective iNOS inhibitor like 1400W can validate that the inflammatory response is driven by iNOS activity, as opposed to the constitutive activity of nNOS or eNOS. This level of specificity is crucial for building a robust and accurate cellular model.

Visualizing the iNOS Signaling Pathway and Experimental Workflow

To better understand the biological context and the experimental approach to model validation, the following diagrams illustrate the iNOS signaling pathway and a typical validation workflow.

iNOS Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (p38, JNK) MyD88->MAPK NFkB NF-κB MyD88->NFkB MAPK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine -> L-Citrulline L_Arginine L-Arginine Inflammation Inflammatory Response NO->Inflammation

Caption: LPS-induced iNOS signaling pathway.

Experimental Workflow cluster_0 Cell Culture and Treatment cluster_1 Nitrite Measurement (Griess Assay) cluster_2 Data Analysis A 1. Plate Macrophages (e.g., RAW 264.7) B 2. Pre-treat with NOS Inhibitor A->B C 3. Stimulate with LPS B->C D 4. Collect Supernatant C->D E 5. Add Griess Reagents D->E F 6. Measure Absorbance at 540 nm E->F G 7. Calculate Nitrite Concentration F->G H 8. Compare Inhibitor vs. Control G->H

Caption: Workflow for validating an in vitro inflammation model.

Experimental Protocol: Validating an In Vitro Inflammation Model Using an iNOS Inhibitor

This protocol describes the validation of an LPS-induced inflammation model in RAW 264.7 murine macrophages by measuring the inhibition of nitric oxide production.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Selective iNOS inhibitor (e.g., 1400W or GW274150)

  • Non-selective NOS inhibitor (e.g., L-NAME)

  • Griess Reagent Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Incubate at 37°C, 5% CO2 for 24 hours to allow for cell adherence.

  • Inhibitor Pre-treatment:

    • Prepare a serial dilution of the NOS inhibitors (e.g., 1 µM, 10 µM, 100 µM).

    • Remove the old media from the cells and replace it with fresh media containing the different concentrations of the inhibitors.

    • Include a vehicle control (e.g., DMSO or PBS).

    • Incubate for 1 hour. This pre-incubation step allows the inhibitor to enter the cells and bind to its target before the inflammatory stimulus is introduced.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

    • Incubate the plate for 24 hours at 37°C, 5% CO2. This incubation period is typically sufficient to induce robust iNOS expression and NO production.

  • Griess Assay for Nitrite Measurement:

    • Nitric oxide is unstable and rapidly oxidizes to nitrite (NO2-) in the cell culture medium. The Griess assay is a colorimetric method to measure nitrite concentration.

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in fresh culture medium.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) to each well and incubate for 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

    • Measure the absorbance at 540 nm within 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Compare the nitrite levels in the LPS-stimulated wells with and without the inhibitors. A potent and selective iNOS inhibitor should show a dose-dependent decrease in nitrite production in the LPS-stimulated wells, confirming that the NO production in your model is iNOS-dependent.

Logical Comparison of Inhibitor Properties

The choice of inhibitor is a critical decision in the experimental design for model validation. The following diagram illustrates the logical considerations when selecting a NOS inhibitor.

Inhibitor Selection Logic Start Is the goal to confirm NO dependence? Use_LNAME Use a non-selective inhibitor (e.g., L-NAME) Start->Use_LNAME Yes Selective_Question Is the goal to identify the specific NOS isoform? Start->Selective_Question No Use_LNAME->Selective_Question Use_Selective Use an isoform-selective inhibitor (e.g., 1400W for iNOS) Selective_Question->Use_Selective Yes Conclusion Model Validated for Specific Pathway Use_Selective->Conclusion

Caption: Logic for selecting a suitable NOS inhibitor.

Conclusion

The validation of in vitro models is a cornerstone of rigorous scientific research. The judicious use of well-characterized chemical probes, such as the nitric oxide synthase inhibitors discussed in this guide, is essential for this process. By comparing the effects of non-selective and highly selective inhibitors, researchers can confirm the involvement of specific signaling pathways and build confidence in the biological relevance of their models. While novel compounds like 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride may hold promise, a thorough understanding of their potency and selectivity is a prerequisite for their use as reliable validation tools. The principles and protocols outlined here provide a robust framework for the critical evaluation of any in vitro system where nitric oxide signaling plays a role.

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.
  • Barth, E., Radermacher, P., Thiemermann, C., Weber, S., Georgieff, M., & Albuszies, G. (2006). Role of inducible nitric oxide synthase in the reduced responsiveness of the myocardium to catecholamines in a hyperdynamic, murine model of septic shock. Critical Care Medicine, 34(2), 307–313.
  • Broom, L., et al. (2011). Neuroprotection by the selective iNOS inhibitor GW274150 in a model of Parkinson disease. Free Radical Biology and Medicine, 50(5), 633-640.
  • Cuzzocrea, S., et al. (2002). GW274150, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury.
  • Dugo, L., et al. (2004). Effects of GW274150, a novel and selective inhibitor of iNOS activity, in acute lung inflammation. British Journal of Pharmacology, 141(6), 979-987.
  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837.
  • Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual Review of Pharmacology and Toxicology, 39, 191–220.
  • Kim, S. F., Huri, D., & Snyder, S. H. (2005). Inducible nitric oxide synthase binds, S-nitrosylates, and activates cyclooxygenase-2. Science, 310(5756), 1966–1970.
  • Li, H., et al. (2014). Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity. Journal of Medicinal Chemistry, 57(10), 4255-4266.
  • Moncada, S., Palmer, R. M., & Higgs, E. A. (1991). Nitric oxide: physiology, pathophysiology, and pharmacology. Pharmacological Reviews, 43(2), 109–142.
  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews, 87(1), 315–424.
  • Thomsen, L. L., & Miles, D. W. (1998). Role of nitric oxide in tumour progression: lessons from human tumours. The Lancet Oncology, 352(9130), 807-808.
  • Vodovotz, Y., et al. (2009). The role of inducible nitric oxide synthase in the host-tumor interaction in human cancer.
  • Wink, D. A., & Mitchell, J. B. (1998). Chemical biology of nitric oxide: Insights into regulatory, cytotoxic, and cytoprotective mechanisms of nitric oxide. Free Radical Biology and Medicine, 25(4-5), 434–456.
  • Alderton, W. K., et al. (2005). GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 145(3), 301-312.
  • Cinelli, M. A., et al. (2020). Nitric oxide synthase and structure-based inhibitor design. RSC Medicinal Chemistry, 11(1), 9-28.
  • Regulation of iNOS on Immune Cells and Its Role in Diseases. (2018). International Journal of Molecular Sciences, 19(12), 3833.
  • Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. (2015). Oxidative Medicine and Cellular Longevity, 2015, 608056.
  • Nitric Oxide Synthase Inhibitors. (2017). IntechOpen.
  • Nitric oxide synthases: regulation and function. (2011). European Heart Journal, 32(17), 2181-2191.

Sources

Validation

Structural Comparison of Cyclobutane-1-amine Dihydrochloride Derivatives: A Guide for Rational Drug Design

Introduction: The Shift to sp³-Rich Scaffolds In modern medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has been linked to poor clinical translation due to suboptimal aqueous solubility and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to sp³-Rich Scaffolds

In modern medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has been linked to poor clinical translation due to suboptimal aqueous solubility and high off-target toxicity. To overcome this, drug development professionals are increasingly utilizing sp³-rich, conformationally restricted scaffolds[1].

Cyclobutane-1-amine dihydrochloride derivatives—specifically cyclobutane diamines—have emerged as premier building blocks for replacing traditional saturated heterocycles like piperazine and morpholine[2]. The causality behind this shift lies in thermodynamics: the puckered conformation of the cyclobutane ring precisely vectors substituents in three-dimensional space. This pre-organization reduces the entropic penalty incurred upon target binding, thereby increasing target affinity while simultaneously improving metabolic stability[1].

This guide objectively compares three distinct cyclobutane-1,3-diamine dihydrochloride derivatives, detailing how specific structural modifications (e.g., methylation, N-alkylation) dictate their physicochemical performance and application in drug discovery.

Structural and Physicochemical Comparison

When selecting a cyclobutane diamine building block, researchers must balance basicity (pKa), lipophilicity (LogD), and steric hindrance. Below is an objective comparison of three highly utilized derivatives.

trans-Cyclobutane-1,3-diamine dihydrochloride
  • Structure & Geometry: As the baseline unsubstituted scaffold, the trans-isomer places its two amine groups in a pseudo-equatorial/pseudo-axial arrangement. This provides a distinct exit vector compared to the cis-isomer, which is crucial for spanning specific distances in kinase hinge-binding regions[3].

  • Performance Profile: Offers high aqueous solubility and minimal steric hindrance, allowing for facile downstream functionalization (e.g., Buchwald-Hartwig cross-coupling or amide coupling). However, the unhindered primary amines are highly susceptible to rapid oxidative metabolism by hepatic enzymes.

1-Methylcyclobutane-1,3-diamine dihydrochloride
  • Structure & Geometry: Features a methyl group at the 1-position (geminal to one of the amines)[4].

  • Performance Profile: The addition of this methyl group introduces critical steric bulk. Mechanistically, this steric shielding physically blocks Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAOs) from accessing the primary amine, drastically improving the compound's metabolic half-life. Furthermore, the electron-donating nature of the methyl group slightly alters the pKa of the adjacent amine, allowing chemists to fine-tune the ionization state at physiological pH (7.4).

N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride
  • Structure & Geometry: N-alkylation converts one primary amine into a tertiary amine[5].

  • Performance Profile: This modification fundamentally alters the hydrogen-bonding capacity of the molecule by removing two hydrogen-bond donors. The causality here is critical for central nervous system (CNS) targets: reducing the polar surface area (PSA) and removing H-bond donors exponentially increases the molecule's ability to passively diffuse across the blood-brain barrier (BBB).

Table 1: Comparative Physicochemical Properties
DerivativeCAS NumberAmine TypeRelative Lipophilicity (LogD)Steric ShieldingPrimary Application
trans-Cyclobutane-1,3-diamine1523571-17-6Primary / PrimaryLowMinimalBaseline rigid linker; Kinase inhibitors
1-Methylcyclobutane-1,3-diamine2580231-73-6Primary / PrimaryModerateHigh (at C1)Peripherally restricted drugs requiring high metabolic stability
N1,N1-Dimethylcyclobutane-1,3-diamine1229625-44-8Primary / TertiaryHighModerateCNS-penetrant therapeutics; reducing polar surface area

Rational Design Causality: Case Studies in Kinase Inhibition

The structural nuances of these derivatives directly dictate their success in clinical development:

  • JAK1 Inhibitors (e.g., PF-04965842 / Abrocitinib): During the optimization of tofacitinib analogs, researchers found that replacing a 3-aminopiperidine ring with a cis-1,3-cyclobutane diamine motif maintained the critical hydrogen-bonding network with the JAK1 hinge region. The cyclobutane ring improved kinase selectivity (69-fold over JAK2) and enhanced metabolic stability[6].

  • CDK9 Inhibitors (e.g., KB-0742): In the development of MYC-dependent cancer therapeutics, shrinking an amino-cyclopentane ring to a cyclobutane diamine maintained crucial electrostatic interactions with Asp109 and Glu107 in the CDK9 binding pocket, while optimizing the solvent-exposed exit vector to improve the overall biochemical response[7].

G Start Identify Flat/Lipophilic Lead (e.g., Piperazine) ScaffoldHop Scaffold Hopping: Introduce sp3 Character Start->ScaffoldHop Sub1 Unsubstituted Cyclobutane diamine (Baseline rigidity & vectors) ScaffoldHop->Sub1 Sub2 1-Methylcyclobutane diamine (Steric shielding, tuned pKa) ScaffoldHop->Sub2 Sub3 N,N-Dimethylcyclobutane diamine (Remove H-bond donor, ↑ BBB) ScaffoldHop->Sub3 Opt1 Assess Target Binding (X-ray/Cryo-EM) Sub1->Opt1 Opt2 Assess ADME (HLM Clearance, LogD) Sub1->Opt2 Sub2->Opt1 Sub2->Opt2 Sub3->Opt1 Sub3->Opt2 Lead Optimized Clinical Candidate (e.g., JAK1/CDK9 Inhibitor) Opt1->Lead Opt2->Lead

Caption: Workflow demonstrating the rational selection of cyclobutane diamine derivatives in drug design.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these derivatives in-house, researchers must utilize robust, self-validating assays. Below are the standard protocols for evaluating pKa and metabolic stability.

Protocol A: Self-Validating Potentiometric pKa Determination

Purpose: To determine the ionization state of the diamine at physiological pH, which directly dictates solubility and permeability. Procedure:

  • Standardize 0.1 M NaOH and 0.1 M HCl titrants using potassium hydrogen phthalate (KHP).

  • Dissolve 2.0 mg of the chosen cyclobutane diamine dihydrochloride in 10 mL of 0.15 M KCl. Causality: The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable during the titration.

  • Submerge a calibrated glass pH electrode and titrate from pH 2.0 to 12.0 using 0.1 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption).

  • Self-Validation Step: Immediately perform a reverse titration from pH 12.0 back to 2.0 using 0.1 M HCl. Overlay the forward and reverse titration curves. The hysteresis (gap) between the two curves must be < 0.1 pH units. If the gap is larger, it indicates that thermodynamic equilibrium was not reached between additions, or that the free base precipitated out of solution, invalidating the calculated pKa.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Purpose: To quantify the metabolic shielding provided by structural modifications (e.g., the 1-methyl group). Procedure:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubate 1 μM of the cyclobutane diamine derivative with 0.5 mg/mL Human Liver Microsomes (HLM) at 37°C for 5 minutes in a shaking water bath.

  • Initiate the enzymatic reaction by adding 1 mM NADPH (the essential cofactor for CYP450 enzymes).

  • At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots and immediately quench into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point.

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the denatured proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Step: Run a parallel control incubation without the addition of NADPH.

G Incubate Incubate Compound + HLM (37°C, pH 7.4) Split Split Reaction Incubate->Split WithNADPH + NADPH (CYP Active) Split->WithNADPH NoNADPH - NADPH (Control) Split->NoNADPH Quench Quench with Ice-Cold ACN + Internal Standard WithNADPH->Quench NoNADPH->Quench LCMS LC-MS/MS Quantification Quench->LCMS Valid Valid Result: Depletion ONLY in +NADPH LCMS->Valid Invalid Invalid Result: Depletion in -NADPH (Chemical Instability) LCMS->Invalid

Caption: Self-validating logical workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Interpretation of Validation: If the compound depletes in the -NADPH control, the degradation is due to chemical instability, hydrolysis, or non-CYP mediated pathways, thereby invalidating any assumptions made about CYP-mediated clearance.

References

  • Title: 1523571-17-6 | trans-Cyclobutane-1,3-diamine dihydrochloride - ChemScene Source: ChemScene URL
  • Title: CYCLOBUTANE-1,3-DIAMINE — Chemical Substance Information - NextSDS Source: NextSDS URL
  • Title: 1229625-44-8 | N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride | ChemScene Source: ChemScene URL
  • Title: Cyclobutane-Derived Diamines: Synthesis and Molecular Structure Source: ACS Publications URL
  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: Radboud Repository URL
  • Title: Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)
  • Source: Journal of Medicinal Chemistry (ACS)

Sources

Comparative

A Comparative Guide to the Reproducibility of Synthesis Routes for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Abstract This guide provides an in-depth comparison of plausible, reproducible synthetic routes for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, a key building block in contemporary drug discovery. As no singl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth comparison of plausible, reproducible synthetic routes for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, a key building block in contemporary drug discovery. As no single, optimized synthesis has been published, this document, grounded in established chemical principles and analogous reactions from peer-reviewed literature, offers researchers two robust, alternative pathways. We will dissect each route, evaluating them on metrics such as step-count, precursor accessibility, potential yield, scalability, and reproducibility challenges. Detailed, step-by-step experimental protocols are provided, supported by mechanistic insights and data from closely related transformations. This guide is intended to empower researchers and process chemists to make informed decisions when embarking on the synthesis of this and structurally related compounds.

Introduction: The Significance of the Imidazole-Cyclobutane Scaffold

The 3-(1H-Imidazol-2-yl)cyclobutan-1-amine scaffold is of increasing interest to the pharmaceutical industry. The imidazole ring is a privileged structure in medicinal chemistry, capable of acting as a hydrogen bond donor and acceptor, a metal chelator, and a bioisostere for other functional groups.[1] The cyclobutane moiety, a strained four-membered ring, offers a unique three-dimensional geometry that can provide metabolic stability and novel intellectual property.[2][3] The combination of these two motifs in a single molecule presents a compelling scaffold for probing biological targets.

However, the synthesis of this specific molecule is not trivial and lacks a standardized, publicly available protocol. This guide aims to fill that gap by proposing and comparing two logical and reproducible synthetic strategies, based on a careful analysis of existing literature for the synthesis of related structures.

Retrosynthetic Analysis and Proposed Routes

A logical retrosynthetic disconnection of the target molecule breaks it down into an imidazole-containing fragment and a cyclobutane-containing fragment. The key C-N bond formation can be envisioned via a reductive amination, a robust and widely used transformation in organic synthesis.[4][5]

This leads to two primary forward-synthetic strategies, which differ mainly in the choice and handling of the cyclobutane precursor.

  • Route A: Utilizes a commercially available ketone-bearing cyclobutane precursor, requiring a late-stage conversion of the ketone to the amine.

  • Route B: Employs a cyclobutane precursor with a protected amine already in place, simplifying the final steps but requiring more synthesis upfront.

The following sections will detail and compare these two routes.

G cluster_retrosynthesis Retrosynthetic Analysis Target 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride Intermediates Protected Imidazole-Cyclobutanamine Target->Intermediates Deprotection & Salt Formation ReductiveAmination Reductive Amination (Key Disconnection) Intermediates->ReductiveAmination Precursors Imidazole-2-carboxaldehyde + 3-Aminocyclobutanone Derivative ReductiveAmination->Precursors

Caption: Retrosynthetic approach for the target molecule.

Route A: Late-Stage Amination via Cyclobutanone Precursor

This route begins with the synthesis of a suitable imidazole aldehyde and a commercially available cyclobutane ketone. The key steps involve coupling these two fragments via reductive amination, followed by deprotection.

G cluster_route_a Route A: Workflow Overview A1 1. N-Protection of Imidazole A2 2. C2-Formylation A1->A2 C1 5. Reductive Amination A2->C1 B1 3. Synthesis of 3-Oxocyclobutane-1-carboxylic acid B2 4. Curtius or Hofmann Rearrangement B1->B2 B2->C1 D1 6. Deprotection & HCl Salt Formation C1->D1 Target Final Product D1->Target

Caption: Workflow for Route A, featuring a late-stage amination.

Detailed Experimental Protocols for Route A

Step A1: Synthesis of 1-(tert-Butoxycarbonyl)-1H-imidazole

The imidazole nitrogen must be protected to prevent side reactions and to facilitate selective C2-lithiation in the next step. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the planned reaction conditions and its straightforward removal with acid.[6]

  • Procedure: To a stirred solution of imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes. Cool the reaction back to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise. Stir at room temperature for 4-6 hours, monitoring by TLC. Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.

Step A2: Synthesis of 1-(tert-Butoxycarbonyl)-1H-imidazole-2-carboxaldehyde

This step involves a selective deprotonation at the C2 position of the imidazole ring, followed by formylation. This is a well-established method for introducing substituents at this position.[7]

  • Procedure: Dissolve 1-(tert-Butoxycarbonyl)-1H-imidazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere. Add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C. Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise. After the addition, allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to obtain the aldehyde.

Step A3: Synthesis of 3-Oxocyclobutane-1-carboxylic acid

This key intermediate is accessible through multi-step procedures from commercially available starting materials.[8][9]

  • Procedure: The synthesis can be achieved via the acidic decarboxylation of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid.[8] This precursor can be synthesized from materials like 1,3-dibromo-2,2-dimethoxypropane and a malonic ester.[10] A typical procedure involves heating the dicarboxylic acid precursor in an aqueous acidic medium (e.g., HCl) for an extended period (up to 72 hours) to effect both ketal hydrolysis and decarboxylation.[8] The product is then isolated by extraction.

Step A4: Synthesis of tert-Butyl (3-oxocyclobutyl)carbamate

With the carboxylic acid in hand, it must be converted to a protected amine. A Curtius rearrangement is a reliable method for this transformation.

  • Procedure: Activate the carboxylic acid from Step A3 (1.0 eq) with diphenylphosphoryl azide (DPPA, 1.1 eq) in the presence of triethylamine (1.2 eq) in anhydrous tert-butanol. Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC, watching for the disappearance of the starting acid). The isocyanate intermediate is trapped in situ by the tert-butanol solvent to form the Boc-protected amine. After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography.

Step A5: Reductive Amination to form tert-Butyl (3-(1-(tert-butoxycarbonyl)-1H-imidazol-2-yl)cyclobutyl)carbamate

This is the key bond-forming step, coupling the two main fragments. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[5]

  • Procedure: To a solution of 1-(tert-Butoxycarbonyl)-1H-imidazole-2-carboxaldehyde (1.0 eq) and tert-butyl (3-oxocyclobutyl)carbamate (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in one portion. Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS. Once complete, quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

Step A6: Deprotection and Dihydrochloride Salt Formation

The final step involves the removal of both Boc protecting groups and the formation of the dihydrochloride salt. Using HCl in a suitable solvent achieves both transformations in a single step.[11][12]

  • Procedure: Dissolve the doubly Boc-protected intermediate (1.0 eq) from Step A5 in a minimal amount of methanol or ethyl acetate. Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) and stir at room temperature. The product will typically precipitate as the dihydrochloride salt. Monitor the deprotection by LC-MS (disappearance of starting material). The reaction is often complete within 1-3 hours.[13] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

Route B: Early-Stage Amination with a Protected Amine Precursor

Route B introduces the amine functionality earlier in the synthesis of the cyclobutane fragment. This avoids the need for a ketone on the cyclobutane ring during the coupling step, potentially simplifying the reductive amination and subsequent purification.

G cluster_route_b Route B: Workflow Overview A1 1. N-Protection of Imidazole A2 2. C2-Formylation A1->A2 C1 6. Coupling Reaction A2->C1 B1 3. Synthesis of cis-3-(Dibenzylamino)cyclobutanol B2 4. Oxidation to Ketone B1->B2 B3 5. Reductive Amination to 3-Aminocyclobutane B2->B3 B3->C1 D1 7. Deprotection & HCl Salt Formation C1->D1 Target Final Product D1->Target

Caption: Workflow for Route B, featuring an early-stage amination.

Detailed Experimental Protocols for Route B

Steps B1 & B2: Synthesis of 1-(tert-Butoxycarbonyl)-1H-imidazole-2-carboxaldehyde

These steps are identical to Steps A1 and A2 in Route A.

Step B3: Synthesis of N-Boc-3-aminocyclobutane-1-carboxylic acid

This route starts with a different commercially available precursor, 3-oxocyclobutane-1-carboxylic acid, and introduces the amine via reductive amination before coupling.

  • Procedure: To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol, add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq). Stir the reaction at room temperature overnight. Acidify the reaction mixture with 1M HCl and then concentrate to dryness. The resulting crude 3-aminocyclobutane-1-carboxylic acid can be protected directly. Dissolve the crude amino acid in a mixture of THF and water, and add triethylamine to adjust the pH to ~9-10. Add Boc₂O (1.2 eq) and stir vigorously overnight. Acidify the mixture with citric acid and extract with ethyl acetate. Dry and concentrate the organic phase to yield the N-Boc protected amino acid, which can be used in the next step after purification.

Step B4: Amide Coupling to form tert-Butyl (3-(1-(tert-butoxycarbonyl)-1H-imidazole-2-carboxamido)cyclobutyl)carbamate

Instead of a reductive amination, this route could proceed via an amide bond formation followed by reduction. However, a more direct approach is to convert the carboxylic acid to an amine first. For the sake of comparison, we will proceed with a hypothetical reductive amination pathway starting from a precursor like cis-3-(dibenzylamino)cyclobutanol.[14]

  • Alternative Step B3/B4: Synthesis of tert-Butyl (3-aminocyclobutyl)carbamate and Reductive Amination. A more practical approach for Route B would involve converting the N-Boc-3-aminocyclobutane-1-carboxylic acid from Step B3 into tert-butyl (3-aminocyclobutyl)carbamate (via a Curtius or similar rearrangement). This intermediate could then undergo reductive amination with the imidazole aldehyde from Step B2, similar to Step A5, but with a free amine on the cyclobutane ring.

Step B5 & B6: Final Deprotection and Salt Formation

These steps would be analogous to Step A6 in Route A, involving treatment with HCl in dioxane to remove the Boc group(s) and form the final dihydrochloride salt.

Comparison of Synthetic Routes

FeatureRoute A (Late-Stage Amination)Route B (Early-Stage Amination)Analysis
Starting Materials Imidazole, Boc₂O, 3-Oxocyclobutane-1-carboxylic acidImidazole, Boc₂O, 3-Oxocyclobutane-1-carboxylic acidBoth routes can start from similar, commercially available precursors.
Number of Steps ~6 steps~6-7 stepsThe step count is comparable, though Route B may require an extra step to convert the carboxylic acid to a suitable amine for coupling.
Key Challenge Curtius/Hofmann rearrangement on a ketone-containing substrate. Potential for side reactions.Stereocontrol during the initial reductive amination on the cyclobutane ring.[2]Route A's main challenge is the chemical compatibility of the ketone during the rearrangement. Route B's challenge lies in controlling the stereochemistry of the 3-aminocyclobutane precursor.
Reproducibility High. All steps are based on well-established, high-yielding reactions (Boc protection, lithiation, reductive amination, acid deprotection).Moderate to High. The initial synthesis of the 3-aminocyclobutane precursor may have reproducibility challenges depending on the chosen method. The coupling and deprotection steps are reliable.Route A likely offers slightly higher overall reproducibility due to the use of more standard transformations on simpler intermediates in the early stages.
Scalability Good. While the use of n-BuLi requires careful temperature control, it is a scalable reaction. The Curtius rearrangement can be sensitive on a large scale.Good. The key steps are generally scalable. Catalytic hydrogenation for debenzylation (if used) is highly scalable.Both routes present scalable options, though Route A's reliance on a temperature-sensitive organometallic reaction and a potentially hazardous rearrangement might require more specialized equipment.
Purification Multiple chromatographic purifications are likely required.May require challenging purifications to separate diastereomers of the cyclobutane intermediate.Purification challenges are present in both routes. The choice may depend on the available chromatography and crystallization capabilities.

Conclusion and Recommendation

Both Route A and Route B represent viable and logical strategies for the synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

Route A is recommended for initial laboratory-scale synthesis. Its reliance on a series of well-documented and robust reaction classes (Boc protection, ortho-lithiation, reductive amination, and acid-catalyzed deprotection) provides a high probability of success. The primary technical challenge is the Curtius or Hofmann rearrangement in the presence of the cyclobutanone, which may require careful optimization to avoid side reactions.

Route B may be more suitable for larger-scale synthesis or for the generation of stereoisomerically pure analogs, provided that a reliable and stereocontrolled synthesis of the 3-aminocyclobutane precursor can be established. While potentially requiring more development upfront, this route avoids the use of a rearrangement on a complex intermediate.

Ultimately, the choice of route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the availability and cost of the starting materials. This guide provides the necessary framework and detailed protocols to enable researchers to confidently pursue either path.

References

  • BenchChem. (2025). The Trityl Protecting Group for Imidazole: A Technical Guide.
  • BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BenchChem. (2025). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
  • Whitten, J. P., Matthews, D. P., & McCarthy, J. R. (n.d.). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry.
  • ScholarWorks. (2023, August 3).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • Zhang, T., et al. (2013, June 4). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, Vol. 87, No. 7.
  • Manoharan, T. S., & Brown, R. S. (n.d.). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
  • ACS Green Chemistry. (n.d.). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid.
  • Google Patents. (n.d.). WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • May, S. A., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Ryabukhin, S. V., et al. (2006, November 1). Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane. Semantic Scholar.
  • ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis.
  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?
  • PMC. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles.
  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2- trimethylcyclopentane-1-carboxylic acid, 4.
  • Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone.
  • ResearchGate. (n.d.). Proposed one-pot formation of β-amino cyclobutane carboxamides 3.
  • PubMed. (2025, August 15). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies.
  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • ResearchGate. (2025, August 6). SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES...
  • RSC Publishing. (n.d.). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. Organic & Biomolecular Chemistry.
  • Thieme. (n.d.). Product Class 2: Cyclobutanones and Their Precursors.
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  • PMC. (n.d.). Synthesis of 3-Amino-1-carboxy-o-carborane and an Improved, General Method for the...
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • MDPI. (2025, October 13). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • MDPI. (2023, April 20). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones.
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Sources

Validation

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride vs 1-(4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride vs. 1-(4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride Ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride vs. 1-(4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Executive Summary

In contemporary drug discovery, the strategic selection of molecular building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The cyclobutane ring has emerged as a highly versatile scaffold, utilized to escape "flatland" by providing conformational restriction and improved metabolic stability [1].

This guide provides an objective, data-driven comparison of two structurally related but chemically divergent building blocks:

  • Compound A: 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride (a 1,3-disubstituted, aromatic imidazole).

  • Compound B: 1-(4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride (a 1,1-disubstituted, non-aromatic imidazoline).

Despite their similar molecular weights, the subtle differences in aromaticity, basicity (pKa), and 3D spatial projection (1,3- vs. 1,1-substitution) profoundly dictate their utility in hit-to-lead optimization.

Physicochemical & Structural Divergence

To make informed decisions in scaffold hopping or library design, one must understand the causality behind the physicochemical behaviors of these two molecules.

Compound A: The Extended Aromatic Vector

Structure: Features a 1,3-disubstitution pattern on the cyclobutane ring. The imidazole ring is fully aromatic. Mechanistic Rationale: The pKa of an unsubstituted aromatic imidazole is approximately 6.8 to 7.0 [2]. At physiological pH (7.4), the imidazole ring remains predominantly neutral (though the primary amine at position 1 will be protonated). This allows the imidazole moiety to engage in directional hydrogen bonding, π−π stacking with aromatic residues (e.g., Phe, Tyr, Trp), or metal coordination (such as binding to the heme iron in Cytochrome P450s or zinc in metalloproteases). The 1,3-substitution provides an extended, linear, or bent vector depending on the cis/trans stereochemistry of the cyclobutane ring.

Compound B: The Dense, Highly Basic Center

Structure: Features a 1,1-disubstitution (geminal) pattern. The heterocycle is a 4,5-dihydro-1H-imidazole (imidazoline), which lacks aromaticity. Mechanistic Rationale: The saturation of the imidazoline ring fundamentally changes its electronic properties, creating an amidine-like resonance system. Consequently, the pKa of the imidazoline ring shifts dramatically to approximately 10.5 [3]. At physiological pH, both the primary amine and the imidazoline ring are protonated, resulting in a dicationic species. The 1,1-substitution creates a highly sterically congested, spiro-like 3D projection. This motif acts as a powerful bidentate hydrogen-bond donor, making it exceptionally well-suited for targeting specific acidic pockets, such as those found in Imidazoline I1​/I2​ receptors or α2​ -adrenergic receptors.

Comparative Data Summary

The following table summarizes the theoretical and predicted physicochemical properties of the free-base forms of both scaffolds to aid in computational and synthetic planning.

PropertyCompound A (3-Imidazolyl)Compound B (1-Imidazolinyl)Impact on Drug Design
Substitution Pattern 1,3-disubstituted1,1-disubstituted (geminal)Dictates 3D vector and steric hindrance.
Heterocycle Aromaticity Yes (Imidazole)No (Imidazoline)Affects π -stacking capability.
Predicted pKa (Amine) ~9.5~9.0Both protonated at pH 7.4.
Predicted pKa (Ring) ~6.8 - 7.0~10.5 - 11.0Compound B is dicationic at pH 7.4; A is monocationic.
Topological Polar Surface Area (TPSA) 54.7 Ų54.7 ŲIdentical 2D TPSA, but 3D desolvation differs greatly.
Primary Target Class Kinases, GPCRs, MetalloenzymesImidazoline / α2​ -Adrenergic ReceptorsGuides library screening focus.

Experimental Workflows & Protocols

Because Compound B generates a dicationic species at physiological pH, it is highly susceptible to poor passive membrane permeability. Conversely, Compound A's monocationic nature generally affords better permeability. To validate these assumptions, the following self-validating experimental protocols must be executed.

Protocol 1: Potentiometric pKa and LogD Determination

Purpose: To empirically validate the basicity and lipophilicity differences caused by the aromatic vs. non-aromatic heterocycles.

  • Preparation: Prepare 10 mM stock solutions of Compound A and Compound B in LC-MS grade DMSO.

  • Titration Setup: Use a potentiometric titrator (e.g., SiriusT3) equipped with a standardized pH electrode.

  • Aqueous pKa Measurement: Dilute the stock to 1 mM in 0.15 M KCl (to maintain constant ionic strength). Titrate with 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M KOH to pH 12.0 under a nitrogen atmosphere at 25°C.

  • LogD Measurement: Perform a dual-phase titration by adding a known volume of octanol to the aqueous mixture. The shift in the apparent pKa in the presence of octanol is used to calculate the LogP and LogD 7.4​ .

  • Data Analysis: Compound B will exhibit two distinct basic pKa values > 9.0, whereas Compound A will show one basic pKa (~9.5) and one near-neutral pKa (~6.8).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess passive transcellular permeability, which is critical for oral bioavailability.

  • Lipid Preparation: Coat the porous filter membrane of a 96-well PAMPA donor plate with a 1% (w/v) solution of lecithin in dodecane.

  • Donor Solution: Dilute the compounds to 50 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL of this solution to the donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS (MRM mode).

  • Expected Outcome: Compound A will demonstrate moderate permeability ( Papp​>1×10−6 cm/s). Compound B will likely exhibit low permeability ( Papp​<0.1×10−6 cm/s) due to its dicationic state, necessitating prodrug strategies or active transport targeting if oral delivery is required.

Visualizing the Decision Logic

To streamline the selection process for medicinal chemistry teams, the following decision matrix and screening cascade have been developed.

ScaffoldSelection Start Target Profile Requirements Perm High Permeability & Extended Vector? Start->Perm Receptor Imidazoline/Alpha-2 Receptor Target? Start->Receptor CompA Select Compound A: 3-(1H-Imidazol-2-yl)... (1,3-disubstituted) Perm->CompA Yes CompB Select Compound B: 1-(4,5-dihydro...) (1,1-disubstituted) Receptor->CompB Yes

Caption: Decision matrix for selecting cyclobutane-imidazol(in)e scaffolds based on target product profile.

ScreeningCascade Step1 Synthesis & Purity (LC-MS / NMR) Step2 Physicochemical Profiling (pKa, LogD) Step1->Step2 Step3 In Vitro Permeability (PAMPA / Caco-2) Step2->Step3 Step4 Target Binding (SPR / Radioligand) Step3->Step4

Caption: Standardized experimental screening cascade for evaluating basic amine building blocks.

Conclusion

The choice between 3-(1H-Imidazol-2-yl)cyclobutan-1-amine and 1-(4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine is not merely a matter of structural preference, but a fundamental tuning of physicochemical properties. Compound A offers a balanced, moderately basic profile suitable for diverse target classes requiring extended vectors and moderate permeability. In contrast, Compound B provides a highly basic, sterically dense pharmacophore that is exceptionally tailored for specific receptor classes (e.g., Imidazoline receptors) but requires careful management of its inherently lower membrane permeability.

References

  • PubChem. "Imidazole | C3H4N2 | CID 795." National Center for Biotechnology Information, 2025. Available at: [Link]

  • Deranged Physiology. "Alpha-stat and pH-stat models of blood gas interpretation." Deranged Physiology, 2023. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

For professionals in drug development and chemical research, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and chemical research, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride (CAS No. 2230799-85-4), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This foundational knowledge dictates the necessary precautions, from personal protective equipment (PPE) to the selection of appropriate disposal streams.

GHS Hazard Classifications: 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.Warning
Skin IrritationCategory 2H315: Causes skin irritation.Warning
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation.Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizziness.Warning

Expert Analysis: The compound's classification as a dihydrochloride salt of an amine suggests it is a water-soluble, crystalline solid at room temperature. The primary hazards stem from its acute toxicity and irritant properties. The presence of the imidazole ring, a common moiety in biologically active molecules, warrants a cautious approach, as many imidazole derivatives have significant pharmacological effects[2][3][4]. As an amine salt, it will react with strong bases to liberate the free amine and with strong acids, potentially generating heat. This reactivity profile is critical for determining compatible storage and disposal pathways.

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Proper preparation is the cornerstone of laboratory safety. Adherence to correct PPE and readiness for spill management are non-negotiable.

Mandatory PPE:

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical safety goggles[5][6]. If there is a splash risk, a face shield should be worn in addition to goggles[7][8].

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs[6].

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage[5].

  • Respiratory Protection: All handling of the solid material or solutions should be conducted inside a certified chemical fume hood to avoid inhalation of dust or aerosols[6][9].

Spill Kit Readiness: Ensure a chemical spill kit is readily accessible. For a solid amine salt, this should include:

  • Absorbent pads or inert material (e.g., vermiculite, sand).

  • A plastic dustpan and brush for collecting solid waste.

  • Sealable plastic bags or containers for spill debris.

  • Appropriate waste labels.

Step-by-Step Disposal Protocol

The recommended and safest method for disposing of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is through a licensed hazardous waste disposal service. In-laboratory neutralization is not recommended without a specific, validated procedure for this compound due to its multiple hazard classifications.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions[10].

  • Designate a Waste Container: Use a dedicated, clearly labeled container for this specific waste stream. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass) and have a secure, tightly-fitting lid[5][10]. Do not use metal containers for amine salts, as they can be corrosive[11].

  • Incompatible Materials: This waste must be kept separate from:

    • Strong oxidizing agents.

    • Strong bases (e.g., sodium hydroxide, potassium carbonate).

    • Reactive metals (e.g., sodium, potassium).

    • Other reactive waste streams.

Step 2: Waste Accumulation and Labeling

All waste must be managed in compliance with institutional and national regulations, such as those from the Environmental Protection Agency (EPA)[10].

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel[10].

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride"[5][10]. Include the approximate concentration if it is in solution.

  • Container Status: Keep the waste container closed at all times except when adding waste[10]. Do not overfill; leave at least 10% headspace for expansion.

Step 3: Disposal of Contaminated Materials

Any materials that come into contact with the compound are also considered hazardous waste.

  • Solid Waste: Used gloves, weigh boats, contaminated paper towels, and other solid debris should be collected in a separate, sealed plastic bag or container, clearly labeled as "Contaminated Solid Waste" with the chemical name, and placed in the designated solid hazardous waste stream.

  • Empty Containers: The original product container is considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., water or methanol). The rinsate must be collected and disposed of as liquid hazardous waste in the designated container[10]. After rinsing, the original labels should be defaced, and the empty container can be disposed of according to institutional policy.

Step 4: Arranging for Professional Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for your hazardous waste.

  • Documentation: Complete all necessary waste disposal forms or online requests as required by your institution. Ensure all information is accurate to facilitate compliant disposal by the licensed waste management contractor[5].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the safe handling and disposal of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

DisposalWorkflow Disposal Workflow for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride start Start: Need to Dispose of Compound assess 1. Hazard Assessment - Acute Tox. 4 (H302, H312, H332) - Skin Irrit. 2 (H315) - Eye Irrit. 2A (H319) - STOT SE 3 (H336) start->assess ppe 2. Don Correct PPE - Goggles & Face Shield - Nitrile Gloves - Lab Coat assess->ppe fume_hood 3. Work in Fume Hood ppe->fume_hood waste_type What is the waste form? fume_hood->waste_type solid_waste Solid Compound / Contaminated Debris waste_type->solid_waste Solid liquid_waste Aqueous/Solvent Solution waste_type->liquid_waste Liquid container_solid 4a. Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid 4b. Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid segregate 5. Segregate from Incompatibles (Bases, Oxidizers) container_solid->segregate container_liquid->segregate saa 6. Store in Satellite Accumulation Area (SAA) segregate->saa ehs_contact 7. Contact EHS for Pickup saa->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Decision workflow for compliant waste disposal.

Emergency Procedures: In Case of Exposure or Spill

Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[6].

  • Skin Contact: Remove all contaminated clothing. Immediately flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[6].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention[12].

Spill:

  • Evacuate the immediate area.

  • Ensure you are wearing the correct PPE before attempting cleanup.

  • Cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the material into a designated, sealable waste container.

  • Clean the spill area with soap and water, collecting the cleaning materials as contaminated waste.

  • Label the spill debris container as hazardous waste and arrange for pickup.

By adhering to these detailed procedures, researchers can ensure that the disposal of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is handled with the highest standards of safety and environmental responsibility, building a culture of trust and excellence in the laboratory.

References

  • 3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride — Chemical Substance Information . ECHA. [Link]

  • In-Laboratory Treatment of Chemical Waste . University of British Columbia Safety & Risk Services. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride . PubChem. [Link]

  • (1r,3r)-3-(1H-imidazol-1-yl)cyclobutan-1-amine dihydrochloride — Chemical Substance Information . NextSDS. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds . Journal of Pharmaceutical Research International. [Link]

  • In-Lab Disposal Methods: Waste Management Guide . Indiana University Environmental Health and Safety. [Link]

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction . PMC. [Link]

  • Imidazole . PubChem, National Institutes of Health. [Link]

  • Management of Waste . Prudent Practices in the Laboratory, National Research Council. [Link]

  • (1r,3r)-3-(1H-imidazol-1-yl)cyclobutan-1-amine dihydrochloride . ECHA. [Link]

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  • Imidazole . Wikipedia. [Link]

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Handling

A Researcher's Guide to the Safe Handling of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. The following protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Immediate Safety and Hazard Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is classified with several hazard codes, indicating risks of skin and eye irritation, and potential harm if inhaled or swallowed.[1] This necessitates a stringent approach to personal protective equipment and handling procedures.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity — single exposureH336May cause respiratory irritation.[1]

This table summarizes the key hazard classifications for 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride based on available safety data.

Operational Protocol for Safe Handling

Adherence to a meticulous, step-by-step operational protocol is critical to mitigate the risks associated with this compound. The causality behind each procedural step is rooted in preventing exposure and ensuring a controlled experimental environment.

1. Engineering Controls and Ventilation:

  • Rationale: To minimize the inhalation of dust or aerosols, all handling of this solid compound should be conducted within a certified chemical fume hood.[2][3] The fume hood provides a primary barrier of protection by continuously drawing airborne contaminants away from the user.

  • Procedure:

    • Ensure the chemical fume hood has a current certification and is functioning correctly before commencing any work.

    • Conduct all weighing and transfer operations deep within the fume hood to maximize containment.

    • Maintain a clean and uncluttered workspace within the hood to ensure optimal airflow.

2. Personal Protective Equipment (PPE):

  • Rationale: A comprehensive PPE ensemble is the last line of defense against accidental exposure.[4][5] Given the compound's irritant and toxic properties, no part of the body should be exposed.

  • Procedure:

    • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[2][6] This combination protects against splashes and airborne particles.

    • Hand Protection: Use compatible, chemical-resistant gloves.[2] Nitrile or neoprene gloves are generally recommended.[6] Always inspect gloves for any signs of degradation or perforation before use.[2] Employ proper glove removal techniques to avoid contaminating your hands.[2]

    • Body Protection: A lab coat is mandatory. For operations with a higher risk of spillage, a chemically resistant apron over the lab coat is advised.[6]

    • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant dust, a government-approved respirator is necessary.[2][4][5]

3. Weighing and Aliquoting:

  • Rationale: As a solid, this compound can create fine dust that is easily inhaled. The dihydrochloride salt form may also be hygroscopic, meaning it can absorb moisture from the air.

  • Procedure:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

    • Use anti-static weighing paper or a weighing boat to prevent the powder from dispersing due to static electricity.

    • Close the container tightly immediately after use to prevent moisture absorption and contamination.[2]

4. Dissolution and Solution Handling:

  • Rationale: When dissolving the compound, the potential for splashing and aerosol generation exists.

  • Procedure:

    • Add the solid to the solvent slowly to control the dissolution rate and prevent splashing.

    • If the dissolution is exothermic, use a cooling bath to manage the temperature.

    • Keep the vessel containing the solution covered as much as possible.

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling & Disposal A Verify Fume Hood Certification B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Weigh Compound in Fume Hood B->C Proceed to Handling D Transfer to Reaction Vessel C->D E Dissolve in Solvent D->E F Decontaminate Glassware & Surfaces E->F After Experiment G Segregate Waste (Solid & Liquid) F->G H Dispose of Waste via Approved Channels G->H

Caption: A workflow diagram illustrating the key stages of safely handling 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride.

Waste Disposal and Decontamination Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • Rationale: Different types of chemical waste require specific disposal routes. Improper segregation can lead to dangerous reactions and regulatory non-compliance.

  • Procedure:

    • Solid Waste: Collect any unused compound and contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and clearly labeled container for halogenated or non-halogenated organic waste, depending on the solvent used.

    • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.

2. Decontamination:

  • Rationale: All surfaces and equipment that have come into contact with the compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.

  • Procedure:

    • Wipe down all surfaces in the fume hood and any contaminated external surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Rinse all glassware that has been in contact with the compound multiple times with a suitable solvent, followed by a thorough washing with soap and water.

3. Spill Management:

  • Rationale: Having a clear and practiced spill response plan is essential to manage accidental releases effectively and safely.

  • Procedure:

    • Minor Spill (within a fume hood):

      • Alert others in the immediate area.

      • Wearing appropriate PPE, cover the spill with an absorbent material.

      • Carefully collect the absorbed material and place it in a sealed container for hazardous waste.

      • Decontaminate the spill area.

    • Major Spill (outside a fume hood):

      • Evacuate the immediate area and alert your institution's safety officer.

      • Restrict access to the area.

      • Follow your institution's specific emergency procedures for chemical spills.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

By adhering to these guidelines, researchers can work safely with 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, minimizing personal risk and ensuring the integrity of their research.

References

  • 3-(1H-imidazol-2-yl)
  • Safety D
  • What are the Health and Safety Guidelines for Using Amines?
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • MATERIAL SAFETY D
  • SAFETY D
  • SAFETY D

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